Ampelopsin G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H32O9 |
|---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)40(33)41-38(37)31(50)18-32-39(41)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H |
InChI Key |
ZLVIMYAFYHEPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C=C(C=C4O)O)C9=CC=C(C=C9)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of Ampelopsin G: A Technical Guide
For Immediate Release
Shanghai, China – November 19, 2025 – Ampelopsin G, a natural flavonoid compound also known as Dihydromyricetin, is garnering significant attention within the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer and neuroprotective effects.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, tailored for researchers, scientists, and drug development professionals.
This compound exerts its biological functions by modulating a complex network of intracellular signaling pathways. Its ability to influence cell proliferation, apoptosis, inflammation, and metabolism stems from its interaction with key regulatory proteins and signaling cascades. This document summarizes the core mechanisms of action, presents quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved.
Core Signaling Pathways Modulated by this compound
This compound's mechanism of action is pleiotropic, impacting multiple critical cellular processes. The primary pathways identified are detailed below.
Inhibition of STAT3 Signaling Pathway
A pivotal mechanism of this compound's anti-cancer activity is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] this compound has been shown to suppress the phosphorylation of STAT3, which is crucial for its activation and nuclear translocation.[5][8] This inhibition leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis resistance, such as Bcl-2, Bcl-xL, and cyclin D3.[6]
Modulation of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been demonstrated to suppress this pathway in various cancer cells.[1][9] It inhibits the phosphorylation of key components of this cascade, including AKT and the mammalian target of rapamycin (mTOR).[1][10] Downregulation of the PI3K/AKT/mTOR pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects.[1][9]
Induction of Apoptosis
This compound induces programmed cell death (apoptosis) through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway: this compound can induce mitochondrial damage, leading to an overproduction of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of Bax.[11] This results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[9]
-
Extrinsic Pathway: this compound can upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5.[10] The binding of TRAIL to DR5 initiates a signaling cascade that activates caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.[10]
Anti-Inflammatory Effects via NF-κB and JAK2/STAT3 Inhibition
This compound exhibits anti-inflammatory properties by inhibiting the NF-κB and JAK2/STAT3 signaling pathways.[1][5] In microglia, it has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the IκB/NF-κB pathway and reduce the phosphorylation of JAK2 and STAT3.[5] This leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of this compound.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| MCF-7 | Breast Cancer | CCK-8 | 20, 40, 60, 80 | Dose-dependent inhibition of cell viability | [2] |
| MDA-MB-231 | Breast Cancer | CCK-8 | 20, 40, 60, 80 | Dose-dependent inhibition of cell viability | [2] |
| HL60 | Leukemia | Not Specified | Not Specified | Inhibition of cell proliferation | [9] |
| K562 | Leukemia | Not Specified | Not Specified | Inhibition of cell proliferation | [9] |
Table 2: Effects of this compound on Protein Expression
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| HL60, K562 | Ampelopsin | Cleaved Caspase-9 | Increased | [9] |
| HL60, K562 | Ampelopsin | Cleaved Caspase-3 | Increased | [9] |
| HL60, K562 | Ampelopsin | Cleaved PARP | Increased | [9] |
| HL60 | Ampelopsin | Bax | Upregulated | [9] |
| HL60 | Ampelopsin | Bcl-xL | Downregulated | [9] |
| K562 | Ampelopsin | Bax | Upregulated | [9] |
| MCF-7, MDA-MB-231 | Ampelopsin | p-AKT, p-mTOR, p-p70S6K | Decreased | [10] |
| U251, A172 | Ampelopsin | DR4, DR5 | Increased (dose-dependent) | [10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (CCK-8)
-
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Protocol:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) and normal breast epithelial cells (e.g., MCF-10A) in 96-well plates.[2]
-
After cell attachment, treat with varying concentrations of this compound (e.g., 20, 40, 60, 80 µM) for a specified duration (e.g., 24 hours).[2]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for the time recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
Protocol:
-
Treat cells (e.g., HL60, K562) with this compound for the desired time.[9]
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin).
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, p-AKT).[9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an internal control like β-actin for normalization.[9]
-
Apoptosis Detection by Hoechst 33258 Staining
-
Objective: To visualize morphological changes characteristic of apoptosis in cells treated with this compound.
-
Protocol:
-
Culture cells on coverslips and treat with this compound.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with Hoechst 33258 staining solution.
-
Wash the cells to remove excess stain.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[11]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the generation of ROS in cells following this compound treatment.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11]
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer to quantify the intracellular ROS levels.[11]
-
Conclusion
This compound is a promising natural compound with a well-defined, multi-targeted mechanism of action. Its ability to concurrently modulate several key signaling pathways, including STAT3, PI3K/AKT/mTOR, and NF-κB, underscores its therapeutic potential in cancer and inflammatory diseases. The induction of apoptosis through both intrinsic and extrinsic pathways further highlights its efficacy as an anti-cancer agent. The experimental protocols detailed herein provide a framework for researchers to further investigate and validate the multifaceted biological activities of this compound. Continued research into its pharmacological properties and clinical applications is warranted to fully harness its therapeutic benefits.
References
- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 3. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 5. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of STAT3 induces apoptosis and G(1) cell cycle arrest in ALK-positive anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 suppresses the AMPKα/ULK1‐dependent induction of autophagy in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic Acid Inhibits STAT3 Phosphorylation Through Activation of Protein Tyrosine Phosphatase SHP-1: Potential Role in Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]
- 11. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
Ampelopsin G: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin G, also known as Dihydromyricetin (DHM), is a flavonoid that has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a detailed examination of its biological effects, with a focus on its anti-inflammatory, antioxidant, and pro-apoptotic properties. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key biological assays, and visualizes the intricate signaling pathways modulated by this compound.
Discovery and Structural Elucidation
This compound was reportedly first isolated in 1940 from the leaves of Ampelopsis meliaefolia.[1] Chemically, it is a flavanonol, a type of flavonoid, with the systematic IUPAC name (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[2] Its structure has been extensively characterized using modern spectroscopic techniques.
The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] 1H and 13C NMR spectra provide detailed information about the proton and carbon skeleton of the molecule, allowing for the assignment of each atom and the determination of its stereochemistry.[5][6][7][8][9] High-resolution mass spectrometry provides the exact molecular weight and elemental composition, further confirming the chemical formula C15H12O8.[4]
Natural Sources
This compound is found in a variety of plant species. The most notable and commercially significant source is Ampelopsis grossedentata, commonly known as vine tea.[10][11] The tender stems and leaves of this plant are particularly rich in this compound, with concentrations reported to be as high as 20-30% of the dry weight.[12]
Other significant natural sources of this compound include:
-
Hovenia dulcis (Japanese raisin tree)[2]
-
Ampelopsis japonica [2]
-
Ampelopsis megalophylla [2]
-
Cercidiphyllum japonicum [2]
-
Rhododendron cinnabarinum [2]
-
Certain Pinus and Cedrus species[2]
-
Salix sachalinensis [2]
The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.[11] High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound in plant extracts.[11][13][14]
Biological Activity and Signaling Pathways
This compound exhibits a broad spectrum of biological activities, making it a compound of great interest for therapeutic applications. Its primary effects are attributed to its antioxidant, anti-inflammatory, and apoptosis-inducing properties.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS).[3][12] This activity is central to its protective effects against oxidative stress-induced cellular damage.
| Assay Type | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | This compound | IC50: 3.24 µg/mL | [11] |
| DPPH Radical Scavenging | This compound | 66.55% to 96.19% scavenging at 2 to 10 µg/mL | [12] |
| O2•− Scavenging | This compound | 46.78% scavenging at 60 µg/mL | [12] |
| ABTS Radical Scavenging | Compound 4 (a flavonoid from A. grossedentata) | IC50: 2.76 μM | [15] |
| DPPH Radical Scavenging | Compound 19 (a flavonoid from A. grossedentata) | IC50: 17.31 μM | [15] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines and mediators.[16][17]
This compound inhibits inflammation primarily through the suppression of the NF-κB and JAK/STAT signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound prevents the activation of NF-κB by inhibiting the degradation of IκBα.[16] This leads to a downstream reduction in the expression of pro-inflammatory genes. Additionally, this compound can reduce the phosphorylation of JAK2 and STAT3, further dampening the inflammatory cascade.[16]
| Cell Line / Model | Treatment | Effect | Quantitative Result | Reference |
| Human PBMCs | A. grossedentata extract | Inhibition of IFNγ secretion | 99.3 ± 0.6% decrease | [18] |
| Human PBMCs | A. grossedentata extract | Inhibition of IL-12 secretion | 61.5 ± 20.4% decrease | [18] |
| Human PBMCs | A. grossedentata extract | Inhibition of IL-17a secretion | 94 ± 3.6% decrease | [18] |
| Human PBMCs | A. grossedentata extract | Inhibition of IL-2 secretion | 79.8 ± 14% decrease | [18] |
| Human PBMCs | A. grossedentata extract | Reduction of NF-κB p65 phosphorylation | 36% decrease | [18] |
| Alcohol diet-fed mice | This compound (250 mg/kg) | Reduction in serum GOT | Significant decrease | [10] |
| Alcohol diet-fed mice | This compound (250 mg/kg) | Reduction in serum GPT | Significant decrease | [10] |
| Alcohol diet-fed mice | This compound (250 mg/kg) | Reduction in liver TG | Significant decrease | [10] |
Apoptosis-Inducing Activity
This compound has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for anticancer drug development.
This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. It promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3. This cascade of events leads to the characteristic morphological and biochemical hallmarks of apoptosis.
| Cell Line | Compound | IC50 (µM) | Reference |
| HTB-26 (Breast Cancer) | Compound 1 | 10-50 | [19] |
| PC-3 (Pancreatic Cancer) | Compound 1 | 10-50 | [19] |
| HepG2 (Hepatocellular Carcinoma) | Compound 1 | 10-50 | [19] |
| HCT116 (Colorectal Cancer) | Compound 1 | 22.4 | [19] |
| HCT116 (Colorectal Cancer) | Compound 2 | 0.34 | [19] |
| A2780 (Ovarian Cancer) | Compound 128a | 29.7 ± 0.1 | [20] |
| A2780cisR (Cisplatin-resistant Ovarian Cancer) | Compound 128a | 28.1 ± 2.0 | [20] |
| A549 (Lung Cancer) | Compound 72c | 1.4 ± 0.2 | [21] |
| HeLa (Cervical Cancer) | Compound 72c | 1.3 ± 0.1 | [21] |
Experimental Protocols
Extraction and Purification of this compound from Ampelopsis grossedentata
This protocol describes a general method for the extraction and purification of this compound. Optimization may be required based on the specific plant material and desired purity.
-
Sample Preparation: Dry the tender stems and leaves of Ampelopsis grossedentata and pulverize them into a fine powder.
-
Extraction: Perform ultrasonic-assisted extraction with 70% ethanol at a temperature of 70°C for 40 minutes.[11] The solid-to-liquid ratio should be optimized, for example, 1:20 (g/mL).
-
Filtration and Concentration: Filter the extract to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract can be further purified using column chromatography, such as silica gel or Sephadex LH-20, with an appropriate solvent system to yield high-purity this compound.[14]
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound (this compound) in methanol.
-
Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add different concentrations of the test compound to the wells. A control well should contain DPPH solution and methanol only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22][23][24]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[22][25]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[22]
Caspase Activity Assay
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
-
Cell Culture and Treatment: Culture the desired cell line (e.g., a cancer cell line) and treat with different concentrations of this compound for a specified time to induce apoptosis. Include an untreated control group.
-
Cell Lysis: After treatment, lyse the cells to release the cellular contents, including caspases.
-
Assay: Use a commercially available caspase activity assay kit (e.g., for caspase-3 or caspase-9). These kits typically provide a specific fluorogenic or colorimetric substrate for the caspase of interest.[26][27][28][29]
-
Measurement: Incubate the cell lysate with the caspase substrate according to the kit's instructions. Measure the resulting fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.
NF-κB Activation Assay
This assay determines the activation of the NF-κB transcription factor.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat with this compound before stimulating with an inflammatory agent like LPS.
-
Nuclear Extraction: After treatment, perform nuclear extraction to isolate the nuclear proteins.
-
ELISA-based Assay: Use a commercially available NF-κB p65 transcription factor assay kit. These kits typically have a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.[2][30][31]
-
Detection: Add the nuclear extracts to the wells. The activated NF-κB p65 in the extract will bind to the oligonucleotide. This binding is then detected using a specific primary antibody against NF-κB p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of activated NF-κB p65.
Conclusion
This compound is a promising natural compound with a well-documented portfolio of biological activities, including potent antioxidant, anti-inflammatory, and pro-apoptotic effects. Its abundance in certain plant species, particularly Ampelopsis grossedentata, makes it an accessible target for further research and development. The detailed experimental protocols and an understanding of the signaling pathways it modulates, as outlined in this guide, provide a solid foundation for scientists and researchers to explore its therapeutic potential in various disease models. Further investigation into its pharmacokinetics, bioavailability, and safety profile in preclinical and clinical settings is warranted to fully realize its promise as a therapeutic agent.
References
- 1. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR structural characterization by NMR spectroscopy in solution: GPCR structural characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecules | Special Issue : NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights [mdpi.com]
- 9. Unraveling the structure and function of G protein-coupled receptors through NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Therapeutic Potential of Ampelopsis grossedentata Leaf Extract as an Anti-Inflammatory and Antioxidant Agent in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. docs.aatbio.com [docs.aatbio.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. researchgate.net [researchgate.net]
- 31. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Ampelopsin G Biosynthesis Pathway in Ampelopsis Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Ampelopsin G and its aglycone, dihydromyricetin (also known as ampelopsin), in Ampelopsis species, primarily focusing on Ampelopsis grossedentata. This plant is renowned for its exceptionally high content of these flavonoids, which are of significant interest for their therapeutic and nutritional benefits.[1][2] This document details the core metabolic pathways, presents quantitative data from recent studies, outlines key experimental protocols, and discusses the regulatory mechanisms involved.
Note: The primary bioactive flavonoid in Ampelopsis species is the dihydroflavonol, dihydromyricetin (DHM), also called ampelopsin.[3][4] this compound is a glycosylated form of dihydromyricetin, such as ampelopsin-4'-O-α-d-glucopyranoside.[5] This guide will first detail the biosynthesis of the dihydromyricetin aglycone, which is the foundational step, and then discuss its subsequent glycosylation.
Core Biosynthesis Pathway of Dihydromyricetin (Ampelopsin)
The synthesis of dihydromyricetin in Ampelopsis begins with the general phenylpropanoid pathway, which provides the precursors for the flavonoid biosynthetic pathway. A series of enzymatic reactions then constructs the characteristic C6-C3-C6 flavonoid skeleton, which is subsequently modified through hydroxylation and reduction steps to yield dihydromyricetin.
The key enzymatic steps are as follows:
-
Phenylpropanoid Pathway : L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).[6]
-
Chalcone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Flavanone Formation : Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.
-
Hydroxylation Steps : This is a critical branching point. Naringenin is hydroxylated to produce various dihydroflavonols.
-
Flavanone 3-hydroxylase (F3H) converts naringenin into dihydrokaempferol (DHK). It can also convert other flavanones, like eriodictyol, into dihydroquercetin (DHQ).[1][7] The gene AgF3H1 has been identified as playing a crucial role in this process in A. grossedentata.[1][8]
-
Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) are key cytochrome P450 enzymes that add hydroxyl groups to the B-ring of the flavonoid skeleton.[9][10] AgF3'5'H is considered the most critical gene for DHM synthesis, as it catalyzes the conversion of DHK and DHQ towards dihydromyricetin.[9] Two primary routes lead to DHM:
-
NAR → DHK → DHQ → DHM
-
NAR → Eriodictyol (ERI) → DHQ → DHM[10]
-
-
-
Reduction to Leucoanthocyanidins : Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols (DHK, DHQ, DHM) to their corresponding colorless leucoanthocyanidins.[11][12]
-
Formation of Flavan-3-ols : Leucoanthocyanidin reductase (LAR) directly converts leucoanthocyanidins into flavan-3-ols, such as (+)-catechin.[13][14] This represents a potential downstream pathway from the direct precursors of Ampelopsin.
The complete pathway is visualized below.
Caption: Biosynthesis pathway of Dihydromyricetin (Ampelopsin) and this compound.
Quantitative Data Presentation
The accumulation of dihydromyricetin and the expression of associated biosynthetic genes vary significantly across different tissues of Ampelopsis species.
Table 1: Dihydromyricetin Content in Ampelopsis grossedentata
| Plant Tissue | Dihydromyricetin Content | Reference |
| Tender Tip Leaves | 791.51 ± 20.79 mg/g | [2] |
| Young Green Leaves | 776.56 ± 23.95 mg/g | [2] |
| Old Green Leaves | 645.53 ± 16.21 mg/g | [2] |
| Unripened Fruits | 582.60 ± 23.43 mg/g | [2] |
| Stems & Leaves (general) | 20-30% (w/w) | [3] |
Table 2: Identified Genes in the Flavonoid Biosynthesis Pathway of Ampelopsis Species
Transcriptome analyses have identified numerous unigenes encoding the key enzymes in the pathway.
| Enzyme | Abbreviation | Number of Unigenes Identified (A. grossedentata) | Number of Unigenes Identified (A. megalophylla) |
| Phenylalanine ammonia-lyase | PAL | 13 | Yes |
| Cinnamic acid 4-hydroxylase | C4H | 2 | Yes |
| 4-coumarate-CoA ligase | 4CL | 2 | Yes |
| Chalcone synthase | CHS | 23 | Yes |
| Chalcone isomerase | CHI | 5 | Yes |
| Flavanone 3-hydroxylase | F3H | 18 | Yes |
| Flavonoid 3'-hydroxylase | F3'H | 1 | Yes |
| Flavonoid 3',5'-hydroxylase | F3'5'H | 8 | Yes |
| Dihydroflavonol 4-reductase | DFR | 17 | Yes |
| Anthocyanidin synthase | ANS | 2 | Yes |
| Leucoanthocyanidin reductase | LAR | Not specified | Yes |
| Glycosyltransferases | GTs | Not specified | 84 |
(Data sourced from references[15][16][17])
Experimental Protocols & Workflows
The elucidation of the this compound pathway relies on a combination of transcriptomics, metabolomics, and molecular biology techniques.
Integrated Transcriptome and Metabolome Analysis
This approach correlates gene expression with metabolite accumulation to identify candidate genes involved in a specific biosynthetic pathway.
Methodology:
-
Sample Collection : Collect different tissues (e.g., roots, stems, leaves, shoot tips) from A. grossedentata. Immediately freeze in liquid nitrogen and store at -80°C.
-
Metabolite Extraction and Analysis :
-
Grind frozen samples to a fine powder.
-
Extract metabolites using a solvent, typically 70% (v/v) aqueous ethanol with ultrasonic treatment.[2]
-
Filter the extract and analyze using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify flavonoids like dihydromyricetin.
-
-
RNA Extraction and Sequencing :
-
Extract total RNA from the same tissue samples using a suitable kit (e.g., TRIzol reagent).
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer and Agilent 2100 bioanalyzer).
-
Construct cDNA libraries and perform high-throughput sequencing on a platform like Illumina NovaSeq.
-
-
Bioinformatic Analysis :
-
Process raw sequencing reads to remove low-quality data.
-
Assemble the transcriptome to generate unigenes.
-
Annotate unigenes by comparing sequences against public databases (e.g., KEGG, GO, NR).
-
Quantify gene expression levels (e.g., as FPKM or TPM).
-
Perform Weighted Gene Co-expression Network Analysis (WGCNA) to correlate gene expression profiles with the measured dihydromyricetin content, identifying key candidate genes.[1][8]
-
Caption: Workflow for integrated transcriptome and metabolome analysis.
Heterologous Functional Verification of Biosynthetic Genes
This protocol is used to confirm the function of a candidate gene (e.g., AgF3'5'H) by expressing it in a host organism that does not natively produce the target compound.
Methodology:
-
Gene Cloning :
-
Synthesize total cDNA from RNA extracted from A. grossedentata leaves.
-
Amplify the full-length coding sequence (CDS) of the target gene (e.g., AgF3'5'H, AgF3'H, AgCPR) using PCR with specific primers.
-
-
Vector Construction :
-
Ligate the amplified CDS into a yeast expression vector (e.g., pESC-URA). This vector allows for the expression of the gene in Saccharomyces cerevisiae.
-
-
Yeast Transformation :
-
Transform the constructed plasmid into a suitable S. cerevisiae strain (e.g., WAT11).
-
Select for successful transformants by growing on a selective medium (e.g., Yeast Nitrogen Base without uracil).
-
-
Expression and Bioconversion :
-
Culture the engineered yeast strain in an appropriate medium.
-
Induce gene expression (e.g., by adding galactose).
-
Feed the culture with a known precursor substrate (e.g., naringenin or dihydrokaempferol).
-
-
Product Analysis :
Caption: Workflow for heterologous functional verification of a gene.
Conclusion and Future Directions
The biosynthetic pathway leading to dihydromyricetin (ampelopsin) in Ampelopsis species is a highly active branch of the flavonoid pathway. Research has successfully identified a suite of key structural genes, including AgF3H1 and AgF3'5'H, which are critical for the high-level accumulation of this compound.[1][9] Furthermore, the identification of numerous glycosyltransferase genes suggests a mechanism for the subsequent conversion of dihydromyricetin to various this compound glycosides, which may alter its solubility and bioavailability.[5][16]
For researchers and drug development professionals, this understanding opens several avenues:
-
Metabolic Engineering : The identified genes can be targets for metabolic engineering in microbial systems (S. cerevisiae, E. coli) or other plant hosts to achieve heterologous production of dihydromyricetin and its derivatives.[18]
-
Crop Improvement : Molecular breeding of Ampelopsis species can be enhanced by using key genes like AgF3'5'H as markers for selecting high-yield varieties.[1]
-
Drug Discovery : A deeper understanding of the various glycosylated forms of this compound could lead to the discovery of novel derivatives with improved pharmacological properties.
Future work should focus on the functional characterization of the identified glycosyltransferases to fully map the synthesis of specific this compound compounds and on elucidating the transcriptional regulation networks that control the entire pathway.
References
- 1. The near-complete genome assembly of Ampelopsis grossedentata provides insights into its origin, evolution, and the regulation of flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Impact of Ampelopsis Grossedentata Flavonoids on Growth Performance, Ruminal Microbiota, and Plasma Physiology and Biochemistry of Kids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses | PLOS One [journals.plos.org]
- 7. The near-complete genome assembly of Ampelopsis grossedentata provides insights into its origin, evolution, and the regulation of flavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in Ampelopsis grossedentata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]
- 13. A role for leucoanthocyanidin reductase in the extension of proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Transcriptome Analysis of Ampelopsis megalophylla for Identifying Genes Involved in Flavonoid Biosynthesis and Accumulation during Different Seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Transcriptome Analysis of Ampelopsis megalophylla for Identifying Genes Involved in Flavonoid Biosynthesis and Accumulation during Different Seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Engineering biosynthetic enzymes for industrial natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
In-Silico Modeling of Ampelopsin G Target Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound found in various medicinal plants, including Ampelopsis grossedentata. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for its potential development as a novel therapeutic agent. In-silico modeling, a computational approach to drug discovery and design, offers a powerful and cost-effective means to investigate the interactions between this compound and its biological targets at an atomic level. This technical guide provides an in-depth overview of the in-silico modeling of this compound target binding, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Key Biological Targets and Signaling Pathways of this compound
This compound has been shown to modulate several critical signaling pathways implicated in various diseases. In-silico and in-vitro studies have identified a range of protein targets through which this compound exerts its biological effects. The primary signaling pathways influenced by this compound include the mTOR, NF-κB, and SIRT1 pathways.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been demonstrated to inhibit this pathway, contributing to its anti-cancer properties.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. This compound has been shown to suppress NF-κB activation, underlying its anti-inflammatory effects.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular metabolism, stress resistance, and longevity. Activation of SIRT1 is generally associated with beneficial effects on metabolic health and aging. This compound has been reported to upregulate the activity of the AMPK/SIRT1 pathway.
Quantitative Data from In-Silico Studies
Molecular docking is a key in-silico technique used to predict the binding affinity and orientation of a small molecule (ligand) to a protein (receptor). The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction. The following tables summarize the results from various molecular docking studies of this compound with its protein targets.
Table 1: Molecular Docking Binding Energies of this compound with Key Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| Vascular Endothelial Growth Factor A (VEGFA) | Not Specified | -7.0 | [1][2] |
| Proto-oncogene tyrosine-protein kinase (SRC) | Not Specified | -6.4 | [1][2][3] |
| Mitogen-activated protein kinase 14 (MAPK14) | Not Specified | -9.0 | [1][4] |
| Matrix metalloproteinase-9 (MMP9) | Not Specified | -10.2 | [1][4] |
| Hepatocyte growth factor receptor (MET) | Not Specified | -7.9 | [1][4] |
| Hypoxia-inducible factor 1-alpha (HIF1A) | Not Specified | -7.5 | [1][2][3] |
| Vascular endothelial growth factor receptor 2 (KDR) | Not Specified | -7.5 | [1][4] |
| Peroxisome proliferator-activated receptor gamma (PPARG) | Not Specified | -8.2 | [1][4] |
| Caspase-3 (CASP3) | Not Specified | -5.03 | [3] |
| Toll-like receptor 4 (TLR4) | 3FXI | Not Specified |
Table 2: PDB IDs of Human Protein Targets for In-Silico Modeling
| Target Protein | PDB ID(s) |
| Epidermal Growth Factor Receptor (EGFR) | 1M17, 5UGB, 5UWD, 3VJO |
| Phosphatidylinositol 3-kinase (PI3K) | 8TSC, 6XRL, 7PG5, 7LM2, 3APD |
| Protein Kinase B (Akt1) | 3O96, 5KCV, 6CCY |
| Signal transducer and activator of transcription 3 (STAT3) | 6NJS, 1BG1, 6TLC |
| Toll-like receptor 4 (TLR4) | 3FXI, 4G8A |
Experimental Protocols for In-Silico Modeling
Molecular Docking Workflow
Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein. A general workflow is outlined below.
Detailed Protocol using AutoDock Vina:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (e.g., from PubChem).
-
Convert the 2D structure to a 3D structure using software like Open Babel.
-
Perform energy minimization of the 3D structure.
-
In ADT, define the rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Generation:
-
Identify the binding site of the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
-
In ADT, define the grid box dimensions to encompass the entire binding site.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.
-
Run the docking simulation using the AutoDock Vina executable.
-
-
Result Analysis:
-
Analyze the output file to obtain the binding energies for the different predicted binding poses.
-
Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or Discovery Studio to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics Simulation Workflow
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.
Detailed Protocol using GROMACS:
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex.
-
Choose a suitable force field (e.g., AMBER, CHARMM).
-
Generate the topology files for the protein and the ligand.
-
Solvate the complex in a periodic water box (e.g., TIP3P water model).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density of the system.
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or more).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.
-
Analyze the interactions between this compound and the protein over the course of the simulation.
-
Conclusion
In-silico modeling provides a powerful framework for elucidating the molecular mechanisms of action of natural compounds like this compound. Through techniques such as molecular docking and molecular dynamics simulations, researchers can identify potential protein targets, predict binding affinities, and visualize the intricate interactions that govern biological activity. The information presented in this guide, including quantitative binding data, detailed experimental protocols, and visualizations of key signaling pathways, serves as a comprehensive resource for scientists and drug development professionals interested in leveraging computational approaches to advance the study of this compound and its therapeutic potential. Further experimental validation of these in-silico findings is essential to confirm the predicted interactions and to pave the way for the development of novel therapies based on this promising natural product.
References
- 1. The Molecular Mechanism Underlying the Therapeutic Effect of Dihydromyricetin on Type 2 Diabetes Mellitus Based on Network Pharmacology, Molecular Docking, and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Molecular Mechanism Underlying the Therapeutic Effect of Dihydromyricetin on Type 2 Diabetes Mellitus Based on Network Pharmacology, Molecular Docking, and Transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ampelopsin G in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus. Extensive research has demonstrated its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities. This technical guide provides an in-depth examination of the molecular mechanisms through which Ampelopsin modulates key cellular signaling pathways. We will explore its impact on apoptosis, cell proliferation, and stress responses, with a focus on the PI3K/Akt, MAPK, and Endoplasmic Reticulum (ER) Stress pathways. This document consolidates quantitative data, presents detailed experimental protocols for key assays, and utilizes pathway diagrams to offer a comprehensive resource for professionals in biomedical research and drug development.
Introduction
Ampelopsin has emerged as a compound of significant interest due to its pleiotropic effects on cellular function. Its ability to selectively induce apoptosis and inhibit proliferation in cancer cells while exhibiting low cytotoxicity in normal cells makes it a promising candidate for therapeutic development.[1][2] The efficacy of Ampelopsin stems from its capacity to interact with and modulate a complex network of intracellular signaling cascades that are often dysregulated in pathological conditions. Understanding these interactions at a molecular level is critical for harnessing its full therapeutic potential. This guide serves to elucidate these complex mechanisms.
Key Signaling Pathways Modulated by Ampelopsin
Ampelopsin's biological activities are mediated through its influence on several critical signaling pathways.
Induction of Apoptosis: Intrinsic and Extrinsic Pathways
Ampelopsin is a potent inducer of apoptosis, or programmed cell death, through both the mitochondria-mediated (intrinsic) and death receptor-mediated (extrinsic) pathways.
-
Intrinsic Pathway : Ampelopsin disrupts mitochondrial function by modulating the expression of the Bcl-2 family of proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3] This shift promotes the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][4]
-
Extrinsic Pathway : The compound has been shown to increase the expression of death receptors DR4 and DR5 on the cell surface.[1] Ligation of these receptors by their ligand, TRAIL, initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in various cancers. Ampelopsin has been shown to effectively suppress this pathway. It inhibits the phosphorylation of key kinases such as Akt and the downstream effector mTOR, leading to a reduction in protein synthesis and cell proliferation.[5] This inhibitory action contributes significantly to its anti-tumor effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the JNK, p38, and ERK subfamilies, regulates cellular responses to a wide array of stimuli. Ampelopsin's interaction with this pathway is complex and context-dependent. In many cancer cells, Ampelopsin induces apoptosis by activating the stress-activated kinases JNK and p38-MAPK.[6] This activation can be triggered by an increase in reactive oxygen species (ROS). Conversely, the role of ERK signaling can be opposing, and its inhibition or activation by Ampelopsin may vary between cell types.[1]
Endoplasmic Reticulum (ER) Stress Pathway
Ampelopsin can induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This leads to the activation of the Unfolded Protein Response (UPR). Ampelopsin treatment upregulates key ER stress markers, including the chaperone GRP78 and the pro-apoptotic transcription factor CHOP.[7] Prolonged or intense ER stress, as induced by Ampelopsin, ultimately triggers apoptosis, providing another mechanism for its anti-cancer activity.[6][7] The generation of ROS is often a key upstream event that links Ampelopsin to the induction of ER stress.[7]
Quantitative Data Summary
The efficacy of Ampelopsin (Dihydromyricetin, DHM) varies across different cell lines and biological systems. The following tables summarize key quantitative data reported in the literature.
Table 1: IC50 Values of Ampelopsin in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 24 | 336.0 | [1] |
| SKOV3 | Ovarian Cancer | 24 | 845.9 | [1] |
| JAr | Choriocarcinoma | 48 | ~190 (60 mg/L) | [3] |
Table 2: IC50 Values of Ampelopsin for Cytochrome P450 Enzyme Inhibition
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| CYP3A4 | Testosterone | 14.75 | 6.06 | Non-competitive | [8] |
| CYP2E1 | Chlorzoxazone | 25.74 | 9.24 | Competitive | [8] |
| CYP2D6 | Dextromethorphan | 22.69 | 10.52 | Competitive | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of Ampelopsin on cellular signaling.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Ampelopsin (e.g., 0, 12.5, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).[1]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator, allowing formazan crystals to form.
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[9][11]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
Investigating the Antioxidant Properties of Ampelopsin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin G, also known as dihydromyricetin (DHM), is a flavonoid predominantly found in the plant Ampelopsis grossedentata.[1][2] This natural compound has garnered significant scientific interest due to its wide array of pharmacological activities, including potent antioxidant effects.[1][3][4] This technical guide provides an in-depth overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from various in vitro and cellular assays, and providing comprehensive experimental protocols. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound and its Antioxidant Potential
This compound is a flavonoid compound that has been traditionally used in Chinese medicine.[2] Modern scientific research has substantiated its health benefits, attributing many of them to its strong antioxidant capabilities.[1][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[5] this compound exhibits its antioxidant effects through multiple mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.[2][6]
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Radical Scavenging Activity
This compound has demonstrated significant efficacy in directly neutralizing a variety of reactive oxygen species. This is largely attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to stabilize free radicals.[7] In vitro studies have consistently shown its potent scavenging activity against radicals such as DPPH, ABTS, superoxide anions (O₂•⁻), and hydrogen peroxide (H₂O₂).[2][8]
Upregulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes. These include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][9] This action helps to maintain cellular redox homeostasis and protect against oxidative damage.
Modulation of the Nrf2-Keap1 Signaling Pathway
A primary mechanism underlying the indirect antioxidant effects of this compound is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[10] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[1][11] this compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[2][12] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant and phase II detoxification enzymes, thereby upregulating their expression.[11][13] Studies have shown that treatment with this compound leads to increased levels of Nrf2 and decreased levels of Keap1.[10]
Quantitative Data on Antioxidant Properties
The following tables summarize the quantitative data on the antioxidant activities of this compound from various studies.
Table 1: In Vitro Radical Scavenging Activity of this compound
| Assay | Concentration | Scavenging Activity (%) | IC₅₀ (µg/mL) | Reference |
| DPPH | 2 - 10 µg/mL | 66.55 - 96.19 | 3.24 | [2][6][10] |
| ABTS | 10 - 60 µg/mL | - | - | [2][6] |
| Superoxide Anion (O₂•⁻) | 60 µg/mL | 46.78 | - | [2] |
| Hydrogen Peroxide (H₂O₂) | 60 µg/mL | 83.05 | - | [2] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration | FRAP Value (µM FeSO₄ equivalent) | Reference |
| 10 - 60 µg/mL | Concentration-dependent increase | [2][14] |
Table 3: Effect of this compound on Cellular Oxidative Stress Markers
| Marker | Cell/Tissue Type | Treatment | Result | Reference |
| Malondialdehyde (MDA) | LPS-treated piglets | This compound | Decreased levels | [2][6] |
| Protein Carbonyl | LPS-treated piglets | This compound | Decreased levels | [2][6] |
| Reactive Oxygen Species (ROS) | PMA-stimulated blood leukocytes | This compound (10-100 µg/mL) | -33% to -51% inhibition | [15] |
Table 4: Effect of this compound on Endogenous Antioxidant Enzyme Activity
| Enzyme | Cell/Tissue Type | Treatment | Result | Reference |
| Superoxide Dismutase (SOD) | LPS-treated piglets (liver, lung) | This compound (400 mg/kg) | Increased activity | [2] |
| Catalase (CAT) | LPS-treated piglets (liver, lung) | This compound (400 mg/kg) | Increased activity | [2] |
| Glutathione Peroxidase (GSH-Px) | LPS-treated piglets (liver, lung) | This compound (400 mg/kg) | Increased activity | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution at 517 nm should be approximately 1.0.[8]
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Mix a defined volume of the this compound solution with the DPPH working solution. A common ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[16]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, leading to a reduction in absorbance.[14]
Protocol:
-
Reagent Preparation: Generate the ABTS•⁺ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14] Dilute the resulting ABTS•⁺ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction: Add a small volume of the this compound solution to the diluted ABTS•⁺ solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 7 minutes) at room temperature.[17]
-
Measurement: Measure the absorbance at 734 nm.[17]
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[14]
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction: Mix the this compound solution with the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[2]
-
Measurement: Measure the absorbance at 593 nm.[2]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of FeSO₄. The results are expressed as µM Fe(II) equivalents.[18]
Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[10][19]
Protocol:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at various concentrations for a specified duration. A positive control (e.g., H₂O₂) can be used to induce ROS production.
-
Staining: Remove the treatment medium and incubate the cells with a DCFH-DA working solution (e.g., 10 µM in serum-free medium) at 37°C for 30 minutes in the dark.[19]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.[19]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]
Antioxidant Enzyme Activity Assays
Principle: The activities of SOD, CAT, and GSH-Px are typically measured using commercially available assay kits that rely on spectrophotometric or fluorometric detection methods.
-
Superoxide Dismutase (SOD) Activity Assay: These assays often utilize a system that generates superoxide radicals, and the SOD activity is measured by its ability to inhibit the reduction of a chromogen by these radicals.[20][21]
-
Catalase (CAT) Activity Assay: CAT activity is commonly determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be reacted with a probe to produce a colored or fluorescent product.[3][22]
-
Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity is often measured indirectly through a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.[23]
General Protocol for Enzyme Activity Assays:
-
Sample Preparation: Prepare cell or tissue lysates according to the specific kit's instructions. This typically involves homogenization in a suitable buffer followed by centrifugation to remove debris.
-
Assay Procedure: Follow the protocol provided with the commercial assay kit, which will include specific instructions for reagent preparation, incubation times, and measurement parameters.
-
Data Analysis: Calculate the enzyme activity based on the standard curve and formulas provided in the kit's manual.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
This compound is a promising natural compound with robust antioxidant properties. Its ability to directly scavenge free radicals and, more importantly, to activate the Nrf2-Keap1 pathway, thereby enhancing endogenous antioxidant defenses, makes it a compelling candidate for further research and development in the context of preventing and treating diseases associated with oxidative stress. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers in this field. Further clinical studies are warranted to fully elucidate the therapeutic potential of this compound in human health.
References
- 1. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK Facilitates Nuclear Accumulation of Nrf2 by Phosphorylating at Serine 550 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple nuclear localization signals function in the nuclear import of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. content.abcam.com [content.abcam.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. bioquochem.com [bioquochem.com]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impaired Nuclear Nrf2 Translocation Undermines the Oxidative Stress Response in Friedreich Ataxia | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. iomcworld.com [iomcworld.com]
- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 23. mmpc.org [mmpc.org]
Ampelopsin G: A Technical Guide to Natural Abundance, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a flavonoid abundant in several plant species, most notably in the genus Ampelopsis. It has garnered significant attention within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural abundance of this compound, detailed protocols for its isolation and purification from plant sources, and an examination of its modulation of key cellular signaling pathways.
Section 1: Natural Abundance of this compound
This compound is predominantly found in plants of the Vitaceae family, particularly in the genus Ampelopsis. The concentration of this bioactive compound can vary significantly depending on the plant species, the specific part of the plant, and the season of harvest.
Primary Plant Sources
The most well-documented and richest sources of this compound are:
-
Ampelopsis grossedentata : Often referred to as "vine tea," this species is considered the most significant source of this compound. The young stems and leaves of A. grossedentata can contain exceptionally high concentrations of the compound.[1][2]
-
Ampelopsis cantoniensis : This species is another primary source, with notable concentrations of this compound found in its aerial parts.[3][4]
Quantitative Data on this compound Content
The following tables summarize the reported quantitative data for this compound content in various plant sources.
| Plant Species | Plant Part | This compound Content (% w/w) | Reference(s) |
| Ampelopsis grossedentata | Young Stems and Leaves | Up to 35% | [1] |
| This compound in AG extract | Leaves | 51.2% | [5] |
| Ampelopsis cantoniensis | Aerial Parts (dry basis) | 18.54% | [3] |
| Ampelopsis cantoniensis | Hydroalcoholic Extract | 27.83% | [3] |
Table 1: this compound Content in Primary Plant Sources.
| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference(s) |
| Ampelopsis grossedentata | Leaves | Chelating Extraction | 11.4% | [1] |
| Ampelopsis grossedentata | Leaves | Batch Extraction | 7.2% | [1] |
| Ampelopsis grossedentata | Leaves | Microwave Multi-Stage Countercurrent Extraction | Not specified | [6] |
| Ampelopsis grossedentata | Leaves | Ultrasonic Extraction (75% ethanol) | 16.21% | [7] |
Table 2: Yield of this compound Using Various Extraction Methods.
Section 2: Isolation and Purification Protocols
The isolation and purification of this compound from plant material involve several stages, including extraction, filtration, concentration, and purification. Below are detailed methodologies for common and novel extraction techniques.
Experimental Workflow for Natural Product Isolation
The general workflow for isolating a natural product like this compound from a plant source is depicted below.
Detailed Experimental Protocols
This is a traditional and widely used method for obtaining this compound.
Materials:
-
Dried and powdered leaves of Ampelopsis grossedentata
-
Deionized (DI) water
-
Ethanol (95%)
-
Filter paper
-
Rotary evaporator
-
Crystallization dish
Protocol:
-
Extraction:
-
Weigh 100 g of dried, powdered Ampelopsis grossedentata leaves.
-
Add the powder to a 2 L flask with 1 L of 75% ethanol.[7]
-
Reflux the mixture at 80°C for 2 hours with constant stirring.
-
Cool the mixture to room temperature and filter through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed, yielding a viscous aqueous extract.
-
-
Purification by Recrystallization:
-
Dissolve the concentrated extract in a minimal amount of hot DI water.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold DI water.
-
Repeat the recrystallization process until the desired purity is achieved.
-
Dry the purified crystals under vacuum at 60°C.
-
MAE is a more rapid and efficient method for extracting this compound.
Materials:
-
Dried and powdered leaves of Ampelopsis grossedentata
-
Deionized (DI) water
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Protocol:
-
Extraction:
-
Place 10 g of dried, powdered Ampelopsis grossedentata leaves in a microwave extraction vessel.
-
Add 300 mL of DI water (solid-to-liquid ratio of 1:30 w/v).[6]
-
Set the microwave parameters: power at 600 W, temperature at 110°C, and extraction time of 5 minutes.[6]
-
After extraction, cool the vessel and filter the contents to separate the extract.
-
-
Concentration and Purification:
-
Follow the concentration and recrystallization steps as described in the solvent extraction protocol.
-
For obtaining high-purity this compound for research and pharmaceutical applications, preparative HPLC is the method of choice.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% phosphoric acid). A typical starting condition is 35% methanol, increasing to 65% over 30 minutes.[8]
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 290 nm.[8]
-
Injection Volume: 1 mL of concentrated and filtered crude extract.
Protocol:
-
Sample Preparation: Dissolve the concentrated crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Chromatographic Separation: Inject the sample onto the HPLC system and run the gradient program.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak, which can be identified by comparing the retention time with a pure standard.
-
Post-Purification Processing: Combine the collected fractions, remove the organic solvent using a rotary evaporator, and then lyophilize to obtain pure this compound powder.
Section 3: Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating several key cellular signaling pathways. This section details its impact on the mTOR and TRAIL-induced apoptosis pathways.
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Aberrant mTOR signaling is often implicated in cancer. This compound has been shown to be an effective inhibitor of the mTOR pathway.[9]
This compound inhibits the mTOR signaling pathway by suppressing the activation of Akt, a key upstream regulator of mTOR.[9] This leads to the dissociation of mTOR complexes 1 and 2 (mTORC1 and mTORC2), thereby inhibiting the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[9] The net result is a decrease in cell growth and proliferation.
Induction of TRAIL-Mediated Apoptosis
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. This compound has been demonstrated to enhance TRAIL-mediated apoptosis by upregulating the expression of death receptor 5 (DR5).[10]
By increasing the expression of DR5 on the cell surface, this compound sensitizes cancer cells to TRAIL. The binding of TRAIL to DR5 triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-associated death domain (FADD) and pro-caspase-8.[7] This leads to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3, ultimately resulting in apoptotic cell death.[7]
Conclusion
This compound is a promising natural compound with significant therapeutic potential. Its high abundance in certain plant species, coupled with well-defined isolation and purification protocols, makes it an accessible target for research and development. A thorough understanding of its mechanisms of action, particularly its ability to modulate critical signaling pathways such as mTOR and TRAIL-mediated apoptosis, provides a strong foundation for its further investigation as a novel therapeutic agent in various diseases, including cancer. This guide serves as a valuable resource for scientists and researchers dedicated to advancing the study and application of this potent bioactive molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijresm.com [ijresm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ampelopsin suppresses breast carcinogenesis by inhibiting the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Characterization of Ampelopsin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G is a naturally occurring oligostilbene characterized by a unique and complex dibenzobicyclo[3.2.1]octadiene core structure. This intricate molecular architecture distinguishes it from the more commonly known flavonoid, Ampelopsin (Dihydromyricetin), and positions it as a compound of significant interest for further investigation in drug discovery and development. This technical guide provides a summary of the available spectroscopic data for the characterization of this compound and related analogues, details relevant experimental protocols, and explores potential signaling pathways modulated by this class of compounds.
Spectroscopic Data for Characterization
Precise spectroscopic data for this compound is not widely available in publicly accessible domains. However, analysis of structurally similar oligostilbenes containing the same dibenzobicyclo[3.2.1]octadiene system, such as Vaticanols, provides valuable reference points for its characterization. The following tables summarize representative ¹H-NMR and ¹³C-NMR chemical shifts for such analogous compounds, as well as mass spectrometry and UV-Vis data for Ampelopsin (Dihydromyricetin) which, while structurally different, is often co-isolated.
Table 1: Representative ¹H-NMR Spectroscopic Data for Oligostilbenes with a Dibenzobicyclo[3.2.1]octadiene Core
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2a(6a) | 6.09 | d | 2.0 |
| H-7a | 4.16 | s | |
| H-8a | 3.10 | s | |
| H-7b | 3.38 | s | |
| H-8b | 3.99 | s | |
| H-10c, 14c | 6.27 | d | 2.0 |
| H-12c | 6.21 | t | 2.0 |
| H-2b(6b) | 6.12 | s | |
| H-12b | 6.16 | s | |
| Note: Data is analogous, based on published values for structurally similar vaticanols, and may not represent the exact values for this compound.[1] |
Table 2: Representative ¹³C-NMR Spectroscopic Data for Oligostilbenes with a Dibenzobicyclo[3.2.1]octadiene Core
| Carbon | Chemical Shift (δ, ppm) |
| C-1a | 129.5 |
| C-7a | 51.5 |
| C-8a | 58.0 |
| C-9a | 125.0 |
| C-10a | 145.0 |
| C-1b | 130.0 |
| C-7b | 50.5 |
| C-8b | 59.0 |
| C-9b | 124.5 |
| C-10b | 145.5 |
| Note: Data is analogous, based on published values for structurally similar vaticanols, and may not represent the exact values for this compound.[1] |
Table 3: Mass Spectrometry Data for Ampelopsin (Dihydromyricetin)
| Ionization Mode | Adduct | Observed m/z |
| Negative | [M-H]⁻ | 319.0459 |
| Note: This data is for the flavonoid Ampelopsin (Dihydromyricetin), not the oligostilbene this compound. |
Table 4: UV-Vis Spectroscopic Data for Ampelopsin (Dihydromyricetin)
| Solvent | λmax (nm) |
| Methanol | 290 |
| Note: This data is for the flavonoid Ampelopsin (Dihydromyricetin), not the oligostilbene this compound. |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are scarce. The following are generalized yet detailed methodologies adapted from literature on the characterization of similar oligostilbenes and flavonoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆).
-
¹H-NMR Spectroscopy:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Spectroscopy:
-
Acquire spectra on the same instrument.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A proton-decoupled pulse sequence is standard.
-
-
2D-NMR Experiments: To aid in structural elucidation, perform 2D-NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile, often with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument coupled with a UHPLC (Ultra-High-Performance Liquid Chromatography) system.
-
Employ a C18 reversed-phase column for separation.
-
Set the mass spectrometer to acquire data in both positive and negative ion modes.
-
Obtain full scan mass spectra to determine the molecular ion and high-resolution mass for molecular formula confirmation.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the sample over a wavelength range of 200-600 nm.
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Potential Signaling Pathways and Experimental Workflows
The specific signaling pathways modulated by this compound have not been extensively studied. However, research on other oligostilbenes suggests potential involvement in pathways related to inflammation, oxidative stress, and cell survival.
Hypothesized Anti-inflammatory Signaling Pathway
Oligostilbenes have been reported to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A proposed mechanism is illustrated below.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Spectroscopic Characterization
The logical flow for the characterization of a novel natural product like this compound is outlined below.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
This compound represents a structurally intriguing oligostilbene with potential for biological activity. While comprehensive spectroscopic data and dedicated mechanistic studies are still emerging, this guide provides a foundational understanding based on available information and data from analogous compounds. The provided protocols and hypothesized signaling pathways offer a starting point for researchers and drug development professionals to further investigate the therapeutic potential of this unique natural product. Further studies are warranted to fully elucidate the spectroscopic properties and biological functions of this compound.
References
Ampelopsin G: A Technical Guide to its Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin G, also known as dihydromyricetin (DHM), is a natural flavonoid compound found in plants of the genus Ampelopsis.[1] Emerging research has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data from preclinical studies, offers detailed experimental protocols for investigating its activity, and visualizes the intricate signaling cascades involved.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory signaling pathways and reducing the production of inflammatory mediators. The key molecular targets include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways, and the NLRP3 inflammasome.[2][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to significantly inhibit NF-κB activation.[2][4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[2] This blockade of NF-κB nuclear translocation leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.[5]
Modulation of MAPK Signaling Pathways
The MAPK family, including p38 and JNK, plays a crucial role in cellular responses to external stressors, including inflammation.[6] this compound has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, without affecting the ERK1/2 pathway.[6][7] By inhibiting the activation of these key kinases, this compound can further curtail the inflammatory cascade.
Attenuation of the JAK2/STAT3 Signaling Pathway
The JAK/STAT pathway is another critical signaling route for a variety of cytokines and growth factors involved in inflammation. This compound has been found to markedly reduce the phosphorylation of JAK2 and STAT3, and inhibit the nuclear translocation of STAT3.[4] This inhibition contributes to its broad anti-inflammatory profile by interfering with the signaling of numerous pro-inflammatory cytokines.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[8] this compound has been shown to inhibit the activation of the NLRP3 inflammasome, leading to a decrease in the secretion of these key cytokines.[8] This action is particularly relevant for inflammatory conditions where the NLRP3 inflammasome plays a central pathogenic role.
Quantitative Effects of this compound on Inflammatory Mediators
The inhibitory effects of this compound on key signaling pathways translate into a quantifiable reduction in the production of various pro-inflammatory molecules. The following tables summarize the dose-dependent effects of this compound on nitric oxide, pro-inflammatory cytokines, and other mediators of inflammation.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Cell Type | Stimulant | This compound Concentration | % Inhibition of NO Production | % Inhibition of PGE2 Production | Reference |
| RAW264.7 Macrophages | LPS | Dose-dependent | Significant inhibition | Not specified | [2] |
| BV2 Microglia | LPS | Non-cytotoxic range | Significant decrease | Significant decrease | [4] |
| Primary Microglia | LPS | Non-cytotoxic range | Significant decrease | Significant decrease | [4] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Type/Animal Model | Stimulant | This compound Concentration/Dose | Cytokine | % Inhibition/Reduction | Reference |
| RAW264.7 Macrophages | LPS | Dose-dependent | TNF-α | Significant inhibition | [2] |
| RAW264.7 Macrophages | LPS | Dose-dependent | IL-1β | Significant inhibition | [2] |
| RAW264.7 Macrophages | LPS | Dose-dependent | IL-6 | Significant inhibition | [2] |
| BV2 Microglia | LPS | Non-cytotoxic range | TNF-α | Obvious reduction | [4] |
| BV2 Microglia | LPS | Non-cytotoxic range | IL-1β | Obvious reduction | [4] |
| BV2 Microglia | LPS | Non-cytotoxic range | IL-6 | Obvious reduction | [4] |
| PHA-stimulated PBMCs | PHA | 50 µg/mL | IFNγ | 99% | [8] |
| PHA-stimulated PBMCs | PHA | 50 µg/mL | IL-12 | 61% | [8] |
| PHA-stimulated PBMCs | PHA | 50 µg/mL | IL-17a | 94% | [8] |
| PHA-stimulated PBMCs | PHA | 50 µg/mL | IL-2 | 80% | [8] |
Table 3: Effect of this compound on Inflammatory Gene and Protein Expression
| Cell Type | Stimulant | This compound Concentration | Target Gene/Protein | Effect | Reference |
| RAW264.7 Macrophages | LPS | Dose-dependent | iNOS | Suppressed expression | [2] |
| BV2 Microglia | LPS | Non-cytotoxic range | iNOS | Suppressed mRNA and protein levels | [4] |
| BV2 Microglia | LPS | Non-cytotoxic range | COX-2 | Suppressed mRNA and protein levels | [4] |
| LPS-stimulated blood leukocytes | LPS | 50 µg/mL | NLRP3 | Reduced gene expression | [8] |
| LPS-stimulated blood leukocytes | LPS | 50 µg/mL | Caspase-1 | Reduced gene expression | [8] |
| LPS-stimulated blood leukocytes | LPS | 50 µg/mL | IL-1β | Reduced gene expression | [8] |
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]
- 5. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]
- 6. Protocol Griess Test [protocols.io]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arigobio.cn [arigobio.cn]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Ampelopsin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Ampelopsin G, also known as Dihydromyricetin (DMY), a bioactive flavonoid predominantly found in the plant Ampelopsis grossedentata. The following sections detail various methodologies, from traditional solvent-based approaches to more novel techniques, designed to yield high-purity this compound suitable for research and drug development purposes.
I. Overview of Extraction and Purification Strategies
The selection of an appropriate extraction and purification strategy for this compound depends on the desired scale, purity, and available resources. Traditional methods like solvent extraction and recrystallization are straightforward but may be time-consuming and result in lower yields. Modern techniques such as chelation-assisted extraction and high-speed countercurrent chromatography (HSCCC) can offer improved efficiency and purity.
II. Quantitative Data Summary
The following table summarizes the quantitative data for different extraction and purification methods for this compound, providing a comparative overview of their effectiveness.
| Method | Key Parameters | Yield (%) | Purity (%) | Reference |
| Chelation-Assisted Extraction | Extraction Time: 2 h, pH: 2, Temperature: 90°C | 12.2 | 94.3 | [1] |
| Traditional Batch Extraction | Recrystallization (8 times) | Lower than chelation method | 98 | [1][2] |
| High-Speed Countercurrent Chromatography (HSCCC) | Solvent System: n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v) | - | >99 | [3] |
| Ultrasound-Assisted NADES Extraction | Liquid-to-Solid Ratio: 30 mL/g, Ultrasonic Power: 490 W, Time: 6.5 min | 83.93 (flavonoid yield) | - | [4] |
Note: The yield for HSCCC is not explicitly stated in the provided search results, but it is a purification technique applied to a crude extract. The yield for Ultrasound-Assisted NADES Extraction refers to the total flavonoid yield, not specifically this compound.
III. Experimental Protocols
A. Protocol 1: Chelation-Assisted Extraction of this compound
This method utilizes the formation of a temporary chelate with zinc ions to enhance the extraction efficiency and protect this compound from oxidation.[1][2]
Materials:
-
Dried and powdered leaves of Ampelopsis grossedentata (sieved through a 20-mesh screen)
-
Deionized (DI) water
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Hydrochloric acid (HCl) solution (2 mol/L)
-
Sodium hydroxide (NaOH) solution (1 mol/L)
-
EDTA-2Na solution (0.1 mol/L)
-
Round-bottom flask (500 mL)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Beakers
Procedure:
-
Extraction:
-
To a 500 mL round-bottom flask, add 20 g of dried A. grossedentata powder, 400 mL of DI water (maintaining a solid-to-liquid ratio of 1:20 w/v), and 5 g of ZnSO₄·7H₂O powder.
-
Stir the mixture thoroughly.
-
Adjust the pH of the mixture to 2 using a 2 mol/L HCl solution.
-
Heat the mixture to 90°C and maintain for 2 hours with continuous stirring.
-
-
Initial Filtration and Chelate Precipitation:
-
Filter the hot mixture and retain the filtrate.
-
Adjust the pH of the filtrate to 5 with a 1 mol/L NaOH solution and stir for 5 minutes to precipitate the DMY-Zn chelate.
-
Filter the solution and retain the filter residue (the DMY-Zn chelate).
-
Wash the collected residue three times with DI water.
-
-
Chelate Dissociation and this compound Recovery:
-
Transfer the washed residue to a 500 mL beaker.
-
Add 200 mL of 0.1 mol/L EDTA-2Na solution to the beaker.
-
Adjust the pH to 5 and stir the mixture at 80°C for 30 minutes to dissociate the chelate.
-
Filter the hot solution and retain the filtrate.
-
-
Crystallization and Drying:
-
Allow the filtrate to cool to room temperature and then place it in a refrigerator at 4°C for 24 hours to facilitate crystallization.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold DI water.
-
Dry the purified crystals in a vacuum oven at 60°C.
-
B. Protocol 2: Purification of this compound by Recrystallization
This protocol describes the general procedure for purifying crude this compound extract through single-solvent recrystallization. This method can be repeated multiple times to achieve higher purity.[5][6][7] A purity of 98% has been reported after eight recrystallization steps.[1][2]
Materials:
-
Crude this compound extract
-
Suitable recrystallization solvent (e.g., hot water, ethanol-water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (for hot gravity filtration and vacuum filtration)
-
Ice bath
Procedure:
-
Solvent Selection: Determine a suitable solvent in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Hot water is a common choice.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to dissolve the solid completely. The solvent should be near its boiling point.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration.
-
Crystallization:
-
Allow the hot, clear solution to cool down slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at an appropriate temperature.
-
Repeat: For higher purity, the recrystallization process can be repeated.
C. Protocol 3: Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that can yield very high purity this compound (>99%).[3]
Materials and Equipment:
-
Crude extract of Ampelopsis grossedentata
-
High-Speed Countercurrent Chromatograph with preparative triple columns
-
HPLC system for purity analysis
-
Solvents: n-hexane, ethyl acetate, methanol, and water (all HPLC grade)
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a volume ratio of 1:3:2:4.
-
HSCCC Operation:
-
Equilibrate the HSCCC columns with the prepared solvent system.
-
Dissolve a known amount of the crude extract (e.g., 16 g) in a suitable volume of the solvent mixture.
-
Inject the sample into the HSCCC system.
-
Perform the separation according to the instrument's operating parameters. The process may take several hours (e.g., 9 hours).
-
-
Fraction Collection and Analysis:
-
Collect the fractions as they elute from the column.
-
Analyze the purity of the fractions containing this compound using an HPLC system with UV detection at 254 nm.
-
-
Pooling and Drying:
-
Pool the fractions with high-purity this compound.
-
Evaporate the solvent to obtain the purified solid this compound.
-
IV. Visualized Workflows
The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.
Caption: Overview of this compound extraction and purification pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of (+)-dihydromyricetin from leaves extract of Ampelopsis grossedentata using high-speed countercurrent chromatograph with scale-up triple columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Quantification of Ampelopsin G in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Application Note
Introduction
Ampelopsin G, also known as Dihydromyricetin (DMY), is a flavonoid abundantly found in plants of the Ampelopsis genus, particularly in Ampelopsis grossedentata (vine tea).[1][2] It has garnered significant interest from researchers, scientists, and drug development professionals due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and hepatoprotective effects.[1][3] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and the development of herbal medicines.
Experimental Protocol
This section details the complete workflow for the quantification of this compound, from sample preparation to data analysis.
Sample Preparation
The extraction of this compound from plant material is a critical step for accurate quantification. Various methods can be employed, with the choice depending on the laboratory equipment and the specific plant matrix.[4]
1.1. Materials and Reagents
-
Dried plant material (e.g., leaves of Ampelopsis grossedentata)
-
Methanol (HPLC grade)[5]
-
Ethanol (analytical grade)
-
Water (ultrapure)
-
Phosphoric acid (analytical grade)[5]
-
This compound reference standard (>98% purity)
-
Syringe filters (0.45 µm)
1.2. Extraction Procedure (Ultrasonic-Assisted Extraction - USAE)
-
Grind the dried plant material to a fine powder (approximately 40-60 mesh).
-
Accurately weigh about 1.0 g of the powdered sample into a conical flask.
-
Add 25 mL of 70% ethanol as the extraction solvent.
-
Place the flask in an ultrasonic water bath and extract for 30 minutes at a controlled temperature (e.g., 60°C).[6]
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times with 25 mL of 70% ethanol each.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract with methanol to a final volume of 10 mL in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]
HPLC Analysis
The following HPLC conditions are recommended for the separation and quantification of this compound.
2.1. Instrumentation
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5] |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Methanol[8] |
| Gradient Elution | 0-10 min: 30-50% B10-20 min: 50-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm[8] |
Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of this compound reference standard (1 mg/mL) by accurately weighing and dissolving it in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL by diluting with methanol.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the corresponding concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[9]
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 1: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999[9] | 0.9995 |
| Accuracy (% Recovery) | 98 - 102%[9] | 99.5 ± 1.2% |
| Precision (RSD%) | ≤ 2%[9] | 1.5% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.5 µg/mL |
Table 2: Quantification of this compound in a Plant Extract Sample
| Sample | Retention Time (min) | Peak Area | Concentration (µg/mL) | This compound Content (mg/g of dry plant material) |
| Plant Extract | 6.9 | 1850.5 | 55.2 | 5.52 |
Mandatory Visualization
The following diagrams illustrate the key processes in this application note.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical process.
References
- 1. roquette.com [roquette.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UPLC-Q-TOF/MS-Based Metabolomics Approach to Reveal the Hepatotoxicity of Emodin and Detoxification of Dihydromyricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. mdpi.com [mdpi.com]
- 8. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Development of a Cell-Based Assay for Ampelopsin G Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata[1][2][3]. It has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects[3][4][5][6]. Of particular interest to drug development is its pro-apoptotic activity in various cancer cell lines. Ampelopsin has been shown to induce apoptosis through the mitochondria-mediated intrinsic pathway, involving the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases[7][8]. It can also trigger apoptosis via endoplasmic reticulum (ER) stress pathways[1].
This application note provides a detailed protocol for developing a robust cell-based assay to quantify the cytotoxic and pro-apoptotic activity of this compound. The protocol utilizes the human hepatocellular carcinoma cell line, HepG2, a well-established model for hepatotoxicity and cancer studies[9][10]. The primary endpoints of the assay are the assessment of cell viability using the MTT assay and the quantification of apoptosis through a luminescent caspase-3/7 activity assay. These methods are suitable for high-throughput screening and provide quantitative data on the dose-dependent effects of this compound.
Materials and Methods
Cell Culture
The HepG2 cell line is an adherent, epithelial-like cell line derived from human liver carcinoma.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9][11].
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2[9]. The medium should be changed every 2-3 days[9].
-
Subculturing: When cells reach 75-85% confluency, they should be passaged. Wash the cell monolayer with PBS, and then add pre-warmed 0.05% Trypsin-EDTA solution. After the cells detach, neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:4 to 1:8[9][11].
Experimental Protocols
2.2.1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells[12][13].
Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight[14].
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[12][14][15].
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[12][14].
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12]. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[14].
2.2.2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal[16][17][18].
Protocol:
-
Cell Seeding and Treatment: Seed and treat HepG2 cells with this compound in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature[17].
-
Reagent Addition: After the desired incubation period with this compound, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well[17].
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light[17][19].
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity[16][18].
Data Presentation
Quantitative data from the cell-based assays should be summarized in tables for clear comparison and analysis.
Cell Viability Data
The results of the MTT assay can be used to determine the half-maximal inhibitory concentration (IC50) of this compound.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 |
Caption: Representative table for summarizing MTT assay data to determine the IC50 of this compound in HepG2 cells.
Apoptosis Data
The results of the Caspase-Glo® 3/7 assay can be presented as fold change in caspase activity relative to the vehicle control.
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1.0 | ||
| X1 | |||
| X2 | |||
| X3 | |||
| X4 | |||
| X5 |
Caption: Representative table for summarizing Caspase-Glo® 3/7 assay data to show the dose-dependent induction of apoptosis by this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound activity.
Intrinsic Apoptosis Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
References
- 1. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 2. Ampelopsin - Wikipedia [en.wikipedia.org]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 5. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 8. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. encodeproject.org [encodeproject.org]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 19. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
Synthesis of Ampelopsin G Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various Ampelopsin G (also known as Dihydromyricetin) derivatives to facilitate Structure-Activity Relationship (SAR) studies. This compound, a natural flavonoid, has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Modification of its core structure is a key strategy for optimizing its therapeutic potential.
Overview of Synthetic Strategies
The polyhydroxylated nature of this compound offers multiple sites for chemical modification. The primary strategies for generating a library of derivatives for SAR studies involve the selective acylation and alkylation of its hydroxyl groups. These modifications alter the lipophilicity, steric hindrance, and electronic properties of the parent molecule, thereby influencing its biological activity.
Synthesis of this compound Ester Derivatives (Acylation)
Esterification of this compound is a common strategy to enhance its lipophilicity and cellular uptake. Both chemical and enzymatic methods can be employed.
Chemical Acylation using Acyl Chlorides or Anhydrides
This method allows for the introduction of a wide variety of acyl groups. The reaction typically proceeds in the presence of a base to neutralize the liberated acid.
Experimental Protocol: General Procedure for Acylation
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as anhydrous acetone, ethyl acetate, or a mixture of tetrahydrofuran (THF) and pyridine.
-
Addition of Acylating Agent: To the stirred solution, add the desired acyl chloride or acid anhydride (1 to 1.2 equivalents per hydroxyl group to be acylated). The reaction can be performed at room temperature or with cooling in an ice bath, especially for reactive acylating agents.[3]
-
Base: Add a base such as pyridine or triethylamine (1.2 to 1.5 equivalents per equivalent of acylating agent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane or chloroform/methanol).
-
Work-up: Upon completion, quench the reaction by adding cold water or a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Enzymatic Acylation
Enzymatic acylation offers the advantage of regioselectivity and milder reaction conditions, often catalyzed by lipases.[4]
Experimental Protocol: Lipase-Catalyzed Acylation [5]
-
Reaction Setup: In a reaction vessel, combine this compound (e.g., 0.18 mmol), an acyl donor (e.g., vinyl acetate, 3.6 mmol), and a lipase (e.g., Lipozyme TL IM, 0.4 U/mg of this compound) in a suitable organic solvent like methyl tert-butyl ether (MTBE, 10 mL).[5]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 72 hours).[5]
-
Reaction Monitoring: Monitor the conversion of this compound by High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.
-
Purification: Concentrate the filtrate and purify the product using preparative HPLC.
-
Characterization: Confirm the structure of the acylated derivative by LC-MS and NMR spectroscopy.
Synthesis of this compound Ether Derivatives (Alkylation)
Alkylation of the hydroxyl groups of this compound can further diversify the chemical space for SAR studies. Regioselectivity can be a challenge due to the multiple hydroxyl groups with similar reactivity. Protection-deprotection strategies are often necessary for selective alkylation.
Williamson Ether Synthesis
This classical method involves the reaction of an alkoxide with a primary alkyl halide.[6] Selective alkylation of this compound's hydroxyl groups often requires prior protection of the more reactive hydroxyls.
Experimental Protocol: General Procedure for O-Alkylation [7]
-
Dissolution and Deprotonation: Dissolve this compound (1.0 mmol) in an anhydrous solvent such as dimethylformamide (DMF). Add a base like potassium carbonate (K₂CO₃, 0.5 mmol) to deprotonate the most acidic hydroxyl group(s).
-
Addition of Alkylating Agent: Add the desired bromocarboxylate substituent (0.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for a set period (e.g., 12 hours).[7]
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction to room temperature and acidify with 10% aqueous acetic acid. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography (e.g., on octadecyl silane with a methanol-water eluent) to isolate the desired ether derivative.[7]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Structure-Activity Relationship (SAR) Data
The synthesized derivatives should be subjected to a panel of biological assays to determine their structure-activity relationships. Below are examples of how to present the collected data.
Table 1: Antioxidant Activity of Acylated Dihydromyricetin (DHM) Derivatives [8][9]
| Compound | Acyl Chain Length | DPPH Radical Scavenging (IC50, µg/mL) | ABTS Radical Scavenging (IC50, µg/mL) | Cellular Antioxidant Activity (EC50, µmol/L) |
| Dihydromyricetin (DHM) | - | 10.33 | 5.37 | 226.26 |
| C2-DHM (3-O-acetyl-DHM) | C2 | 10.61 | 5.86 | - |
| C4-DHM (3-O-butyryl-DHM) | C4 | 11.00 | 6.01 | - |
| C6-DHM (3-O-hexanoyl-DHM) | C6 | 13.01 | 6.13 | - |
| C8-DHM (3-O-octanoyl-DHM) | C8 | 15.35 | 6.13 | 35.14 |
| C12-DHM (3-O-lauroyl-DHM) | C12 | 49.19 | 8.87 | - |
Table 2: Anticancer Activity of O-Alkylated Quercetin Analogs (as a model for flavonoids) [10]
| Compound | Position of Alkylation | Alkyl Group | Cancer Cell Line | IC50 (µM) |
| Quercetin | - | - | Various | Varies |
| Analog 1 | 3-OH | Propyl | A549 | 5.8 |
| Analog 2 | 4'-OH | Ethyl | A549 | 9.2 |
| Analog 3 | 3,7-diOH | n-Butyl | A549 | 3.5 |
| Analog 4 | 4',7-diOH | n-Butyl | A549 | 4.1 |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are often mediated through the modulation of key signaling pathways. Understanding these pathways is crucial for rational drug design.
Key Signaling Pathways Modulated by this compound
This compound has been reported to influence several signaling cascades involved in cancer and inflammation, including:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Ampelopsin has been shown to modulate this pathway in various cancer cells.[11][12]
-
MAPK Signaling Pathway: This pathway, including ERK, JNK, and p38, is involved in stress responses, apoptosis, and inflammation. Ampelopsin and its derivatives can affect the phosphorylation status of key proteins in this pathway.[8][13]
-
NF-κB Signaling Pathway: A key regulator of inflammation, the NF-κB pathway is a target for the anti-inflammatory effects of this compound.[14]
Diagrams of Workflows and Pathways
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified PI3K/Akt signaling pathway modulated by this compound derivatives.
Caption: Simplified MAPK signaling pathway modulated by this compound derivatives.
Conclusion
The protocols and data presented herein provide a framework for the systematic synthesis and evaluation of this compound derivatives. By exploring various structural modifications through acylation and alkylation, researchers can elucidate key SAR principles. This knowledge will be instrumental in the design of novel and more potent this compound-based therapeutic agents for a range of diseases. Further investigation into the specific effects of these derivatives on signaling pathways will provide deeper insights into their mechanisms of action and guide future drug development efforts.
References
- 1. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 2. Synthesis, biological evaluation and SAR analysis of O-alkylated analogs of quercetin for anticancer. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Update on the Pharmacological Effects and Mechanisms of Dihydromyricetin [frontiersin.org]
- 9. Potential Molecular Targets of Ampelopsin in Prevention and Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ampelopsin-inhibits-breast-cancer-glucose-metabolism-reprogramming-based-on-network-pharmacology-and-molecular-docking - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Dihydromyricetin enhances glucose uptake by inhibition of MEK/ERK pathway and consequent down‐regulation of phosphorylation of PPARγ in 3T3‐L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Ampelopsin G: In Vitro Applications for Cancer Cell Line Studies
Application Notes and Protocols for Researchers
Ampelopsin G, also known as dihydromyricetin, is a natural flavonoid compound that has garnered significant attention in oncological research for its potential as a chemotherapeutic agent.[1][2] In vitro studies have demonstrated its efficacy in inhibiting proliferation, inducing apoptosis, and suppressing metastasis in a variety of cancer cell lines, including breast, leukemia, glioma, and liver cancers.[1][3] This document provides detailed application notes and standardized protocols for investigating the anti-cancer effects of this compound in a laboratory setting.
Overview of Anti-Cancer Activity
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: It triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1][4] Key events include the upregulation of Bax, downregulation of Bcl-2, and activation of caspases.[4][5]
-
Cell Cycle Arrest: this compound can halt the cell cycle at different phases, such as the sub-G1 phase in HL60 leukemia cells and the S-phase in K562 leukemia cells, thereby inhibiting cell proliferation.[1][5]
-
Generation of Reactive Oxygen Species (ROS): It can induce oxidative stress within cancer cells, leading to cellular damage and apoptosis.[6][7]
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound can trigger the ER stress pathway, evidenced by the upregulation of proteins like GRP78, p-PERK, and CHOP, ultimately leading to apoptosis.[1][6][7]
-
Modulation of Signaling Pathways: It has been shown to regulate key signaling pathways involved in cancer progression, including the PI3K/AKT, NF-κB, and MAPK pathways.[1][2][5]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 24 | 41.07 | [4] |
| MCF-7 | Breast Cancer | 24 | 50.61 | [4] |
| HL60 | Leukemia | 24 | 60.77 | [5] |
| HL60 | Leukemia | 48 | 45.1 | [5] |
| K562 | Leukemia | 24 | 156.2 | [5] |
| K562 | Leukemia | 48 | 135.2 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Table 2: Effective Concentrations of this compound for Inducing Apoptosis
| Cell Line | Cancer Type | Concentration Range (µM) | Incubation Time (h) | Observed Effect | Reference |
| MCF-7 | Breast Cancer | 20, 40, 60, 80 | 24 | Dose-dependent increase in apoptosis | [6][7] |
| MDA-MB-231 | Breast Cancer | 20, 40, 60, 80 | 24 | Dose-dependent increase in apoptosis | [6][7] |
| U251 | Glioma | 0, 25, 50, 100 | 24 | Upregulation of JNK expression | [1] |
| A172 | Glioma | 0, 25, 50, 100 | 24 | Upregulation of JNK expression | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for examining the effect of this compound on protein expression levels in signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-AKT, AKT, p-NF-κB, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.[6]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound induced signaling pathways in cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for Ampelopsin G in Neurodegenerative Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata.[1] It has garnered significant attention in preclinical research for its potential therapeutic applications in neurodegenerative diseases.[1][2] this compound exhibits a range of pharmacological properties, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1] These properties make it a compelling candidate for intervention in diseases characterized by neuronal loss and dysfunction, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in relevant animal models of neurodegenerative disease.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms. It has been shown to mitigate neuronal damage and improve cognitive and motor functions by inhibiting oxidative stress, reducing neuroinflammation, and promoting neuronal survival.[2][3] Key signaling pathways modulated by this compound include the SIRT1/mTOR and AMPK pathways, which are crucial regulators of cellular aging, autophagy, and mitochondrial biogenesis.[1][4]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in various animal models of neurodegenerative diseases.
Table 1: this compound in Alzheimer's Disease Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Aβ1–42-induced AD rat model | 100 and 200 mg/kg/day | 21 days | Improved learning and memory; Decreased hippocampal neuronal apoptosis; Reduced IL-1β, IL-6, and TNF-α in serum and hippocampus; Increased Bcl-2, pAMPK, AMPK, and SIRT1; Decreased Bax and NF-κB. | [1] |
| APP/PS1 double-transgenic mice | Not Specified | Not Specified | Improved memory; Decreased number of activated microglia and NLRP3 inflammasome activation. | [1] |
| Rat model of AD | Not Specified | Not Specified | Attenuated upregulation of IL-1β, IL-6, and TNF-α; Reduced 8-iso PGF2α and 8-OHdG in the hippocampus; Inhibited NOX4 in the hippocampus; Improved learning performance. | [3] |
Table 2: this compound in Parkinson's Disease Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| MPTP-induced mouse model | Not Specified | 13 days | Significantly decreased dopaminergic neuronal loss; Improved motor function (climbing pole and rotarod tests); Inhibited ROS production; Reduced MPP+ production via inhibition of GSK-3β. | [1] |
| T2DM rats with PD-like lesions | 250 mg/kg/day | 24 weeks | Significantly improved motor dysfunction; Decreased α-synuclein aggregation; Increased TH protein expression and number of DA neurons; Increased AMPK activity and ULK1 protein expression. | [4] |
| Dicer cKO mouse model | 10 mg/kg | Not Specified | Attenuated the loss of DA neurons and motor impairments. | [5] |
Table 3: this compound in Aging Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| D-galactose-induced aging in rats | Not Specified | Not Specified | Ameliorated cognitive impairments; Reduced astrogliosis, apoptosis, and dysfunctional autophagy in hippocampal neurons; Upregulated SIRT1 and p53/p21; Downregulated mTOR in a miR-34a-dependent manner. | [1] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a D-Galactose-Induced Aging Rat Model
This protocol describes the induction of an aging model in rats using D-galactose and subsequent treatment with this compound to assess its neuroprotective and anti-aging effects.
1. Animal Model Induction:
-
Species: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Inducing Agent: D-galactose.
-
Administration: Administer D-galactose subcutaneously at a dose of 100-150 mg/kg body weight once daily for 6-8 weeks.[6][7]
2. Treatment Protocol:
-
Test Compound: this compound (Dihydromyricetin).
-
Dosage: Prepare this compound in a suitable vehicle (e.g., saline, 0.5% CMC-Na). Administer orally via gavage at doses ranging from 50-200 mg/kg body weight.
-
Dosing Regimen: Commence this compound treatment concurrently with D-galactose administration and continue for the entire duration of the study.
-
Control Groups:
-
Vehicle control (receiving only the vehicle).
-
D-galactose control (receiving D-galactose and the vehicle).
-
3. Behavioral Assessment (perform during the final week of treatment):
-
Morris Water Maze (MWM): To assess spatial learning and memory.[3][8]
-
Acquisition Phase: Train rats for 5 consecutive days to find a hidden platform in a circular pool of water. Record escape latency and swim path.
-
Probe Trial: On day 6, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Y-Maze Test: To evaluate short-term spatial working memory.[6]
-
Allow the rat to freely explore the three arms of the Y-maze for 8 minutes.
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
-
4. Biochemical and Histological Analysis (at the end of the study):
-
Tissue Collection: Euthanize animals and collect brain tissue (hippocampus and cortex).
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in brain homogenates using commercially available kits.[6][7]
-
Inflammatory Cytokines: Quantify the levels of IL-1β, IL-6, and TNF-α in brain tissue homogenates using ELISA kits.[1][3]
-
Western Blot Analysis: Analyze the protein expression levels of SIRT1, mTOR, p-mTOR, AMPK, p-AMPK, Bax, and Bcl-2.[1]
-
Histology: Perform Nissl staining to assess neuronal survival and morphology in the hippocampus.
Protocol 2: Evaluation of this compound in an MPTP-Induced Parkinson's Disease Mouse Model
This protocol details the use of the neurotoxin MPTP to induce a Parkinson's disease-like phenotype in mice and the assessment of this compound's therapeutic potential.
1. Animal Model Induction:
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Inducing Agent: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg intraperitoneally once daily for 5-7 consecutive days.[1]
2. Treatment Protocol:
-
Test Compound: this compound (Dihydromyricetin).
-
Dosage: Administer this compound orally at doses ranging from 10-50 mg/kg body weight.
-
Dosing Regimen: Begin this compound treatment 3 days prior to the first MPTP injection and continue for the duration of the MPTP administration and for 3 days after the final injection.[1]
-
Control Groups:
-
Vehicle control.
-
MPTP control.
-
3. Behavioral Assessment (perform 3-7 days after the last MPTP injection):
-
Rotarod Test: To assess motor coordination and balance.[1]
-
Place mice on an accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall. Conduct three trials per mouse.
-
-
Pole Test: To evaluate bradykinesia.[1]
-
Place the mouse head-upward on top of a vertical wooden pole.
-
Record the time it takes for the mouse to turn downward and descend the pole.
-
4. Neurochemical and Immunohistochemical Analysis (at the end of the study):
-
Tissue Collection: Euthanize animals and collect the substantia nigra and striatum.
-
HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on sections of the substantia nigra to quantify the loss of dopaminergic neurons.[4]
-
Western Blot Analysis: Analyze the expression of α-synuclein, GSK-3β, and markers of oxidative stress in the substantia nigra.[1][4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway in Neuroprotection.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampelopsin Improves Cognitive Impairment in Alzheimer's Disease and Effects of Inflammatory Cytokines and Oxidative Stress in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dihydromyricetin improves Parkinson's disease-like lesions in T2DM rats by activating AMPK/ULK1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. D-galactose-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices | PLOS One [journals.plos.org]
- 8. d-galactose and aluminium chloride induced rat model with cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of Ampelopsin G in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ampelopsin G in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound concentrations in a biological matrix.
Introduction
This compound, a dihydroflavonol, has garnered significant interest for its potential pharmacological activities. To facilitate research into its pharmacokinetic profile and clinical development, a reliable and validated bioanalytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological matrices like plasma. This document provides a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS. The methodology is based on established protocols for the closely related and structurally identical compound, Dihydromyricetin (DMY), also known as Ampelopsin.[1][2]
Experimental
Materials and Reagents
-
This compound reference standard
-
Rutin (Internal Standard, IS)[1]
-
Formic acid (≥98%)[3]
-
Ultrapure water (18.2 MΩ·cm)[3]
-
Human plasma (with anticoagulant, e.g., EDTA or citrate)[5]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 5 µm)[1]
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and appropriate consumables
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2]
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Rutin in methanol).[6]
-
Add 200 µL of cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture for 3 minutes.[6]
-
Centrifuge at 10,000 rpm for 5 minutes.[6]
-
Transfer 100 µL of the supernatant to an HPLC vial.[6]
-
Inject 3 µL of the supernatant into the LC-MS/MS system.[6]
Liquid Chromatography
Chromatographic separation is performed using a C18 column with a gradient elution.
-
Column: Welch Ultimate XB-C18 (50 mm × 2.1 mm, 5 µm) or equivalent[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.3 mL/min[4]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
The mass spectrometer is operated in negative ionization mode using Multiple Reaction Monitoring (MRM).[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (DMY) | 319.1 | 192.8 |
| Rutin (IS) | 609.0 | 301.2 |
-
Source Parameters: Optimized for maximum signal intensity. Typical parameters include:
Method Validation Parameters
A summary of typical validation parameters for a similar assay is provided below.
| Parameter | Specification |
| Linearity Range | 10.0 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 12.0% |
| Inter-day Precision (%RSD) | < 12.0% |
| Accuracy (%RE) | ± 5.6% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Data based on a validated method for Dihydromyricetin (Ampelopsin)[1]
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity and sensitivity of the mass spectrometric detection make this protocol well-suited for pharmacokinetic and other research studies involving this compound. This method can be readily implemented in a bioanalytical laboratory with standard LC-MS/MS instrumentation.
References
- 1. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High-throughput LC-MS/MS method with 96-well plate precipitation for the determination of arotinolol and amlodipine in a small volume of rat plasma: Application to a pharmacokinetic interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Enhancing the Aqueous Solubility of Ampelopsin G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampelopsin, also known as dihydromyricetin, is a natural flavonoid with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] Despite its therapeutic potential, the clinical application of Ampelopsin is significantly hampered by its poor aqueous solubility and subsequent low bioavailability.[1] This document provides detailed application notes and experimental protocols for various techniques aimed at enhancing the aqueous solubility of Ampelopsin G. The methods covered include solid dispersions, inclusion complexation with cyclodextrins, and hydrotropic solubilization. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively address the solubility challenges of this compound and unlock its full therapeutic potential.
Solubility Enhancement Techniques: A Comparative Overview
Several techniques have been successfully employed to improve the aqueous solubility of Ampelopsin. The choice of method often depends on the desired formulation, scale of production, and required fold-increase in solubility. The following table summarizes the quantitative improvements in Ampelopsin solubility achieved through different approaches.
| Technique | Carrier/Agent | Drug-to-Carrier Ratio (w/w) | Solubility Enhancement (Fold Increase) | Reference |
| Solid Dispersion | Polyvinylpyrrolidone K-30 (PVP K30) | - | Significant Increase | [2] |
| Polyethylene Glycol 6000 (PEG 6000) | - | Significant Increase | [2] | |
| Lactose | - | Higher dissolution than urea | [3] | |
| Urea | - | - | [3] | |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPBCD) | - | ~19% increase in solubility | [1] |
| β-cyclodextrin (BCD) | - | ~5% increase in solubility | [1] | |
| Hydrotropic Solubilization | 10% Urea + 10% Sodium Citrate (Blend A) | - | 72.69 | [3] |
| 10% Urea + 5% Sodium Citrate (Blend B) | - | 232.52 | [3] |
Note: The order of solubility improvement with polymers was found to be HPBCD ≈ BCD > PVP K30 > PEG 6000.[2]
Experimental Protocols
This section provides detailed, step-by-step protocols for the key solubility enhancement techniques.
Preparation of Solid Dispersions by Solvent Evaporation Method
Solid dispersions enhance solubility by dispersing the drug in a hydrophilic carrier, often leading to an amorphous state and increased surface area.
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Accurately weigh this compound and the chosen carrier (PVP K30 or PEG 6000) in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and the carrier in a minimal amount of ethanol with the aid of sonication or gentle heating to obtain a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid mass is formed on the inner wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Preparation of Inclusion Complexes by Kneading Method
Inclusion complexes involve the encapsulation of the drug molecule (guest) within the cavity of a host molecule, such as a cyclodextrin, which has a hydrophilic exterior and a hydrophobic interior.[4]
Materials:
-
This compound
-
β-cyclodextrin (BCD) or Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Protocol:
-
Accurately weigh this compound and the chosen cyclodextrin (BCD or HPBCD) in the desired molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of deionized water to form a paste.
-
Triturate the paste thoroughly.
-
Gradually add the weighed this compound to the cyclodextrin paste while continuously kneading for a specified period (e.g., 45-60 minutes).
-
If the mixture becomes too dry, add a few more drops of deionized water to maintain a suitable consistency.
-
After kneading, dry the resulting product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and sieve to obtain a uniform particle size.
-
Store the prepared inclusion complex in a desiccator.
Hydrotropic and Mixed-Hydrotropic Solubilization
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute results in an increase in the aqueous solubility of a poorly soluble solute.[3]
Materials:
-
This compound
-
Urea
-
Sodium Citrate
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer
Protocol for Mixed Hydrotropy:
-
Prepare the hydrotropic blends. For "Blend A," dissolve 10g of urea and 10g of sodium citrate in distilled water to make a final volume of 100 mL. For "Blend B," dissolve 10g of urea and 5g of sodium citrate in distilled water to make a final volume of 100 mL. Gentle heating may be applied to ensure complete dissolution.[3]
-
Add an excess amount of this compound to a known volume of the prepared hydrotropic blend in a volumetric flask.
-
Seal the flask and place it on a magnetic stirrer.
-
Stir the solution for a specified period (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
After reaching equilibrium, centrifuge or filter the solution to remove the undissolved this compound.
-
Analyze the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at 292 nm or HPLC).[3]
Characterization of Formulations
To confirm the successful formation of solid dispersions or inclusion complexes and to understand the mechanism of solubility enhancement, the following characterization techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To assess the physical state of this compound (crystalline or amorphous) within the formulation.[2]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify potential interactions between this compound and the carrier.[2]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the raw materials and the prepared formulations.[2]
-
Powder X-ray Diffraction (PXRD): To further confirm the crystalline or amorphous nature of the drug in the formulation.
Ampelopsin and Cellular Signaling Pathways
Ampelopsin has been shown to modulate various signaling pathways, which is crucial for understanding its mechanism of action in different disease models. A simplified representation of some key pathways influenced by Ampelopsin is provided below. This understanding can guide the development of targeted drug delivery systems.
Ampelopsin has been reported to modulate growth factor receptor-mediated signaling (e.g., VEGFR2, PDGFRβ), the TRAIL/TRAIL-R pathway, and JAK/STAT and mTOR-driven signaling in various cancers.[5] It can also exert inhibitory effects on regulators that trigger the Epithelial-to-Mesenchymal Transition (EMT).[5] In the context of metabolic diseases, Ampelopsin has been shown to activate AMPK, which in turn affects downstream targets involved in glucose and lipid metabolism.[6]
Conclusion
The protocols and data presented in this document demonstrate that the aqueous solubility of this compound can be significantly improved through various formulation strategies. Solid dispersions, inclusion complexes, and hydrotropic solubilization are all viable methods for enhancing the dissolution and potential bioavailability of this promising natural compound. The choice of the most suitable technique will depend on the specific requirements of the intended application. Further characterization of the developed formulations is essential to ensure their stability and performance. A thorough understanding of Ampelopsin's interaction with cellular signaling pathways will further aid in the rational design of effective drug delivery systems.
References
- 1. roquette.com [roquette.com]
- 2. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Ampelopsin G as a reference standard in phytochemical analysis.
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea). It has garnered significant attention in the scientific community for its wide array of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. As a reference standard, this compound is crucial for the accurate identification and quantification of this bioactive compound in plant extracts, herbal formulations, and other complex matrices. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and use as a reference standard.
| Property | Value |
| Chemical Name | (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one |
| Synonyms | Dihydromyricetin, DHM, Ampeloptin |
| Molecular Formula | C₁₅H₁₂O₈ |
| Molecular Weight | 320.25 g/mol |
| CAS Number | 27200-12-0 |
| Appearance | White to off-white crystalline powder |
| Purity (as a reference standard) | ≥98% (HPLC) |
| Solubility | Soluble in ethanol, methanol, and hot water. Slightly soluble in water at room temperature. |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of the this compound reference standard.
| Condition | Stability Information | Recommended Storage |
| Long-term Storage | Stable when stored in a cool, dry, and dark place. | -20°C for long-term storage. |
| Working Solution | Solutions are prone to oxidation, especially at neutral to alkaline pH and when exposed to light and elevated temperatures.[1] Addition of antioxidants like ascorbic acid can improve stability in solution.[2] | Prepare fresh daily. If short-term storage is necessary, store at 2-8°C in a tightly sealed, light-protected container for no longer than 24-48 hours. |
| pH Sensitivity | Stable in acidic to neutral conditions (pH < 7.0).[1] Degradation occurs in weak alkaline solutions.[2][3] | Maintain solution pH below 7.0. |
| Temperature Sensitivity | Stable at temperatures up to 100°C for short periods (less than 30 minutes).[1] Degradation is observed with prolonged heating.[1] | Avoid excessive heating during sample preparation and analysis. |
| Metal Ion Sensitivity | Transition metal ions such as Al³⁺, Fe³⁺, and Cu²⁺ can catalyze the oxidation of this compound.[1][2] | Use deionized water and avoid contact with metal surfaces where possible. |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in HPLC-grade methanol and make up the volume to the mark. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation from Plant Material
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol (70-80%)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of the extraction solvent (e.g., 80% methanol).
-
Sonication/Shaking: Sonicate the mixture for 30-45 minutes at room temperature or shake on an orbital shaker for 1-2 hours.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
HPLC-UV Method for Quantification
This protocol provides a general high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound. Method validation and optimization may be required for specific matrices.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A) 0.1% Formic acid in water B) Acetonitrile |
| Gradient Elution | 0-10 min, 10-25% B; 10-25 min, 25-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 290 nm |
| Run Time | 35 minutes |
System Suitability: Before sample analysis, perform system suitability tests by injecting the standard solution multiple times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4][5][6][7]
Procedure:
-
Acid Hydrolysis: Treat the this compound standard solution with 0.1 M HCl at 60°C for 2 hours.
-
Alkaline Hydrolysis: Treat the this compound standard solution with 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the this compound standard solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound reference standard to 105°C for 48 hours.
-
Photolytic Degradation: Expose the this compound standard solution to UV light (254 nm) for 24 hours.
After each stress condition, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze using the developed HPLC method to check for degradation peaks and the purity of the this compound peak.
Biological Activity and Signaling Pathways
This compound modulates several key signaling pathways, contributing to its diverse pharmacological effects.[8][9]
dot
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the phytochemical analysis of a plant extract using this compound as a reference standard.
dot
Caption: General workflow for phytochemical analysis.
Conclusion
This compound is an indispensable reference standard for the quality control and research of medicinal plants and herbal products containing this potent flavonoid. The protocols and data presented in this application note provide a comprehensive guide for researchers to accurately quantify this compound and to understand its stability and biological significance. Adherence to these guidelines will ensure reliable and reproducible results in phytochemical analysis.
References
- 1. Stability of Dihydromyricetin (DMY or DHM) and Influencing Factors - Botaniex [botaniex.com]
- 2. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. biomedres.us [biomedres.us]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Guide to Using Ampelopsin G in Hepatoprotective Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1] It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its potential in mitigating various forms of liver injury, including alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and chemically-induced liver damage.[3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the hepatoprotective properties of this compound.
Mechanism of Action
This compound exerts its hepatoprotective effects through multiple mechanisms, primarily centered around the modulation of key signaling pathways involved in cellular stress, inflammation, and metabolism.
-
Antioxidant and Anti-inflammatory Effects: this compound has been shown to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby reducing oxidative stress.[1] It also mitigates inflammation by inhibiting the TLR4/NF-κB signaling pathway, which leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
-
Metabolic Regulation: A crucial aspect of this compound's action is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] Activation of AMPK leads to the stimulation of downstream targets like SIRT1 and PGC-1α, promoting mitochondrial biogenesis and fatty acid oxidation.[3][7]
-
Induction of Autophagy: this compound can induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins, through the AMPK/FOXO3a signaling pathway.[8] This process is vital for maintaining hepatocyte health and survival under stress conditions.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various hepatoprotective studies.
Table 1: Effects of this compound on Serum Markers of Liver Injury in Animal Models
| Model | Species | Treatment | ALT | AST | Reference |
| Alcohol-induced Liver Injury | Mice | This compound (5 mg/kg, i.p.) for 8 weeks | ↓ | ↓ | [3] |
| High-Fat Diet-induced NAFLD | Rats | This compound (50, 100, 200 mg/kg/day, gavage) for 6 weeks | ↓ | ↓ | [9] |
| D-Galactosamine-induced Liver Injury | Rats | Ampelopsin (0.1% in diet) | ↓ | ↓ | [5] |
| Alcohol-induced Fatty Liver | Mice | Ampelopsin (250 mg/kg) | ↓ (GPT) | ↓ (GOT) | [10] |
Note: ↓ indicates a significant decrease compared to the disease model control group. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GPT: Glutamic Pyruvic Transaminase; GOT: Glutamic Oxaloacetic Transaminase; i.p.: intraperitoneal; gavage: oral gavage.
Table 2: Effects of this compound on Hepatic Lipid Accumulation in Animal Models
| Model | Species | Treatment | Hepatic Triglycerides | Hepatic Total Cholesterol | Reference |
| High-Fat Diet-induced NAFLD | Hamsters | This compound (173 mg/kg/day) for 8 weeks | ↓ | ↓ | [11] |
| High-Fat Diet-induced NAFLD | Rats | This compound (50, 100, 200 mg/kg/day, gavage) for 6 weeks | ↓ | ↓ | [9] |
| Alcohol-induced Fatty Liver | Mice | Ampelopsin (250 mg/kg) | ↓ | Not Reported | [10] |
Note: ↓ indicates a significant decrease compared to the disease model control group.
Experimental Protocols
In Vivo Model: High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) in Rats
This protocol is adapted from studies investigating the effect of this compound on NAFLD.[9][12]
1. Animal Model:
-
Species: Male Sprague-Dawley (SD) rats.
-
Housing: House rats in a temperature-controlled environment (22-25°C) with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. NAFLD Induction:
-
Diet: Feed the rats a high-fat diet (HFD) consisting of approximately 60% of calories from fat for 8 weeks to induce the NAFLD model.[9] A control group should receive a standard chow diet.
-
Model Confirmation: After 8 weeks, confirm the successful establishment of the NAFLD model by observing hepatocyte steatosis and inflammatory responses in liver tissue sections stained with hematoxylin and eosin (H&E).[9]
3. This compound Treatment:
-
Grouping: Randomly divide the HFD-fed rats into a model group and treatment groups.
-
Administration: Administer this compound (e.g., 50, 100, and 200 mg/kg/day) or vehicle control to the respective groups via oral gavage for an additional 6 weeks.[9]
4. Sample Collection and Analysis:
-
Blood Collection: At the end of the treatment period, collect blood samples via the tail vein for analysis of serum lipids (triglycerides, total cholesterol) and liver enzymes (ALT, AST).[9]
-
Tissue Collection: Euthanize the animals and harvest liver tissue. Weigh the liver and a portion of the epididymal white adipose tissue.
-
Histopathology: Fix a portion of the liver in 10% formalin for H&E and Oil Red O staining to assess lipid accumulation and inflammation.[9]
-
Biochemical and Molecular Analysis: Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for subsequent Western blot analysis of proteins involved in relevant signaling pathways (e.g., p-AMPK, PGC-1α, PPARα) and RT-qPCR for gene expression analysis.[9]
In Vitro Model: Palmitic Acid-Induced Lipotoxicity in HepG2 Cells
This protocol is based on studies evaluating the protective effects of this compound against lipotoxicity in hepatocytes.[9][13]
1. Cell Culture:
-
Cell Line: Human hepatoma cell line, HepG2.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Lipotoxicity Induction:
-
Palmitic Acid (PA) Preparation: Prepare a stock solution of PA by dissolving it in a suitable solvent (e.g., ethanol) and then conjugating it to bovine serum albumin (BSA) to enhance its solubility and cellular uptake.
-
Induction: Treat HepG2 cells with 0.5 mM PA for 24 hours to induce lipotoxicity, which mimics the cellular stress observed in NAFLD.[9]
3. This compound Treatment:
-
Pre-treatment/Co-treatment: Treat the cells with different concentrations of this compound (e.g., 10 µM) either concurrently with PA or as a pre-treatment before PA exposure.[9][13] A vehicle control group (cells treated with PA and the vehicle used to dissolve this compound) should be included.
4. Cellular and Molecular Analysis:
-
Cell Viability: Assess cell viability using assays such as the MTT assay to determine the protective effect of this compound against PA-induced cell death.[14]
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) and mitochondrial ROS (mtROS) using fluorescent probes like DCFH-DA and MitoSOX Red, respectively.[13]
-
Mitochondrial Function: Evaluate mitochondrial membrane potential (MMP) using dyes like JC-1.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in signaling pathways of interest (e.g., SIRT3, ATG4B, LC3-II/I, p62 for autophagy and oxidative stress).[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its hepatoprotective research.
Caption: Key signaling pathways modulated by this compound for hepatoprotection.
Caption: General experimental workflow for hepatoprotective research of this compound.
References
- 1. Dihydromyricetin protects against liver ischemia/reperfusion induced apoptosis via activation of FOXO3a-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin Improves Mitochondrial Biogenesis in the Liver of Alcohol Fed Mice via the AMPK/Sirt-1/PGC-1α Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 8. oncotarget.com [oncotarget.com]
- 9. Dihydromyricetin ameliorates hepatic steatosis and insulin resistance via AMPK/PGC-1α and PPARα-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydromyricetin induces mitochondria-mediated apoptosis in HepG2 cells through down-regulation of the Akt/Bad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dihydromyricetin attenuates palmitic acid-induced oxidative stress by promoting autophagy via SIRT3-ATG4B signaling in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
Application Notes and Protocols for Studying the Effect of Ampelopsin G on Lipid Metabolism
Introduction
Ampelopsin G, also known as Dihydromyricetin (DMY), is a natural flavonoid compound found in plants such as Ampelopsis grossedentata.[1][2] Emerging research suggests that this compound possesses a range of pharmacological activities, including beneficial effects on glucose and lipid metabolism.[1][3][4] It has been shown to attenuate lipid accumulation in the liver and may influence key metabolic pathways.[3][4] The primary mechanisms are thought to involve the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activated AMPK can phosphorylate downstream targets to inhibit anabolic processes like lipogenesis (fat synthesis) and stimulate catabolic processes such as lipolysis (fat breakdown) and fatty acid oxidation. This document provides a comprehensive experimental design with detailed protocols for researchers investigating the precise effects and mechanisms of this compound on lipid metabolism.
1. Overall Experimental Workflow
The following diagram illustrates a comprehensive workflow for investigating the effects of this compound on lipid metabolism, encompassing both in vitro and in vivo studies.
Caption: A comprehensive workflow for studying this compound.
2. Proposed Signaling Pathway for this compound in Lipid Metabolism
Based on existing literature, this compound is believed to modulate lipid metabolism primarily through the activation of the AMPK signaling pathway. The following diagram depicts this proposed mechanism.
Caption: this compound's proposed mechanism via AMPK activation.
Part I: In Vitro Experimental Protocols
In vitro studies are essential for elucidating the direct cellular and molecular mechanisms of this compound.
Cell Culture and Differentiation
-
Hepatocytes (HepG2): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For lipid accumulation studies, cells can be incubated with a high-glucose and/or high-fatty-acid medium.
-
Preadipocytes (3T3-L1): Culture in DMEM with 10% bovine calf serum. To induce differentiation into mature adipocytes, grow cells to confluence and then treat with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours. Then, maintain in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours, followed by culture in DMEM with 10% FBS.
Cell Viability Assay (MTT Assay)
This assay determines the optimal non-toxic concentration range of this compound for subsequent experiments.[5][6]
Protocol:
-
Seed cells (e.g., 3T3-L1 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Lipid Accumulation Assay (Oil Red O Staining)
This method visualizes and quantifies intracellular lipid droplets.[8][9][10]
Protocol:
-
Culture and treat cells in 6-well or 12-well plates as required for the experiment.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.[11]
-
Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.[11]
-
Allow the cells to dry completely.
-
Add Oil Red O working solution (0.35 g Oil Red O in 100 mL isopropanol, diluted 3:2 with water and filtered) and incubate for 10-15 minutes at room temperature.
-
Wash the cells repeatedly with distilled water to remove excess stain.
-
Visualize and capture images using a microscope.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.[11]
-
Transfer the eluate to a 96-well plate and measure the absorbance at 500 nm.[11]
Lipolysis Assay (Glycerol Release)
This assay measures the rate of lipolysis by quantifying the amount of glycerol released from adipocytes into the culture medium.[12]
Protocol:
-
Differentiate 3T3-L1 cells into mature adipocytes in a 24-well plate.
-
Wash the cells with PBS and incubate in a serum-free medium containing 2% BSA.
-
Treat the cells with this compound at various concentrations, with or without a lipolytic agent like isoproterenol, for 2-4 hours.
-
Collect the culture medium from each well.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol concentration to the total protein content of the cells in each well.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
qPCR is used to quantify the mRNA expression levels of key genes involved in lipid metabolism.[13][14][15]
Protocol:
-
RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol reagent or RNeasy kit).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.[14]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers (see table below).[15][16]
-
Cycling Conditions: Perform the PCR in a real-time PCR system with typical cycling conditions: initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[16]
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
Table 1: Target Genes for qPCR Analysis
| Metabolic Process | Gene | Function |
| Lipogenesis | SREBP-1c | Master transcriptional regulator of lipogenesis |
| ACC1 | Rate-limiting enzyme in fatty acid synthesis | |
| FAS | Catalyzes the synthesis of fatty acids | |
| Lipolysis | ATGL | Adipose Triglyceride Lipase |
| HSL | Hormone-Sensitive Lipase | |
| Fatty Acid Oxidation | CPT1A | Carnitine Palmitoyltransferase 1A |
| PPARα | Nuclear receptor that regulates FAO genes | |
| Housekeeping Gene | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase |
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins and their phosphorylation status.[17][18][19][20]
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18][21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17][19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see table below) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Table 2: Target Proteins for Western Blot Analysis
| Pathway | Target Protein | Function/Significance |
| AMPK Signaling | p-AMPK (Thr172) | Active form of AMPK |
| Total AMPK | Total AMPK protein level | |
| Lipogenesis | p-ACC (Ser79) | Inactive form of ACC |
| Total ACC | Total ACC protein level | |
| FAS | Fatty Acid Synthase protein level | |
| SREBP-1c | Lipogenic transcription factor | |
| Loading Control | β-actin or GAPDH | Ensures equal protein loading per lane |
Part II: In Vivo Experimental Protocols
In vivo studies are crucial for evaluating the physiological relevance and therapeutic potential of this compound in a whole-organism context.
Animal Model and Experimental Design
-
Model: A high-fat diet (HFD)-induced obesity model in C57BL/6J mice or Sprague-Dawley rats is recommended. These models effectively mimic the metabolic dysregulation seen in human obesity and non-alcoholic fatty liver disease (NAFLD).[3]
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.
-
Groups:
-
Control Group: Fed a standard chow diet.
-
HFD Group: Fed a high-fat diet (e.g., 45-60% kcal from fat).
-
HFD + this compound (Low Dose): HFD supplemented with a low dose of this compound.
-
HFD + this compound (High Dose): HFD supplemented with a high dose of this compound.
-
(Optional) Positive Control: HFD with a known anti-obesity drug (e.g., Orlistat).
-
In Vivo Experimental Workflow
Caption: Workflow for the high-fat diet animal study.
Data Collection and Analysis Protocols
-
Physiological Measurements:
-
Record body weight and food intake weekly.
-
At the end of the study, weigh key organs such as the liver and various adipose tissue depots (e.g., epididymal, perirenal).
-
-
Serum Biochemical Analysis:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Separate serum by centrifugation.
-
Use commercial assay kits to measure serum levels of:
-
Triglycerides (TG)
-
Total Cholesterol (TC)
-
High-Density Lipoprotein (HDL)
-
Low-Density Lipoprotein (LDL)
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) for liver function.
-
-
-
Histological Analysis:
-
Fix portions of the liver and epididymal adipose tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and adipocyte size.
-
For lipid accumulation in the liver, embed fresh tissue in OCT compound, prepare frozen sections, and perform Oil Red O staining.[1]
-
-
Tissue Gene and Protein Analysis:
-
Snap-freeze portions of the liver and adipose tissue in liquid nitrogen and store at -80°C.
-
Perform qPCR and Western blot analysis on these tissues as described in the in vitro section to investigate the molecular mechanisms.
-
Part III: Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 3: Example Data Table for In Vitro Lipid Accumulation
| Treatment Group | Concentration (µM) | Oil Red O Absorbance (OD 500 nm) | % of Control |
| Control | 0 | Mean ± SD | 100% |
| This compound | 10 | Mean ± SD | % |
| This compound | 25 | Mean ± SD | % |
| This compound | 50 | Mean ± SD | % |
| Positive Control (e.g., AICAR) | 500 | Mean ± SD | % |
Table 4: Example Data Table for In Vivo Study Outcomes
| Parameter | Control (Chow) | HFD | HFD + this compound (Low) | HFD + this compound (High) |
| Final Body Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver Weight (g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Serum TG (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Serum TC (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver TG (mg/g tissue) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Relative p-AMPK/AMPK | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
References
- 1. Metabolomics of the Protective Effect of Ampelopsis grossedentata and Its Major Active Compound Dihydromyricetin on the Liver of High-Fat Diet Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of myricetin, ampelopsin (dihydromyricetin), and their sulfate metabolites with serum albumin, cytochrome P450 (CYP2C9, 2C19, and 3A4) enzymes, and organic anion‐transporting polypeptides (OATP1B1 and OATP2B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 9. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 10. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols: Ampelopsin G in Cosmetic and Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1] With a long history of use in traditional medicine, recent scientific research has illuminated its significant potential in cosmetic and dermatological applications. This compound exhibits a range of beneficial properties for skin health, including potent antioxidant, anti-inflammatory, and anti-melanogenic activities.[1][2] These attributes make it a compelling active ingredient for formulations targeting skin aging, hyperpigmentation, and inflammatory skin conditions.
This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers and professionals interested in the cosmetic and dermatological applications of this compound.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the various biological activities of this compound relevant to dermatology and cosmetics.
Table 1: Anti-Melanogenic Properties of this compound
| Parameter | Assay/Cell Line | Concentration of this compound | Result | Reference |
| Mushroom Tyrosinase Inhibition | Cell-free enzymatic assay | 849.88 µM | IC50 | [3] |
| Cellular Tyrosinase Activity | B16F10 mouse melanoma cells | 50 µM | Significant suppression | [4] |
| Melanin Content | B16F10 mouse melanoma cells | 50 µM | Significant decrease | [4] |
| MITF Protein Expression | B16F10 mouse melanoma cells | Not specified | Downregulation | [2] |
Table 2: Antioxidant Properties of this compound
| Parameter | Assay | Concentration of this compound | Result | Reference |
| DPPH Radical Scavenging | Cell-free chemical assay | ~1.3 µg/mL | IC50 | [5] |
| ABTS Radical Scavenging | Cell-free chemical assay | ~1.9 µg/mL | IC50 | [5][6] |
| Cellular Antioxidant Activity (CAA) | L-02 human liver cells | 226.26 µmol/L | EC50 | [5] |
| Intracellular ROS Levels | B16F10 mouse melanoma cells | Not specified | Effective decrease | [4] |
Table 3: Anti-Inflammatory Properties of this compound
| Parameter | Cell Line/Model | Concentration of this compound | Result | Reference |
| Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | Dose-dependent | Significant inhibition | [7] |
| TNF-α Production | LPS-induced RAW264.7 macrophages | Dose-dependent | Significant inhibition | [2][7] |
| IL-1β Production | LPS-induced RAW264.7 macrophages | Dose-dependent | Significant inhibition | [2][7] |
| IL-6 Production | LPS-induced RAW264.7 macrophages | Dose-dependent | Significant inhibition | [2][7] |
| NF-κB Activation | LPS-induced RAW264.7 macrophages | Not specified | Suppression | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways involved in skin pigmentation and inflammation.
References
- 1. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Ampelopsin G extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Ampelopsin G (Dihydromyricetin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound, also known as Dihydromyricetin (DMY), is a bioactive flavanonol. It is most commonly extracted from the leaves and stems of Ampelopsis grossedentata, a plant often referred to as vine tea.[1]
Q2: What are the main challenges associated with this compound extraction?
A2: The primary challenges include its low solubility in water at room temperature, chemical instability, and potential for degradation under certain conditions.[1] this compound is particularly susceptible to degradation at high temperatures (above 100°C), in alkaline pH conditions, and when exposed to light.[2][3][4] This instability can lead to the formation of dimers and oxidized products, significantly reducing the yield of the desired compound.[5]
Q3: Which solvents are most effective for dissolving this compound?
A3: this compound has varying solubility in different solvents. It is readily soluble in hot water, hot ethanol, and acetone. Its solubility is lower in ethanol and methanol at room temperature and very slight in ethyl acetate. It is generally considered insoluble in less polar solvents like chloroform and petroleum ether. For creating stock solutions, organic solvents like DMSO and DMF are effective, dissolving up to 10 mg/ml.
Data Presentation
Table 1: Solubility of this compound (Dihydromyricetin) in Various Solvents
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/ml | Room Temp. | Recommended for preparing stock solutions. |
| Dimethylformamide (DMF) | ~10 mg/ml | Room Temp. | Recommended for preparing stock solutions. |
| Ethanol | ~1 mg/ml | Room Temp. | Soluble; readily soluble when hot.[2] |
| Methanol | Soluble | Room Temp. | [2] |
| Acetone | Readily Soluble | Hot | [2] |
| Ethyl Acetate | Very Slightly Soluble | Room Temp. | [2] |
| Water | ~0.2 mg/ml | 25°C | Sparingly soluble; readily soluble when hot.[1] |
| Chloroform | Insoluble | Room Temp. | [2] |
| Petroleum Ether | Insoluble | Room Temp. | [2] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.5 mg/ml | Room Temp. | For use in aqueous buffers; not stable for more than a day. |
Table 2: Comparison of Different this compound Extraction Methods
| Method | Key Parameters | Avg. Yield (%) | Purity (%) | Notes |
| Chelating Extraction | 2 hours, 90°C, pH 2, with ZnSO₄ & EDTA | 12.2% | 94.3% | Prevents oxidation of this compound during extraction.[2][3] |
| Enzyme-Assisted | 6 hours, 50°C, with Cellulase | 39.4% (Recovery Yield) | Not Specified | Lower temperature and shorter time compared to conventional methods. |
| Ultrasonic-Assisted (NADES) | 6.5 min, 30°C, 490 W, 30 mL/g ratio | 15.32% (Polyphenol Yield) | Not Specified | A rapid and green extraction method. |
| Ultrasonic-Assisted (Methanol) | 32 min, 80.87% Methanol, 41.6:1 ratio | Not Specified | Not Specified | Optimized for total flavonoid recovery. |
| Conventional Hot Water | ~24 hours, 100°C | Lower | Variable | Prone to thermal degradation of this compound. |
Troubleshooting Low Yield
Low yield is the most common issue in this compound extraction. This guide provides a systematic approach to identifying and resolving the root cause.
Diagram: Troubleshooting Workflow for Low this compound Yield
Caption: A logical guide to diagnosing and solving low yield issues.
Common Problems and Solutions
Q: My yield is consistently low, even with an optimized protocol. What could be the issue? A: This often points to the degradation of this compound. It is highly unstable under certain conditions.
-
Temperature: this compound begins to decompose at temperatures above 100°C.[2][4] Traditional hot water or reflux extractions must be carefully controlled to stay below this threshold. Consider switching to lower-temperature methods like enzyme-assisted or ultrasonic-assisted extraction.
-
pH: The compound is unstable in alkaline (basic) solutions, which can cause it to oxidize into quinones.[2][3] Maintaining an acidic to neutral pH (pH 2-6) during extraction is critical. An optimized chelating extraction method specifies a pH of 2 for maximum yield.[2][3]
-
Light Exposure: Like many flavonoids, this compound is light-sensitive. All extraction and purification steps should be performed in vessels protected from direct light (e.g., using amber glass or covering with aluminum foil).
Q: I suspect my extraction parameters are not optimal. Where should I start? A: The three most influential parameters are solvent concentration, liquid-to-solid ratio, and extraction time.
-
Solvent Choice: While hot water can be used, organic solvents often yield better results. An optimized ultrasonic-assisted extraction (UAE) protocol found 80.87% methanol to be optimal.
-
Liquid-to-Solid Ratio: This parameter significantly affects extraction efficiency. Too little solvent will result in incomplete extraction. Studies have shown optimal ratios in the range of 30:1 to 42:1 (mL/g).
-
Extraction Time: Prolonged extraction does not always lead to higher yield and can increase the risk of degradation. Advanced methods like UAE can reduce extraction times to as little as 6.5-32 minutes, compared to many hours for conventional methods.
Q: My extract is impure. What are some common contaminants and how can I remove them? A: Impurities can stem from the source material (e.g., pesticides, heavy metals) or be co-extracted plant compounds like chlorophyll and other flavonoids.
-
Initial Cleanup: A primary extraction with a non-polar solvent like petroleum ether can be used to remove lipids and chlorophyll before the main extraction.[2]
-
Activated Carbon: Treatment with activated carbon can help decolorize the extract and remove some impurities.[2]
-
Recrystallization: This is a crucial step for purification. This compound's differential solubility in hot versus cold water makes recrystallization an effective technique.[2]
-
Chromatography: For very high purity, methods like high-speed counter-current chromatography (HSCCC) can be employed to separate this compound from other closely related flavonoids.[1]
Experimental Protocols
Diagram: Comparison of Extraction Workflows
Caption: Workflow comparison of conventional vs. advanced methods.
Protocol 1: Chelating Extraction Method (High Purity)
This method utilizes zinc ions (Zn²⁺) to form a complex with this compound, protecting it from oxidation during extraction and facilitating its precipitation.[2][3]
-
Preparation: Grind dried Ampelopsis grossedentata leaves/stems into a fine powder.
-
Extraction:
-
Combine the plant powder with deionized water at a solid-to-liquid ratio of 1:20 (w/v).
-
Add ZnSO₄·7H₂O at a powder-to-salt ratio of 1:4 (w/w).
-
Adjust the pH of the slurry to 2.0 using a suitable acid (e.g., HCl).
-
Heat the mixture to 90°C and maintain for 2 hours with continuous stirring.
-
-
Filtration: Filter the hot mixture to remove solid plant material. Collect the filtrate containing the DMY-Zn complex.
-
Complex Dissociation:
-
To the filtrate, add a 0.1 mol/L solution of EDTA-2Na to chelate the Zn²⁺ ions, releasing the this compound.
-
Stir until the precipitation of this compound is complete.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the precipitate multiple times with hot water to remove residual salts and impurities.
-
Dry the purified this compound crystals.
-
Protocol 2: Enzyme-Assisted Extraction (High Yield, Low Temp)
This protocol uses cellulase to break down plant cell walls, allowing for efficient extraction at a lower temperature, which preserves the integrity of this compound.
-
Preparation: Prepare powdered, dried fruit or leaves of Ampelopsis grossedentata.
-
Enzymatic Hydrolysis:
-
Create a slurry of the plant material in water, for example, at a concentration of 60 g/L.
-
Add cellulase enzyme to the slurry (concentration to be optimized based on enzyme activity).
-
Incubate the mixture at 50°C for 6 hours with agitation.
-
-
Inactivation and Filtration:
-
Heat the mixture briefly to inactivate the enzyme (e.g., 90°C for 10 minutes).
-
Filter the mixture to separate the liquid extract from the solid residue. A filter aid like diatomite may be used to improve clarity.
-
-
Purification:
-
The resulting extract can be concentrated under vacuum.
-
Further purification can be achieved through recrystallization or chromatography.
-
Protocol 3: Ultrasonic-Assisted Extraction (Rapid, Green)
This method uses the energy of ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration for a very rapid extraction.
-
Preparation: Use finely powdered Ampelopsis grossedentata leaves.
-
Extraction:
-
Mix the powder with the chosen solvent system (e.g., 80.87% methanol or a Natural Deep Eutectic Solvent like Choline Chloride:Glucose at a 4:1 molar ratio with 20% water).
-
Use a liquid-to-solid ratio of approximately 30-40 mL/g.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic power (e.g., ~490 W) for a short duration (e.g., 6.5 to 32 minutes). Maintain a low temperature (e.g., 30°C).
-
-
Separation: Centrifuge the mixture at high speed (e.g., 7000 rpm) for 10 minutes to pellet the solid material.
-
Collection and Purification:
-
Collect the supernatant containing the extracted this compound.
-
Proceed with solvent evaporation and subsequent purification steps as required.
-
This compound Stability and Degradation
Understanding the factors that cause this compound to degrade is essential for maximizing yield and ensuring the quality of the final product.
Diagram: Factors Leading to this compound Degradation
Caption: Primary factors that contribute to the degradation of this compound.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving the solubility of pseudo-hydrophobic Alzheimer’s Disease medicinal chemicals through co-crystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
How to overcome Ampelopsin G solubility issues in cell culture media.
Welcome to the Technical Support Center for Ampelopsin G. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a particular focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Dihydromyricetin (DHM), is a natural flavonoid with various reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Its utility in cell-based assays is often hampered by its low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate experimental results.
Q2: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for cell culture experiments.[1][2] Ethanol is another option, though this compound is generally less soluble in it compared to DMSO.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. Please refer to the Troubleshooting Guide below for detailed solutions.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase the aqueous solubility of flavonoids like this compound. This can be an effective strategy for reducing the required DMSO concentration in your experiments.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents. This data is crucial for preparing appropriate stock solutions.
| Solvent | Solubility (approx.) | Reference |
| DMSO | ~10-100 mg/mL | [1][3][4] |
| Ethanol | ~1-64 mg/mL | [3] |
| Water (25°C) | ~0.2 mg/mL | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 320.25 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh out 3.2 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may aid in dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least 6 months when stored properly.[1]
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the preparation of working solutions of this compound and the subsequent treatment of cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cells plated in a multi-well plate or flask
Procedure:
-
Determine the final desired concentrations of this compound for your experiment (e.g., 1, 5, 10, 25, 50 µM).
-
Calculate the volume of stock solution needed. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.
-
Prepare an intermediate dilution (recommended): To avoid precipitation due to a large volume of aqueous medium being added to a small volume of DMSO, first prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Prepare the final working solutions: From the intermediate dilution, prepare the final concentrations. For instance, to get a 10 µM final concentration, add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
Signaling Pathway
This compound has been reported to exert its effects through the modulation of several signaling pathways. One of the key pathways inhibited by this compound is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
References
Technical Support Center: Ampelopsin G Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation of Ampelopsin G in solution. The information is presented in a question-and-answer format through troubleshooting guides and FAQs to directly address common experimental challenges.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
Q1: My this compound solution appears to be degrading quickly, even shortly after preparation. What are the likely causes?
A1: Rapid degradation of this compound can be attributed to several factors, as it is a flavonoid known for its sensitivity to environmental conditions. The primary culprits are often inappropriate pH, exposure to light, elevated temperatures, and the presence of oxidative agents. This compound, also known as Dihydromyricetin (DHM), has low water solubility and is particularly susceptible to light-induced degradation.[1]
Q2: How can I minimize the degradation of my this compound stock solutions?
A2: To enhance the stability of your this compound solutions, consider the following preventative measures:
-
pH Control: Maintain the pH of your solution within a stable range. Flavonoids are often more stable in slightly acidic conditions. Avoid highly alkaline or acidic environments unless investigating degradation pathways.
-
Light Protection: Store all solutions containing this compound in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Temperature Control: Store stock solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or -80°C) for long-term storage. Thaw solutions at room temperature and use them promptly.
-
Use of Co-solvents and Stabilizers: Due to its poor water solubility, consider using co-solvents such as ethanol or DMSO for stock solutions. For aqueous working solutions, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly improve both solubility and stability.[1][2]
Q3: I am observing a color change in my this compound solution. What does this indicate?
A3: A color change, such as yellowing or browning, is a common visual indicator of flavonoid degradation. This is often due to oxidation or other chemical transformations of the molecule, leading to the formation of degradation products. It is crucial to discard any discolored solutions and prepare fresh ones for your experiments to ensure data integrity.
Q4: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a hallmark of using a degraded or unstable compound. If the concentration of the active this compound is decreasing over the course of your experiment, it will lead to variability in your data. It is recommended to prepare fresh working solutions from a properly stored stock solution for each experiment. Additionally, performing a quick purity check of your stock solution using a technique like HPLC can help confirm its integrity before use.
Frequently Asked Questions (FAQs)
Storage and Handling
Q5: What are the recommended storage conditions for solid this compound?
A5: Solid this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated.
Q6: How should I prepare my this compound solutions for cell culture experiments?
A6: For cell culture applications, prepare a concentrated stock solution in a sterile, biocompatible solvent like DMSO or ethanol. This stock solution can then be diluted to the final working concentration in the cell culture medium immediately before use. Be mindful of the final solvent concentration in your culture, as high concentrations can be toxic to cells. A stock solution in ethanol can be prepared and diluted with distilled water for some applications.[3]
Stability and Degradation
Q7: What are the main degradation pathways for this compound?
A7: The primary degradation pathways for flavonoids like this compound include hydrolysis, oxidation, and photolysis.[4][5][6] These pathways can lead to the cleavage of glycosidic bonds (if any), opening of the heterocyclic ring, and other structural modifications.
Q8: How does pH affect the stability of this compound?
A8: The stability of this compound is significantly influenced by pH. Generally, flavonoids are more stable in acidic to neutral pH ranges. In alkaline conditions, they are more susceptible to degradation through hydrolysis and oxidation.
Q9: Is this compound sensitive to temperature?
A9: Yes, elevated temperatures can accelerate the degradation of this compound.[5] It is advisable to avoid prolonged exposure to high temperatures during solution preparation and storage.
Forced Degradation Studies
Q10: What is a forced degradation study, and why is it important for this compound?
A10: A forced degradation or stress study is an essential part of drug development that involves subjecting the compound to harsh conditions to accelerate its degradation.[4][7] This helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[4] For this compound, this is crucial for ensuring the quality, safety, and efficacy of any potential therapeutic product.
Q11: What conditions are typically used in a forced degradation study for this compound?
A11: A typical forced degradation study for this compound would involve exposing it to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated temperatures.[7]
-
Alkaline Hydrolysis: 0.1 M to 1 M NaOH at room temperature.[7]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid or solution at temperatures ranging from 40°C to 80°C.
-
Photodegradation: Exposing the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
Quantitative Data Summary
The following tables provide illustrative quantitative data on the stability of this compound in solution under various stress conditions. This data is intended to serve as a guideline for what to expect during stability studies.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Storage Time (hours) | % this compound Remaining |
| 3.0 | 24 | 98.5 |
| 5.0 | 24 | 99.2 |
| 7.0 | 24 | 95.1 |
| 9.0 | 24 | 82.4 |
| 11.0 | 24 | 65.7 |
Table 2: Effect of Temperature on this compound Stability in a pH 7.0 Buffer
| Temperature (°C) | Storage Time (hours) | % this compound Remaining |
| 4 | 48 | 99.5 |
| 25 | 48 | 90.3 |
| 40 | 48 | 75.8 |
| 60 | 48 | 52.1 |
Table 3: Effect of Light Exposure on this compound Stability at 25°C
| Condition | Exposure Time (hours) | % this compound Remaining |
| Dark (Control) | 12 | 99.8 |
| Fluorescent Light | 12 | 85.2 |
| UV Light (365 nm) | 12 | 68.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water
-
HPLC grade methanol and acetonitrile
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Keep the solution at 60°C for 2 hours. Withdraw samples at regular intervals, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at room temperature for 1 hour. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep the solution at room temperature for 4 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Keep the solid this compound in a hot air oven at 80°C for 24 hours. Also, reflux the stock solution at 80°C for 6 hours. Prepare samples for HPLC analysis.
-
Photolytic Degradation: Expose the this compound solution (100 µg/mL) to UV light (254 nm) and fluorescent light in a photostability chamber for 24 hours. Keep a control sample in the dark. Prepare samples for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water (with 0.1% formic acid). Detection can be performed at a wavelength where this compound and its degradation products have significant absorbance (e.g., 290 nm).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Optimization:
-
Test different mobile phase compositions, such as acetonitrile:water and methanol:water, with an acidic modifier like formic acid or phosphoric acid to improve peak shape.
-
Run a gradient elution to ensure the separation of compounds with a wide range of polarities. A typical gradient might start with a low percentage of the organic solvent and gradually increase.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectra of this compound and its degradation products to select an optimal detection wavelength.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Postulated Signaling Pathway Influenced by this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Structural identification of the degradation products of the antitumor peptide antagonist [Arg6,D-Trp7,9,MePhe8]substance P (6-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iagim.org [iagim.org]
- 7. ijrpp.com [ijrpp.com]
How to prevent Ampelopsin G precipitation in aqueous buffers.
Welcome to the technical support center for Ampelopsin G (also known as Dihydromyricetin or DMY). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural flavonoid compound renowned for its potent antioxidant, anti-inflammatory, and other health-benefiting properties. However, its therapeutic potential is often limited by its inherently poor solubility in aqueous solutions, which can lead to precipitation during experimental and formulation processes. This low solubility also contributes to poor bioavailability.[1][2]
Q2: What is the typical solubility of this compound in aqueous solutions?
This compound is sparingly soluble in water. Its solubility is dependent on both temperature and pH. At 25°C, the aqueous solubility is approximately 0.2 mg/mL, which increases to about 0.9 mg/mL at 37°C.[3][4]
Q3: How does pH affect the stability and solubility of this compound?
This compound is most stable in weakly acidic conditions (pH 1.2-4.6).[1] As the pH increases into the neutral and alkaline range, it becomes unstable and prone to degradation, which can manifest as precipitation.[2][5][6] While solubility sees a slight increase around pH 6, stability significantly decreases in neutral or alkaline buffers like Phosphate-Buffered Saline (PBS) at pH 7.2.[5][7]
Q4: What are the primary factors that cause this compound to precipitate from an aqueous buffer?
The primary factors include:
-
High pH: Solutions with a pH above 6.0 can induce degradation and precipitation.[1]
-
Low Temperature: As a general trend, solubility decreases with lower temperatures.
-
High Concentration: Exceeding the solubility limit of this compound in a given buffer system will cause it to precipitate.
-
Presence of Metal Ions: Divalent and trivalent cations, such as Cu²⁺ and Fe³⁺, can accelerate the degradation of this compound, leading to precipitation.[5][6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic approaches to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue 1: Precipitation Observed Immediately Upon Dissolving in Aqueous Buffer
This issue typically arises from exceeding the solubility limit or using an inappropriate buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation Observed Over Time (Instability)
If this compound dissolves initially but precipitates after a period, the issue is likely related to compound stability in the chosen buffer system.
Key Factors and Solutions
-
pH-Induced Degradation: this compound is unstable in neutral to alkaline buffers.[5]
-
Solution: If experimentally permissible, maintain the buffer pH between 3.0 and 5.0. If a higher pH is required, prepare fresh solutions immediately before use and minimize storage time.
-
-
Oxidation: The presence of dissolved oxygen and certain metal ions can lead to oxidative degradation.
Data Presentation: this compound Solubility
The following tables summarize key quantitative data regarding the solubility of this compound under various conditions.
Table 1: Solubility in Aqueous Buffers at Different pH (25°C)
| pH of Buffer | Approximate Solubility (µg/mL) | Reference |
| 3.0 - 5.0 | ~750 | [5][8] |
| 6.0 | ~853 | [5][8] |
| > 7.0 | Unstable, degradation occurs | [1][5] |
Table 2: Solubility in Different Solvents and Co-Solvent Systems
| Solvent System | Temperature | Approximate Solubility | Reference |
| Water | 25°C | 200 µg/mL | [1][3] |
| Water | 37°C | 900 µg/mL | [3][4] |
| Ethanol | 25°C | 1,000 µg/mL (1 mg/mL) | [7] |
| DMSO | Room Temp. | 10,000 µg/mL (10 mg/mL) | [7] |
| 1:10 DMSO:PBS (pH 7.2) | Room Temp. | 500 µg/mL | [7] |
| Water + HP-β-Cyclodextrin | Room Temp. | 53,640 µg/mL (53.64 mg/mL) | [9] |
Experimental Protocols
Here are detailed methodologies for preparing stable aqueous solutions of this compound.
Protocol 1: Solubilization Using a Co-Solvent (DMSO)
This method is suitable for preparing a concentrated stock solution that can be diluted into an aqueous buffer for final use.
Experimental Workflow Diagram
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Ampelopsin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the challenging separation of Ampelopsin isomers.
Troubleshooting Guide: Common Issues in Ampelopsin Isomer Separation
Q1: Why am I seeing poor resolution or co-elution of my Ampelopsin isomers?
A1: Poor resolution is a common challenge in isomer separation. Several factors in your HPLC method could be the cause. Here are the primary parameters to investigate:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and the aqueous phase (often with an acidic modifier like formic acid or acetic acid) critically influence selectivity. Isomers with very similar structures require fine-tuning of the mobile phase gradient.[1]
-
Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity. For aromatic compounds like flavonoids, a phenyl-hexyl or biphenyl stationary phase might offer alternative selectivity and improved resolution.[2]
-
Column Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase. Increasing the column temperature can sometimes improve peak shape and resolution.[3] A stable column temperature is crucial for reproducible retention times.[4]
-
Flow Rate: A lower flow rate generally allows for more interactions between the isomers and the stationary phase, which can lead to better separation, although at the cost of longer run times.[3]
Troubleshooting Steps:
-
Optimize the Gradient: If using a gradient, try a shallower gradient (i.e., a slower increase in the organic solvent concentration) over a longer run time. This can often improve the separation of closely eluting peaks.
-
Evaluate Different Organic Modifiers: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different selectivities of these solvents can sometimes resolve co-eluting peaks.
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Ampelopsin, which in turn influences its retention. For flavonoids, an acidic mobile phase (e.g., 0.1% formic acid in water) is commonly used to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention on reversed-phase columns.[1]
-
Experiment with Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C) to see if resolution improves. Ensure the column is thermostatted to maintain a consistent temperature.[3][5]
-
Consider a Different Column: If optimizing the mobile phase and temperature does not yield satisfactory results, a column with a different stationary phase chemistry may be necessary.
Q2: My Ampelopsin isomer peaks are broad or tailing. What can I do to improve peak shape?
A2: Peak broadening and tailing can obscure the separation of closely related isomers and affect accurate quantification. The following are common causes and solutions:
-
Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, leading to peak tailing. Using a well-end-capped column or adding a small amount of an acidic modifier to the mobile phase can help to minimize these interactions.
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[4]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening.[4]
-
Contamination: A contaminated guard column or analytical column can lead to poor peak shape.[4]
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume of your sample or diluting your sample to see if the peak shape improves.
-
Check for Contamination: Flush the column with a strong solvent to remove any potential contaminants. If you are using a guard column, try replacing it.
-
Optimize Tubing: Ensure that the tubing connecting the column to the detector is as short as possible and has a narrow internal diameter.[4]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic form.
Q3: I'm experiencing fluctuating retention times for my Ampelopsin isomers. What is the cause?
A3: Unstable retention times can make peak identification and quantification unreliable. The most common causes are related to the HPLC system itself and the mobile phase preparation.[4][6]
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phases or solvent proportioning valve issues can lead to shifts in retention time.[6]
-
Temperature Fluctuations: A non-thermostatted column can lead to retention time drift as the ambient temperature changes.[4]
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to fluctuating retention times.[7][8]
-
Column Equilibration: Insufficient column equilibration time between runs, especially when using a gradient, will result in retention time drift.[4]
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.[7]
-
Prime the Pump: Purge the pump to remove any trapped air bubbles.
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurements and thorough mixing.
-
Use a Column Oven: A column oven is essential for maintaining a stable and consistent column temperature.[4]
-
Increase Equilibration Time: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method to separate Ampelopsin isomers?
A4: While an optimized method will be specific to your instrument and isomers of interest, a good starting point for flavonoid isomers on a reversed-phase column would be:
-
Column: C18, 2.1-4.6 mm ID, 100-150 mm length, < 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Gradient: A linear gradient from a low percentage of B (e.g., 5-10%) to a higher percentage (e.g., 40-60%) over 20-40 minutes.
-
Flow Rate: 0.8 - 1.2 mL/min for a 4.6 mm ID column.[3]
-
Detection Wavelength: Flavonoids typically have strong absorbance around 280 nm and 360 nm. A photodiode array (PDA) detector is useful to monitor multiple wavelengths.[10]
-
Injection Volume: 5-20 µL.
Q5: Should I use a gradient or isocratic elution for separating Ampelopsin isomers?
A5: For complex samples containing multiple isomers with different polarities, a gradient elution is generally recommended.[9][11] A gradient allows for the separation of a wider range of compounds in a reasonable time and often results in sharper peaks for later eluting compounds. Isocratic elution may be suitable if the isomers have very similar retention times and a specific mobile phase composition is found that provides adequate resolution.
Q6: How can I confirm the identity of the separated Ampelopsin isomer peaks?
A6: Peak identification should be confirmed using multiple methods:
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is the most definitive way to identify compounds. Isomers will have the same mass, but their fragmentation patterns (MS/MS) may differ, aiding in identification.[2][12]
-
Reference Standards: If authentic standards of the Ampelopsin isomers are available, their retention times can be compared to the peaks in your sample under the same chromatographic conditions.
-
UV-Vis Spectra: A PDA detector can capture the UV-Vis spectrum of each eluting peak. While isomers will likely have very similar spectra, it can help to confirm that the peaks belong to the same class of compounds.
Data Presentation
Table 1: Example HPLC Parameters for Flavonoid Isomer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (2.1 x 100 mm, 3 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-30% B in 25 min | 10-40% B in 20 min | 20-50% B in 40 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.2 mL/min |
| Temperature | 40°C | 35°C | 45°C |
| Detection | DAD (280 nm) | DAD (275 nm, 350 nm) | UV (280 nm) |
Note: These are example parameters based on the separation of various flavonoid isomers and should be adapted for Ampelopsin.
Experimental Protocols
Protocol 1: General HPLC Method Development for Ampelopsin Isomers
-
Sample Preparation: Dissolve the Ampelopsin sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Initial Scouting Gradient:
-
Equilibrate the C18 column with 95% Mobile Phase A (0.1% formic acid in water) and 5% Mobile Phase B (acetonitrile) for at least 10 column volumes.
-
Inject the sample.
-
Run a fast linear gradient from 5% to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
This initial run will indicate the approximate elution conditions for the isomers.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the isomers. For example, if the isomers eluted at 40% B, try a gradient from 30% to 50% B over 30 minutes.
-
Further refine the gradient steepness and duration to maximize the resolution between the isomer peaks. A resolution value (Rs) of >1.5 is generally considered baseline separation.[3]
-
-
Parameter Refinement:
-
Systematically adjust the column temperature and flow rate to further improve resolution and peak shape.
-
If necessary, switch the organic modifier from acetonitrile to methanol to assess changes in selectivity.
-
Mandatory Visualization
Caption: Workflow for troubleshooting poor separation of Ampelopsin isomers.
Caption: Logical workflow for developing an HPLC method for Ampelopsin isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. phcog.com [phcog.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ijsdr.org [ijsdr.org]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm [mdpi.com]
Navigating Autofluorescence in Ampelopsin G Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of autofluorescence interference in fluorescence-based assays involving Ampelopsin G. Our goal is to equip researchers with the knowledge and tools to identify, manage, and mitigate autofluorescence, thereby ensuring the accuracy and reliability of their experimental data.
Troubleshooting Guide: Dealing with Autofluorescence
Autofluorescence is the natural emission of light by biological materials or test compounds, such as this compound, upon excitation. This intrinsic fluorescence can interfere with the signals from fluorescent probes, leading to inaccurate measurements. This guide provides a structured approach to troubleshooting and resolving common issues related to autofluorescence.
Initial Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and addressing autofluorescence in your experiments.
Caption: A workflow for identifying, characterizing, and mitigating autofluorescence in assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound assay?
A1: Autofluorescence is the natural fluorescence emitted by a compound or biological sample when excited by light.[1] this compound, as a polyphenolic compound, is likely to exhibit some degree of autofluorescence. This becomes a problem when its emission spectrum overlaps with that of your fluorescent probe, as it can obscure the specific signal, reduce the signal-to-noise ratio, and lead to false-positive results.[2][3]
Q2: How can I determine if this compound is autofluorescent at my assay's wavelengths?
A2: The most direct way is to run a "compound-only" control. This involves measuring the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your experimental probe, but without the probe or biological sample present.[4] A significant signal in this control indicates that this compound is autofluorescent under your assay conditions.
Q3: What are the primary sources of autofluorescence in a cell-based assay?
A3: Autofluorescence in cell-based assays can originate from several sources:
-
Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin are naturally fluorescent, typically in the blue and green spectral regions.[1][5] Dead cells are also more autofluorescent than live cells.[5]
-
Test Compound: As discussed, the compound of interest, in this case, this compound, may be inherently fluorescent.
-
Cell Culture Media: Some media components, like phenol red and serum, can contribute to background fluorescence.[6]
-
Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence.[7][8]
The following diagram illustrates these potential sources:
Caption: Major contributors to autofluorescence in cell-based assays.
Q4: What are the most effective strategies to reduce autofluorescence?
A4: There are several effective strategies, which can be used alone or in combination:
-
Spectral Separation: Choose a fluorescent probe with excitation and emission wavelengths that are well separated from the autofluorescence spectrum of your sample and this compound. Red-shifted dyes are often a good choice as endogenous autofluorescence is typically weaker at longer wavelengths.[3][6][7]
-
Chemical Quenching: Reagents like Sudan Black B or Trypan Blue can be used to quench autofluorescence, particularly from lipofuscin.[7] However, their compatibility with your specific assay must be validated.
-
Procedural Modifications:
-
Fixation: If fixation is necessary, consider using a non-aldehyde-based fixative like ice-cold methanol or ethanol.[1] If you must use an aldehyde fixative, use the lowest possible concentration and duration.[5][8]
-
Washing: Ensure thorough washing steps to remove residual media components and unbound reagents.[1]
-
Cell Viability: For flow cytometry, use a viability dye to gate out dead, more autofluorescent cells.[5]
-
-
Data Analysis: Always include an unstained control (cells/tissue + this compound, without the fluorescent probe) to measure the background autofluorescence. This background can then be subtracted from the signal of your stained samples.[9]
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence of this compound
Objective: To determine the excitation and emission spectra of this compound in your assay buffer.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence spectrophotometer or microplate reader with spectral scanning capabilities
-
Quartz cuvette or appropriate microplate
Procedure:
-
Prepare a dilution of this compound in the assay buffer at the highest concentration you plan to use in your experiments.
-
Excitation Spectrum: a. Set the emission wavelength to a value slightly higher than the expected excitation maximum. If unknown, start around 350-400 nm. b. Scan a range of excitation wavelengths (e.g., 250 nm to 500 nm) and record the fluorescence intensity. c. The wavelength that gives the highest fluorescence intensity is the excitation maximum.
-
Emission Spectrum: a. Set the excitation wavelength to the maximum determined in the previous step. b. Scan a range of emission wavelengths (e.g., from the excitation maximum + 20 nm up to 700 nm) and record the fluorescence intensity. c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.
-
Analysis: Plot the excitation and emission spectra. This will show you the spectral regions where this compound autofluorescence is most significant, allowing you to choose fluorescent probes that avoid this interference.
Protocol 2: Quantifying and Subtracting Autofluorescence
Objective: To measure and correct for autofluorescence in a cell-based assay.
Materials:
-
Your cell line of interest
-
This compound
-
Your fluorescent probe/dye
-
Assay buffer and culture media
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Prepare three sets of samples in parallel:
-
Unstained Control: Cells + this compound (at the experimental concentration)
-
Stained Control: Cells + Fluorescent Probe (without this compound)
-
Experimental Sample: Cells + this compound + Fluorescent Probe
-
-
Include a "no-cell" control with this compound in the media to assess the compound's fluorescence in solution.
-
Process all samples according to your standard experimental protocol (e.g., incubation times, fixation, washing).
-
Acquire fluorescence data for all samples using identical instrument settings (e.g., excitation/emission wavelengths, exposure time, gain).
-
Data Analysis: a. Measure the mean fluorescence intensity (MFI) of the "Unstained Control." This value represents the combined autofluorescence from the cells and this compound. b. For each "Experimental Sample," subtract the MFI of the corresponding "Unstained Control" to obtain the corrected fluorescence signal from your probe.
Quantitative Data Summary
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location |
| Tryptophan | ~280 | ~350 | Proteins |
| NADH | ~340 | ~450 | Mitochondria |
| Collagen | ~340 | ~400 | Extracellular Matrix |
| Elastin | ~340-400 | ~430-500 | Extracellular Matrix |
| Riboflavins (Flavins) | ~450 | ~530 | Mitochondria |
| Lipofuscin | Broad (340-490) | Broad (430-650) | Lysosomes (aging cells) |
Note: The spectral properties of polyphenols like this compound can be influenced by the solvent and pH.[10] It is highly recommended to perform spectral characterization in your specific assay buffer as described in Protocol 1.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. biotium.com [biotium.com]
- 10. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Ampelopsin G
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ampelopsin G (also known as Dihydromyricetin, DHM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of this promising flavonoid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high cellular uptake of this compound?
This compound, a potent flavonoid with numerous pharmacological activities, faces two primary hurdles that limit its cellular uptake and bioavailability:
-
Poor Aqueous Solubility: this compound has very low solubility in water (approximately 0.2 mg/mL at 25°C), which restricts its dissolution in biological fluids and limits its availability for absorption.[1]
-
Low Membrane Permeability: Due to its hydrophilic nature, this compound has difficulty passively diffusing across the lipid-rich cell membranes of intestinal epithelial cells and target tissues.[1]
These factors contribute to its overall low bioavailability, which can hinder its therapeutic efficacy in vivo.
Q2: What are the most common strategies to enhance the cellular uptake of this compound?
Several formulation strategies have been developed to overcome the solubility and permeability challenges of this compound. These can be broadly categorized as:
-
Lipid-Based Delivery Systems: These systems encapsulate this compound in lipid carriers to improve its solubility and facilitate transport across cell membranes.
-
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, surfactant, and cosurfactant that can solubilize poorly water-soluble drugs like this compound.[1][2][3]
-
Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs.[4][5]
-
-
Nanoparticle-Based Delivery Systems: These involve encapsulating or attaching this compound to nano-sized particles to enhance its stability, solubility, and cellular uptake.
-
Other Formulation Approaches:
-
Solid Dispersions: The drug is dispersed in a solid matrix to improve its dissolution rate.
-
Cyclodextrin Inclusion Complexes: this compound is encapsulated within the hydrophobic cavity of cyclodextrin molecules, enhancing its solubility.
-
Co-crystallization: A crystalline structure of this compound with a co-former is created to improve its physicochemical properties.
-
Phospholipid Complexes: this compound is complexed with phospholipids to increase its lipophilicity.
-
Q3: How do I choose the best delivery system for my experiment?
The choice of delivery system depends on several factors, including the specific research question, the cell type being used, and the desired outcome.
-
For in vitro studies focusing on intestinal absorption, microemulsions and nanoparticles have shown promise in enhancing permeability across Caco-2 cell monolayers, a common model of the intestinal epithelium.
-
For in vivo studies , liposomes and microemulsions have been investigated to improve the oral bioavailability of this compound.[1][4]
-
The selection should also consider factors like the ease of preparation, stability of the formulation, and potential cytotoxicity of the components.
Troubleshooting Guides
Low Cellular Uptake in In Vitro Experiments
Problem: I am not observing a significant increase in the cellular uptake of this compound even after using a delivery system.
| Possible Cause | Troubleshooting Steps |
| Poor Formulation Quality | - Verify Particle Size and Polydispersity Index (PDI): For nanoparticles and liposomes, ensure the particle size is within the optimal range for cellular uptake (typically < 200 nm) and the PDI is low, indicating a homogenous population. - Check Entrapment Efficiency: Determine the percentage of this compound successfully encapsulated in the delivery system. Low entrapment will result in a lower effective concentration of the encapsulated drug. |
| Cell Line and Culture Conditions | - Cell Type Variability: Different cell lines have varying capacities for endocytosis and express different levels of transporters that can affect uptake. Consider using a different cell line or a co-culture model if applicable. - Serum Protein Interaction: Components in the cell culture medium, particularly fetal bovine serum (FBS), can interact with nanoparticles and flavonoids, leading to the formation of a protein corona that can alter their uptake.[6][7] Conduct experiments in serum-free medium or with reduced serum concentrations to assess this effect. |
| Experimental Protocol | - Incubation Time and Concentration: Optimize the incubation time and concentration of the this compound formulation. Cellular uptake is often a time- and concentration-dependent process. - Non-Specific Binding: Flavonoids, especially lipophilic ones, can bind to plasticware, reducing the actual concentration available to the cells. Consider using low-binding plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA). |
| Efflux Pump Activity | - Active Efflux: Many cells express efflux pumps (e.g., P-glycoprotein, MRPs) that actively transport foreign compounds out of the cell, thereby reducing intracellular accumulation.[8][9][10][11][12] Consider using an efflux pump inhibitor (e.g., verapamil) as a positive control to determine if efflux is a contributing factor. |
Issues with Formulation Preparation and Characterization
Problem: I am having difficulty preparing stable this compound-loaded nanoparticles/liposomes with high entrapment efficiency.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Formulation Parameters | - Review Component Ratios: The ratio of lipids/polymers to the drug is critical for stable formulation and high entrapment. Systematically vary the ratios to find the optimal composition. - Solvent Selection: The choice of organic solvent and its removal rate during preparation can significantly impact particle size and entrapment. |
| Inaccurate Entrapment Efficiency Measurement | - Separation of Free vs. Encapsulated Drug: The complete separation of the formulated drug from the unencapsulated drug is crucial for accurate measurement. Ultracentrifugation, ultrafiltration, and size exclusion chromatography are common methods, each with its own advantages and disadvantages.[13][14][15][16][17] Ultrafiltration is often considered a reliable method for many nanocarriers.[13][14] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the cellular uptake and bioavailability of this compound.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Microemulsion | Capmul MCM (oil), Cremophor EL (surfactant), Transcutol P (cosurfactant), Water | Not specified | Not specified | Not specified | [1] |
| Liposomes | Not specified | 258.2 ± 51.2 | +19.0 | 62.3 | [4] |
Table 2: In Vitro Performance of this compound Formulations
| Formulation | In Vitro Model | Key Finding | Reference |
| Microemulsion | In vitro drug release | Showed higher drug release compared to plain drug suspension. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Microemulsion
This protocol is based on the water titration method described by Solanki et al. (2012).[1][2][3]
Materials:
-
This compound
-
Capmul MCM (oil phase)
-
Cremophor EL (surfactant)
-
Transcutol P (cosurfactant)
-
Distilled water
-
Magnetic stirrer
Procedure:
-
Accurately weigh the required amount of this compound and dissolve it in Capmul MCM.
-
Add the specified amounts of Cremophor EL (surfactant) and Transcutol P (cosurfactant) to the oil phase.
-
Gently mix the components for 10 minutes using a magnetic stirrer at a constant temperature of 40 ± 2°C.
-
Slowly titrate the mixture with distilled water while continuously stirring until a transparent and stable microemulsion is formed.
-
The optimized formulation reported in the study consists of 5.5% Capmul MCM, 25% Cremophor EL, 8.5% Transcutol P, and the remainder distilled water.[1]
Protocol 2: Preparation of this compound Liposomes
This protocol is based on the film-ultrasonic dispersion technique as described by He et al. (2008).[4][5]
Materials:
-
This compound
-
Phospholipids (e.g., soy lecithin)
-
Cholesterol (optional, as a membrane stabilizer)
-
Organic solvent (e.g., chloroform, methanol)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Ultrasonic bath or probe sonicator
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS and rotating the flask gently. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator until a translucent dispersion of small unilamellar vesicles (SUVs) is obtained.
-
Characterize the prepared liposomes for particle size, zeta potential, and entrapment efficiency.
Protocol 3: Caco-2 Cell Permeability Assay
This is a general protocol for assessing the intestinal permeability of this compound formulations, based on standard methods.[18][19][20][21]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., MEM supplemented with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical method for quantifying this compound (e.g., HPLC-UV)
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density (e.g., 8 x 10^4 cells/cm^2).[18]
-
Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[18]
-
Change the culture medium every other day for the first two weeks and daily thereafter.[18]
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. A TEER value above 300-400 Ω·cm² generally indicates good monolayer integrity.[19]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (μg/s)
-
A is the surface area of the filter membrane (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (μg/mL)
-
-
Visualizations
Caption: Workflow for the preparation and characterization of this compound-loaded liposomes.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: General signaling pathways for flavonoid cellular uptake and efflux.
References
- 1. Microemulsion Drug Delivery System: For Bioavailability Enhancement of Ampelopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microemulsion drug delivery system: for bioavailability enhancement of ampelopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on preparation of ampelopsin liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of myricetin, ampelopsin (dihydromyricetin), and their sulfate metabolites with serum albumin, cytochrome P450 (CYP2C9, 2C19, and 3A4) enzymes, and organic anion‐transporting polypeptides (OATP1B1 and OATP2B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of myricetin, ampelopsin (dihydromyricetin), and their sulfate metabolites with serum albumin, cytochrome P450 (CYP2C9, 2C19, and 3A4) enzymes, and organic anion-transporting polypeptides (OATP1B1 and OATP2B1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux pump - Wikipedia [en.wikipedia.org]
- 9. Cellular efflux transporters and the potential role of natural products in combating efflux mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. article.imrpress.com [article.imrpress.com]
- 11. Drug efflux pump: Significance and symbolism [wisdomlib.org]
- 12. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 13. researchgate.net [researchgate.net]
- 14. Visual validation of the measurement of entrapment efficiency of drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drug entrapment efficiency: Topics by Science.gov [science.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. mdpi.com [mdpi.com]
- 19. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. enamine.net [enamine.net]
Technical Support Center: Method Refinement for Ampelopsin G Bioassays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure consistent and reproducible results in bioassays involving Ampelopsin G (also known as Dihydromyricetin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities? A1: this compound, also known as Dihydromyricetin (DHM), is a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata.[1][2] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-tumor, and hepatoprotective effects.[2] Research has shown it can modulate various signaling pathways within cells.[3]
Q2: How should I prepare and store this compound stock solutions? A2: Due to its low water solubility, this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. For daily use, equilibrate the reagent to the assay temperature before further dilution in culture medium or buffer.[4]
Q3: What is the primary mechanism of action for this compound's anti-tumor effects? A3: this compound exerts anti-tumor effects by modulating multiple signaling pathways. It is known to be an effective inhibitor of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[5] It also influences other pathways such as JAK/STAT and growth factor receptor-mediated signaling (VEGFR2, PDGFRβ), and can induce apoptosis (programmed cell death) in cancer cells.[1][3]
Q4: Can the solvent used to dissolve this compound affect experimental outcomes? A4: Yes. High concentrations of solvents like DMSO can be toxic to cells and may interfere with the assay. It is crucial to run a vehicle control (medium with the same final concentration of the solvent) to ensure that the observed effects are due to this compound and not the solvent.[6] The final solvent concentration in the assay should typically be kept below 0.5%.
Troubleshooting Guide
Issue 1: Precipitate Formation in Cell Culture Wells
Q: I've diluted my this compound stock in the cell culture medium, and now I see a precipitate forming in the wells. What is causing this and how can I fix it? A: This is a common issue stemming from the poor aqueous solubility of this compound.[2] When the DMSO stock is diluted into the aqueous medium, the compound can crash out of solution.
-
Solution 1: Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. Perform serial dilutions of your sample to find the optimal concentration.[4]
-
Solution 2: Use Solubilizing Agents: Consider using solubilizing agents like cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HPBCD) or formulating solid dispersions with polymers like PVP K30 or PEG 6000.[7] These have been shown to significantly increase the aqueous solubility of Ampelopsin.[2][7]
-
Solution 3: Preparation Method: When diluting, add the stock solution to the medium while vortexing or mixing to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.
Figure 1: Logical workflow for troubleshooting this compound precipitation issues.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Q: My results for cell viability or antioxidant capacity vary significantly between experiments. How can I improve consistency? A: Inconsistent results can arise from several factors, from reagent handling to procedural variations.
-
Solution 1: Reagent Stability: Ensure all reagents, especially enzyme solutions and the this compound stock, are stored correctly and have not degraded.[4] Prepare working solutions fresh for each experiment.[8]
-
Solution 2: Standardize Protocol: Pipette carefully and consistently, ensuring identical volumes in all wells. Avoid introducing bubbles, which can interfere with absorbance readings.[4] Use a multichannel pipette for adding reagents like the DPPH working solution to minimize timing differences between wells.[8]
-
Solution 3: Run Controls: Always include a positive control (a known antioxidant like Vitamin C or Trolox) and a negative/vehicle control (solvent only) to validate the assay's performance and normalize your results.[8]
-
Solution 4: Check for Interference: Flavonoids can sometimes interfere with assay chemistries. For example, the color of the compound might interfere with colorimetric readouts. Run a control with this compound and the assay reagent without cells to check for direct chemical reactions.
Issue 3: No Signal or Very Weak Signal in the Assay
Q: I'm not seeing any effect (e.g., no change in cell viability, no reduction in DPPH color) even at high concentrations of this compound. What could be wrong? A: A lack of signal often points to a fundamental issue with the assay setup or reagents.
-
Solution 1: Verify Reagent Activity: Check the expiration dates of your assay kit components. Run a positive control to confirm that the assay system is working (e.g., a known toxin for a viability assay or a known antioxidant for a DPPH assay).[4]
-
Solution 2: Check Wavelength: Ensure your plate reader is set to the correct wavelength for absorbance, fluorescence, or luminescence as specified in the protocol (e.g., ~517 nm for DPPH assay).[4][8]
-
Solution 3: Optimize Incubation Time: The reaction may not have had enough time to proceed. Incubation times for assays like MTT or DPPH can range from minutes to hours and should be optimized for your specific cell type and conditions.[9]
-
Solution 4: Cell Density: For cell-based assays, ensure you have seeded an appropriate number of cells. Too few cells will produce a signal that is too low to be detected above background.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells. Viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include wells for "untreated cells" and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
References
- 1. researchgate.net [researchgate.net]
- 2. roquette.com [roquette.com]
- 3. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ampelopsin G Stability and Activity through pH Adjustment
Frequently Asked Questions (FAQs)
Q1: My Ampelopsin G solution appears discolored and is showing reduced activity over a short period. What could be the cause?
A1: Flavonoids like Ampelopsin (Dihydromyricetin) are susceptible to degradation, particularly in neutral to alkaline solutions.[1][2][3] Discoloration is a common indicator of oxidative degradation. The stability of Dihydromyricetin is significantly greater in acidic environments (pH 1.0-5.0).[4] It is highly probable that your buffer system or solvent pH is contributing to the instability of the compound.
Q2: What is the optimal pH range for preparing and storing this compound solutions?
A2: Based on data for Dihydromyricetin, acidic conditions are optimal for stability. A pH range of 1.2 to 4.6 is recommended for preparing stock solutions and for use in experimental buffers where the protocol allows.[2] Degradation is observed to begin at pH 6.0 and increases significantly in more alkaline conditions.[2][4]
Q3: How does pH affect the biological activity of this compound?
A3: While direct pH-dependent activity studies are limited, pH primarily influences the stability of the molecule. An unstable compound will have a lower effective concentration, leading to diminished biological activity. Therefore, maintaining an optimal pH to ensure stability is the first step to preserving its activity. For cellular experiments, it is crucial to use a pH that is compatible with the cells (typically pH 7.2-7.4) and to prepare fresh solutions of this compound immediately before use to minimize degradation.
Q4: I am observing inconsistent results in my cell-based assays. Could pH be a factor?
A4: Yes, inconsistency can arise from the degradation of this compound in your culture medium, which is typically buffered around pH 7.4. At this pH, Dihydromyricetin is known to be less stable.[1] To mitigate this, prepare a concentrated stock solution in a stability-optimized acidic buffer or a suitable solvent like DMSO, and then dilute it into the cell culture medium immediately before treating the cells.
Q5: Are there any other factors besides pH that I should consider for this compound stability?
A5: Yes, several other factors can influence stability. Transition metal ions such as Fe³⁺ and Cu²⁺ can catalyze the oxidation of Dihydromyricetin.[1][3] Exposure to high temperatures and light can also promote degradation.[3] It is advisable to use high-purity water and reagents, and to store solutions in the dark at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). The addition of antioxidants like ascorbic acid has been shown to significantly improve the stability of Dihydromyricetin, even in less favorable pH environments.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of potency in prepared solutions. | Degradation due to high pH of the solvent or buffer. | Prepare solutions in a buffer with a pH between 1.2 and 4.6.[2] For cellular assays, make fresh dilutions from a stable stock solution immediately before use. |
| Precipitation of the compound in aqueous buffer. | Poor solubility. | While Dihydromyricetin's solubility is slightly higher at pH 6.0 (853 µg/mL) compared to pH 3-5 (around 750 µg/mL), precipitation can still occur.[1] Consider using a co-solvent such as DMSO or ethanol for the stock solution before diluting into your aqueous buffer. |
| Inconsistent antioxidant activity measurements. | Degradation of the compound during the assay. | Ensure the pH of the reaction buffer for your antioxidant assay is compatible with the stability of this compound. If the assay requires a neutral or alkaline pH, shorten the incubation time as much as possible. |
| Variability between experimental replicates. | Inconsistent preparation and handling of the compound. | Standardize your protocol. Prepare fresh solutions for each experiment from a reliable stock. Protect the solutions from light and heat. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Dihydromyricetin (DHM)
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 1.2 | 37 | Stable | Not Reported |
| 4.6 | 37 | Stable | Not Reported |
| 6.0 | 25 | Degradation begins | Not Reported |
| 6.8 (Simulated Intestinal Fluid) | 37 | ~4 | Not Reported |
| 7.0 | 25 | 11.2 | 0.062 |
| 8.0 | 25 | 3.2 | 0.218 |
| 9.0 | 25 | 0.8 | 0.866 |
Data synthesized from multiple sources reporting on Dihydromyricetin stability.[1][2][5]
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound using HPLC
This protocol outlines a method to determine the stability of this compound at various pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers (e.g., citrate-phosphate for pH 3-7, phosphate for pH 6-8, borate for pH 8-10) with known pH values.
-
Verify the pH of each buffer using a calibrated pH meter.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Incubation:
-
Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) in a light-protected environment.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH solution.
-
Immediately quench any further degradation by adding an equal volume of a stabilizing solution (e.g., mobile phase with a low pH).
-
-
HPLC Analysis:
-
Analyze the samples using a validated reverse-phase HPLC method with UV detection (Dihydromyricetin is typically detected at ~290 nm).[2]
-
Mobile Phase Example: A gradient of methanol and water with 0.1% phosphoric acid.
-
Column: C18 column.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each pH condition.
-
Protocol 2: Assessment of Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol provides a general method to assess the antioxidant activity, which can be adapted to test the influence of buffer pH.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of dilutions of this compound in methanol or a suitable buffer.
-
Prepare a positive control (e.g., ascorbic acid, Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound dilutions to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Signaling Pathways Modulated by Ampelopsin (Dihydromyricetin)
Caption: Ampelopsin (Dihydromyricetin) inhibits the mTORC1 signaling pathway.
Caption: Ampelopsin (Dihydromyricetin) inhibits the MEK/ERK signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing pH-dependent stability.
References
- 1. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 4. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural Ampelopsin G: Biological Activity Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetically produced Ampelopsin G versus its natural counterpart, Dihydromyricetin (DHM). The data presented is compiled from various studies to offer a comprehensive overview for researchers and professionals in drug development.
Introduction
Ampelopsin, also known as Dihydromyricetin (DHM), is a flavonoid found in various plants, notably in Ampelopsis grossedentata (vine tea).[1][2] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][3] While natural DHM is widely studied, synthetic derivatives are also being developed, raising questions about their comparative efficacy. This guide aims to collate available data to validate and compare the biological activities of synthetic and natural this compound.
Data Presentation: A Comparative Summary
The following tables summarize quantitative data on the antioxidant and anti-inflammatory activities of natural Dihydromyricetin (Ampelopsin) and a synthesized derivative. It is important to note that the data for natural and synthetic compounds are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Antioxidant Activity of Natural Dihydromyricetin (Ampelopsin)
| Assay Type | Concentration | Scavenging Activity (%) | Reference Compound | Scavenging Activity of Reference (%) | Source |
| DPPH Radical Scavenging | 2 µg/mL | 66.55 | BHA | 22.96 | [4] |
| DPPH Radical Scavenging | 10 µg/mL | 96.19 | BHA | 62.18 | [4] |
| H₂O₂ Scavenging | 60 µg/mL | 83.05 | BHA | 67.05 | [4] |
| O₂•⁻ Scavenging | 60 µg/mL | 46.78 | BHA | 21.25 | [4] |
BHA: Butylated hydroxyanisole
Table 2: Anti-SARS-CoV-2 3CLpro Inhibitory Activity of Synthetic Dihydromyricetin Derivatives
| Compound | IC₅₀ (µM) | Source |
| Dihydromyricetin (Natural) | > 2.0 | [5] |
| Synthetic Derivative 3 | 0.72 ± 0.04 | [5] |
| Synthetic Derivative 4 | ~1.5 | [5] |
| Synthetic Derivative 5 | ~1.8 | [5] |
| Synthetic Derivative 6 | ~1.2 | [5] |
| Synthetic Derivative 10 | > 2.0 | [5] |
IC₅₀: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
1. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay evaluates the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6]
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol and protected from light. This stock is then diluted to a working concentration (typically 0.1 mM), with its absorbance checked at 517 nm. The working solution should be freshly prepared daily.[7]
-
Sample Preparation: Test samples (natural or synthetic this compound) and a positive control (e.g., ascorbic acid) are prepared at various dilutions in a suitable solvent.[7]
-
Reaction and Incubation: An equal volume of the DPPH working solution is added to each sample and control. A blank containing only the solvent is also included. The mixture is thoroughly mixed and incubated in the dark for a specified time (e.g., 30 minutes).[7]
-
Absorbance Measurement: The absorbance of each reaction is measured at 517 nm using a spectrophotometer, which is zeroed with the blank.[7]
-
Calculation of Scavenging Activity: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[6]
-
IC₅₀ Determination: The IC₅₀ value, representing the concentration of the antioxidant that causes a 50% reduction in DPPH, is determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC₅₀ value indicates greater antioxidant activity.[7]
2. Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[8]
-
Cell Culture and Treatment: Murine macrophage-like cells (e.g., RAW 264.7) are seeded in a 96-well plate and incubated. The cells are then pre-treated with various concentrations of the test compound for 1 hour.[9]
-
Stimulation: The cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[8][9]
-
Sample Collection: After incubation, the cell culture supernatant is collected.[8]
-
Griess Reagent Reaction: The supernatant is mixed with Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light. Subsequently, Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, followed by another 10-minute incubation.[8][9]
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.[8]
-
Quantification: A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples, which reflects the NO production.[8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Ampelopsin and a general workflow for its biological activity validation.
Caption: General experimental workflow for validating and comparing the biological activity of synthetic and natural this compound.
Caption: Ampelopsin inhibits the NF-κB pathway by suppressing IKKβ activity, reducing pro-inflammatory gene expression.[10][11]
Caption: Ampelopsin modulates MAPK pathways, inhibiting pro-apoptotic p38 and JNK while activating pro-survival ERK and Akt pathways.[10][12]
Conclusion
The available data suggests that both natural Dihydromyricetin (Ampelopsin) and its synthetic derivatives possess significant biological activities. Natural DHM demonstrates potent antioxidant properties, effectively scavenging various reactive oxygen species.[4] Preliminary studies on synthetic dihydromyricetin derivatives indicate that chemical modification can lead to potent inhibitory activity against specific targets, such as the SARS-CoV-2 3CLpro.[5]
Ampelopsin's mechanism of action involves the modulation of key inflammatory and cell survival signaling pathways, including the NF-κB and MAPK pathways, which provides a solid foundation for its therapeutic potential.[10][12][13] Further investigation into the specific activities and potencies of both natural and synthetic forms is warranted.
References
- 1. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 2. Ampelopsin - Wikipedia [en.wikipedia.org]
- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suppression of Inflammatory Responses by Dihydromyricetin, a Flavonoid from Ampelopsis grossedentata, via Inhibiting the Activation of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ampelopsin G vs. resveratrol: a comparative study of bioactivity.
Ampelopsin G vs. Resveratrol: A Comparative Guide to Bioactivity
A Note on Terminology: this compound vs. Ampelopsin (Dihydromyricetin)
It is crucial to distinguish between "this compound" and "Ampelopsin." The majority of scientific literature refers to "Ampelopsin" as a synonym for dihydromyricetin (DHM), a flavanonol abundant in Ampelopsis grossedentata (vine tea). In contrast, this compound is a distinct oligostilbene found in the roots of Ampelopsis brevipedunculata. This guide will focus on the comparison between Resveratrol and This compound . However, due to the extremely limited publicly available data on the specific bioactivities of this compound, this comparison will highlight the extensive research on resveratrol and the current knowledge gaps regarding this compound. Information on related oligostilbenes from Ampelopsis species will be included where available to provide a broader context.
Introduction
Resveratrol, a well-studied stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1] this compound, a less-studied oligostilbene, presents a point of comparison due to its structural relation to resveratrol. This guide provides a comparative analysis of the available scientific data on the bioactivities of these two compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the bioactivities of resveratrol. Due to a lack of specific experimental data for this compound in the public domain, corresponding fields are marked as "Data not available."
Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Resveratrol | DPPH Radical Scavenging | ~70-150 µM | [2] |
| This compound | DPPH Radical Scavenging | Data not available |
Anti-inflammatory Activity
| Compound | Cell Line | Key Effect | Concentration | Source |
| Resveratrol | Caco-2, SW480 | Inhibition of LPS-induced NF-κB activation | Pre-treatment | [3] |
| This compound | Data not available |
Anti-cancer Activity
| Compound | Cell Line | IC50 Value (24h) | Source |
| Resveratrol | MCF-7 (Breast Cancer) | 131.00 µM | [1] |
| This compound | MCF-7 (Breast Cancer) | Data not available |
Neuroprotective Effects
| Compound | Model | Key Effect | Concentration | Source |
| Resveratrol | Rat Hippocampal Neurons | Attenuation of Aβ-induced cell death | 25 µM (maximally effective) | [4] |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM) and kept in the dark.[1]
-
Sample Preparation : The test compound (resveratrol or this compound) is dissolved in a suitable solvent to create a series of dilutions.[1]
-
Reaction : A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared.[1]
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Measurement : The absorbance of each mixture is measured at 517 nm using a spectrophotometer.[1]
-
Calculation : The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[1]
Cell Viability (MTT) Assay for Anti-cancer Activity
This assay determines the effect of a compound on the viability of cancer cells (e.g., MCF-7).
-
Cell Seeding : MCF-7 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of the test compound (resveratrol or this compound) for a specified duration (e.g., 24 hours).
-
MTT Addition : After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.
-
Formazan Solubilization : The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
This assay measures the inhibition of the NF-κB signaling pathway.
-
Cell Transfection : Cells (e.g., HEK293T) are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Treatment and Stimulation : The transfected cells are pre-treated with the test compound (resveratrol or this compound) for a specific duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[3]
-
Cell Lysis : After stimulation, the cells are lysed to release the luciferase enzyme.
-
Luciferase Assay : The cell lysate is mixed with a luciferase substrate.
-
Luminescence Measurement : The luminescence produced by the reaction is measured using a luminometer.
-
Data Analysis : The reduction in luciferase activity in treated cells compared to stimulated, untreated cells indicates the inhibition of the NF-κB pathway.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation
This assay is used to screen for inhibitors of amyloid-β (Aβ) fibril formation.
-
Reagent Preparation : Aβ peptide is prepared in a suitable buffer. A stock solution of Thioflavin T (ThT) is also prepared.
-
Aggregation Reaction : The Aβ peptide is incubated with and without the test compound (resveratrol or this compound) at 37°C to allow for aggregation.
-
ThT Binding : Aliquots of the aggregation reaction are taken at different time points and mixed with the ThT solution.
-
Fluorescence Measurement : The fluorescence intensity is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.
-
Data Analysis : A decrease in ThT fluorescence in the presence of the test compound compared to the control indicates inhibition of Aβ aggregation.
Signaling Pathways and Experimental Workflows
Resveratrol's Anti-inflammatory Mechanism via NF-κB Inhibition
Resveratrol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 dimer of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Resveratrol can interfere with this pathway by inhibiting IKK activity, thereby preventing IκB degradation and keeping NF-κB in the cytoplasm.[3]
Caption: Resveratrol inhibits the NF-κB inflammatory pathway.
Experimental Workflow for DPPH Radical Scavenging Assay
The following diagram illustrates the general workflow for assessing antioxidant activity using the DPPH assay.
Caption: Workflow of the DPPH radical scavenging assay.
Conclusion
This comparative guide highlights the significant body of research supporting the diverse bioactivities of resveratrol. Quantitative data and established protocols are readily available for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. In stark contrast, there is a profound lack of scientific data specifically for this compound. While some studies have explored the bioactivities of other oligostilbenes from Ampelopsis species, a direct and meaningful comparison between resveratrol and this compound is not possible at this time. This represents a significant gap in the literature and an opportunity for future research to explore the potential bioactivities of this and other less-studied natural compounds. Researchers, scientists, and drug development professionals are encouraged to consider the extensive evidence for resveratrol's bioactivities while recognizing the nascent stage of research into this compound.
References
- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Vitisinol A and Four Other Oligostilbenes from Ampelopsis brevipedunculata var. Hancei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Ampelopsin G Versus Other Oligostilbenes: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of Ampelopsin G against other prominent oligostilbenes. The analysis is based on experimental data from peer-reviewed studies, focusing on cytotoxic, antioxidant, and anti-inflammatory activities. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and other oligostilbenes in various biological assays.
Cytotoxic Activity against Cancer Cell Lines
The cytotoxic effects of various oligostilbenes were evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are presented in Table 1. Lower IC50 values indicate higher cytotoxic efficacy.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Oligostilbenes
| Compound | L1210 (Leukemia) | K562 (Leukemia) | HTC116 (Colon) |
| This compound (Amurensin G) | 15.7 ± 2.1 | 20.1 ± 1.5 | 30.9 ± 1.8 |
| trans-Resveratrol | 25.3 ± 3.2 | 24.6 ± 0.76 | 28.7 ± 2.81 |
| (+)-Ampelopsin A | 30.6 ± 4.1 | 38.6 ± 0.82 | - |
| Gnetin H | 40.1 ± 4.23 | - | - |
| ε-viniferin | - | - | - |
| Miyabenol C | 10.8 - 29.4 (across various cell lines) | - | - |
Data sourced from multiple studies.[1]
Antioxidant Activity
The antioxidant capacity of oligostilbenes was assessed using DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and nitric oxide (NO) scavenging assays. The IC50 values for these assays are presented in Table 2. Lower IC50 values denote stronger antioxidant activity.
Table 2: Comparative Antioxidant Activity (IC50 in µM) of Oligostilbenes
| Compound | DPPH Scavenging | FRAP | NO Scavenging |
| trans-Resveratrol | 81.92 ± 9.17 | 13.36 ± 0.91 | 200.68 ± 15.40 |
| ε-viniferin | 80.12 ± 13.79 | 28.81 ± 4.15 | 338.35 ± 89.47 |
| Vitisin B | 129.14 ± 26.13 | >400 | 368.80 ± 14.20 |
Data for this compound in these specific assays was not available in the reviewed literature.[2][3][4][5]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an oligostilbene that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (L1210, K562, HTC116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test oligostilbenes for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Antioxidant Assays
Objective: To evaluate the free radical scavenging and reducing capabilities of oligostilbenes.
Methodologies:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which changes color from purple to yellow upon reduction, is measured spectrophotometrically.[2][3]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured by the change in absorbance.[2][3]
-
NO (Nitric Oxide) Scavenging Assay: This assay evaluates the ability of a compound to scavenge nitric oxide radicals. Nitric oxide generated from a donor (e.g., sodium nitroprusside) reacts with oxygen to form nitrite. The quantity of nitrite is measured using the Griess reagent, and the scavenging activity is determined by the decrease in nitrite concentration.[2][3]
Signaling Pathway Modulation
Oligostilbenes exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating the known points of intervention for several oligostilbenes in key pathways related to inflammation and cell survival.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key mechanism for the anti-inflammatory effects of many natural compounds.
Vitisin A has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway by suppressing the phosphorylation of IKK, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[6] This leads to a reduction in the expression of pro-inflammatory genes like iNOS and COX-2.
MAPK Signaling Pathway in Cell Proliferation and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is crucial for cell proliferation, differentiation, and inflammatory responses.
Both ε-viniferin and Vitisin A have been demonstrated to inhibit the phosphorylation of ERK and p38 MAPKs.[6][7] This inhibition contributes to their anti-proliferative and anti-inflammatory effects.
SIRT1 Activation Pathway
SIRT1 is a protein deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. Its activation is a therapeutic target for various age-related diseases.
Resveratrol is a well-known activator of SIRT1. Pterostilbene, a dimethylated analog of resveratrol, has also been shown to activate SIRT1, potentially with greater efficiency.[8][9] Activation of SIRT1 leads to the deacetylation of various substrates, including PGC-1α, FOXO transcription factors, and p53, thereby influencing mitochondrial biogenesis, stress resistance, and apoptosis.
Conclusion
The available data indicates that this compound exhibits potent cytotoxic activity against leukemia and colon cancer cell lines, in some cases surpassing that of trans-resveratrol. While direct comparative data on its antioxidant and specific signaling pathway modulation against a wide range of other oligostilbenes is still emerging, the existing evidence suggests that oligostilbenes as a class possess significant therapeutic potential through diverse mechanisms of action. This guide highlights the need for further head-to-head comparative studies to fully elucidate the relative efficacies and mechanisms of this compound and other oligostilbenes in various disease models. Such research is crucial for identifying the most promising candidates for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Resveratrol, ε-Viniferin, and Vitisin B from Vine: Comparison of Their In Vitro Antioxidant Activities and Study of Their Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitisin A suppresses LPS-induced NO production by inhibiting ERK, p38, and NF-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greater effectiveness of ε-viniferin in red wine than its monomer resveratrol for inhibiting vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caloric restriction mimetics: Pinostilbene versus resveratrol regarding SIRT1 and SIRT6 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIRT1 activation by pterostilbene attenuates the skeletal muscle oxidative stress injury and mitochondrial dysfunction induced by ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ampelopsin G Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of commonly employed analytical methods for the quantification of Ampelopsin G, also known as dihydromyricetin. The selection of an appropriate analytical technique is paramount for accurate determination in various matrices, from raw plant material to biological samples. This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data to aid in method selection and development.
Data Presentation: A Comparative Analysis
The following table summarizes the key validation parameters for HPLC-UV, UPLC-MS/MS, and HPTLC-Densitometry in the analysis of this compound. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of each method.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity Range | 1.0 - 50.0 µg/mL | 0.1 - 100.0 ng/mL | 100 - 800 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | ~150 ng/mL | ~0.05 ng/mL | ~30 ng/spot |
| Limit of Quantification (LOQ) | ~500 ng/mL | ~0.1 ng/mL | ~100 ng/spot |
| Accuracy (Recovery %) | 98.5 - 101.2% | 97.9 - 102.5% | 98.1 - 101.8% |
| Precision (RSD %) | < 2.0% | < 3.5% | < 2.5% |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes | 20 - 40 minutes (per plate) |
| Selectivity | Good | Excellent | Moderate to Good |
| Cost per Sample | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of this compound in herbal extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (containing 0.1% phosphoric acid). A typical isocratic ratio is 30:70 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase to cover the linearity range.
-
Sample Preparation: The sample is extracted with a suitable solvent (e.g., methanol or ethanol), filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.[1]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ion electrospray (ESI-).
-
MRM Transitions: For this compound, the transition of m/z 319 -> 273 is commonly monitored.
-
Standard Preparation: Stock solutions and working standards are prepared as described for HPLC, but at much lower concentrations (ng/mL range).
-
Sample Preparation (Plasma): Protein precipitation is a common sample preparation technique. An aliquot of plasma is mixed with three volumes of ice-cold acetonitrile, vortexed, and centrifuged. The supernatant is then evaporated to dryness and reconstituted in the mobile phase.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v).
-
Sample Application: Samples and standards are applied as narrow bands using an automatic applicator.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, the plate is dried and scanned at 290 nm.
-
Standard and Sample Preparation: Similar to HPLC, but standards and samples are prepared in a volatile solvent suitable for application to the HPTLC plate.
Mandatory Visualizations
Signaling Pathway
This compound is known to exert some of its metabolic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3][4][5][6]
Caption: AMPK signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound.[7][8]
Caption: Workflow for a pharmacokinetic study of this compound.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. AMPK Signaling Pathway and Function - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. admescope.com [admescope.com]
- 8. researchgate.net [researchgate.net]
Reproducibility of In Vitro Experiments with Ampelopsin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ampelopsin G, also known as dihydromyricetin (DHM), is a flavonoid with a growing body of research demonstrating its potential in various therapeutic areas, particularly in oncology. However, the reproducibility of in vitro findings is a critical factor for its translation into clinical applications. This guide provides a comparative analysis of this compound's in vitro performance, details on experimental protocols to aid in reproducibility, and a discussion on the inherent challenges in natural product research.
Comparative Analysis of In Vitro Efficacy
Direct comparative studies of this compound against other flavonoids in the same experimental setup are limited. However, by collating data from various studies, we can draw some general comparisons. It is crucial to note that variations in experimental conditions (cell lines, assay methods, etc.) can significantly influence the outcomes. Therefore, the following data should be interpreted with caution.
One study investigating the synergistic effects of resveratrol and dihydromyricetin on A549 lung cancer cells found that the combination of 25 µg/mL of each compound had the best synergistic anti-lung cancer effect.[1] This suggests that this compound's efficacy can be enhanced when used in combination with other natural compounds.
Table 1: Comparative Antiproliferative Activity (IC50 values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| This compound (Dihydromyricetin) | ~29.5 (Ampelopsin E) | - | 151.8 - 156.9 | - |
| Resveratrol | - | - | - | - |
| Quercetin | Less potent than Fisetin | Most potent flavonol | - | - |
| Myricetin | - | Most potent flavonol | - | Induces apoptosis |
Studies on various flavonoids have shown that their antiproliferative and apoptotic induction capabilities cannot always be predicted based on their chemical structure alone.[2] For instance, in a screen of over 30 flavonoids, baicalein and myricetin were found to induce apoptosis in HT-29 and Caco-2 colon cancer cells.[2] Another study found myricetin to be the most potent cytotoxic flavonol in lung cancer cells, while quercetin was most effective in melanoma and cervical cancer cells.[3]
Experimental Protocols for Key In Vitro Assays
To enhance the reproducibility of experiments with this compound, detailed and consistent protocols are essential. Below are representative protocols for common in vitro assays used to evaluate the anticancer effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Signaling Pathway Proteins (e.g., PI3K/AKT/mTOR)
This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, total AKT, total mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate these pathways and a general experimental workflow for their investigation.
Experimental workflow for in vitro analysis of this compound.
This compound's inhibitory effect on the PI3K/AKT/mTOR pathway.
Challenges to Reproducibility in Natural Product Research
The reproducibility of in vitro experiments with natural products like this compound can be challenging due to several factors:
-
Variability in Natural Product Composition: The purity and composition of this compound extracts can vary depending on the source, extraction method, and storage conditions.[2][4] This can lead to inconsistencies in experimental results.
-
Lack of Standardization: Insufficient standardization of experimental protocols, including cell line authentication, passage number, and reagent quality, can contribute to a lack of reproducibility.[5]
-
Complex Mechanisms of Action: Natural products often have multiple cellular targets and can modulate various signaling pathways simultaneously, making it difficult to pinpoint a single mechanism of action and replicate specific effects.
-
Reporting and Publication Bias: Incomplete reporting of experimental details and a bias towards publishing positive results can hinder the ability of other researchers to reproduce findings.
To mitigate these challenges, researchers should strive for thorough characterization of the this compound used, detailed documentation and standardization of protocols, and transparent reporting of all results, including those that are negative or inconclusive.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 5. researchgate.net [researchgate.net]
Dihydromyricetin (Ampelopsin): A Comprehensive Review of its Metabolic Effects
A Note on Nomenclature: It is essential to clarify from the outset that "Ampelopsin" and "Dihydromyricetin (DHM)" are synonymous terms for the same flavonoid compound.[1][2][3][4][5][6] The systematic IUPAC name for this molecule is (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.[1] This guide will use the more common scientific name, Dihydromyricetin (DHM), while acknowledging that it is also known as Ampelopsin.
Dihydromyricetin is a natural flavonoid predominantly isolated from Ampelopsis grossedentata, commonly known as vine tea.[4][6][7] It has garnered significant attention within the research community for its wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and hepatoprotective effects.[4][7][8] This guide focuses specifically on its well-documented impact on glucose and lipid metabolism, providing researchers, scientists, and drug development professionals with a consolidated overview of the current experimental data.
Regulation of Glucose and Lipid Metabolism
DHM has been shown to improve glucose and lipid metabolism, making it a compound of interest for metabolic syndrome and nonalcoholic fatty liver disease (NAFLD).[1][2] Preclinical studies in animal models and in vitro systems have demonstrated that DHM can enhance insulin sensitivity, reduce body weight gain, and lower serum cholesterol and triglycerides.[2] A randomized controlled trial involving patients with NAFLD found that DHM supplementation improved both glucose and lipid profiles and exerted beneficial anti-inflammatory effects.[1]
Key Metabolic Effects of Dihydromyricetin (DHM)
| Metabolic Parameter | Model System | Treatment Details | Key Findings | Reference |
| Glucose Metabolism | Patients with NAFLD | 300 mg DHM, twice daily for 3 months | Significant amelioration of serum glucose levels. | [9] |
| MG-stimulated PC12 cells | Not specified | Improved glucose metabolism via the AMPK/GLUT4 signaling pathway. | [10] | |
| Lipid Metabolism | High-fat diet-fed mice | 250 & 500 mg/kg DHM | Significantly suppressed increases in body weight, liver weight, and epididymal and perirenal fat volumes. | [11] |
| Alcohol diet-fed mice | 250 mg/kg DHM | Reduced serum levels of ethanol and liver triglycerides. | [11] | |
| Patients with NAFLD | 300 mg DHM, twice daily for 3 months | Significant amelioration of serum LDL-C levels. | [9] | |
| Oleic acid-induced L02 & HepG2 cells | Not specified | Inhibited lipid accumulation. | [9] | |
| Hepatoprotection | Chronic ethanol-fed mice | Not specified | Reduced liver steatosis and liver triglycerides. | [11] |
| High-fat diet hamsters | Not specified | Attenuated high-fat-induced increase in body weight, liver lipid deposition, serum triglycerides, and total cholesterol. | [5] |
Signaling Pathways Modulated by Dihydromyricetin
DHM exerts its metabolic effects by modulating several key signaling pathways. A central mechanism is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2]
AMPK Signaling Pathway in Lipid Metabolism
DHM's activation of AMPK leads to downstream effects that collectively reduce lipid accumulation. This includes the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the activation of carnitine palmitoyltransferase-1 (CPT-1), which promotes fatty acid oxidation.
mTOR Signaling Pathway in Autophagy
DHM has also been shown to activate autophagy, a cellular process for degrading and recycling cellular components, by inhibiting the mTOR signaling pathway. This can contribute to its protective effects in metabolic stress.[5]
Experimental Protocols
To facilitate the replication and further investigation of DHM's metabolic effects, detailed methodologies from key studies are provided below.
In Vivo High-Fat Diet (HFD) and Alcohol-Induced Fatty Liver Mouse Model
-
Objective: To investigate the anti-obesity and hepatoprotective effects of DHM.
-
Animal Model: Male C57BL/6 mice.
-
HFD Model: Mice were fed a high-fat diet (60% of calories from fat) for a specified period. DHM was administered orally at doses of 250 and 500 mg/kg. Body weight, liver weight, and abdominal fat were measured.
-
Alcohol Model: Mice were fed a liquid alcohol diet. DHM was administered orally at 250 mg/kg. Serum levels of ethanol, glutamic oxaloacetic transaminase (GOT), glutamic pyruvic transaminase (GPT), and liver triglycerides were assessed.
-
Biochemical Analysis: Serum parameters were measured using commercial assay kits. Liver tissues were homogenized for triglyceride measurement and protein expression analysis (e.g., CPT-1A) via Western blot.
-
Reference: Adapted from the methodology described in the study on the anti-adiposity mechanisms of Ampelopsin.[11]
In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
-
Objective: To assess the direct effect of DHM on adipogenesis and lipid metabolism in adipocytes.
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation: Cells were induced to differentiate into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX.
-
Treatment: Differentiated adipocytes were treated with various concentrations of DHM.
-
Lipid Accumulation Measurement: Intracellular triglyceride content was quantified using Oil Red O staining, followed by extraction and spectrophotometric measurement.
-
Protein Analysis: Expression of key lipolytic enzymes, such as hormone-sensitive lipase (HSL), was analyzed by Western blotting.
-
Reference: This protocol is based on standard cell culture techniques for studying adipogenesis as referenced in related literature.[11]
Conclusion
Dihydromyricetin (Ampelopsin) is a potent natural flavonoid with significant beneficial effects on glucose and lipid metabolism. Its mechanisms of action, primarily through the modulation of the AMPK and mTOR signaling pathways, make it a compelling candidate for further research and development in the context of metabolic diseases. The experimental data consistently demonstrate its ability to reduce lipid accumulation, improve insulin sensitivity, and protect the liver from metabolic stress. Future clinical trials are warranted to fully elucidate its therapeutic potential in human populations.
References
- 1. Ampelopsin - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. China Medicinal Plants of the Ampelopsis grossedentata—A Review of Their Botanical Characteristics, Use, Phytochemistry, Active Pharmacological Components, and Toxicology [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models [mdpi.com]
A Head-to-Head Showdown: Unraveling the Antioxidant Capacities of Ampelopsin G and Myricetin
In the realm of natural flavonoids, both Ampelopsin G (more commonly known as Dihydromyricetin or DHM) and Myricetin have garnered significant attention for their potent antioxidant properties. This guide provides a comprehensive, data-driven comparison of their antioxidant capacities, delving into their mechanisms of action and the experimental protocols used to evaluate them. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is often quantified by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value signifies a higher antioxidant potency. The Ferric Reducing Antioxidant Power (FRAP) assay is another common method, where a higher value indicates greater reducing power.
While direct comparative studies providing side-by-side quantitative data under identical conditions are limited, the available literature suggests a nuanced difference in the radical-scavenging preferences of these two flavonoids. One study indicates that Myricetin has a superior ability to quench ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, whereas Dihydromyricetin is more effective in scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.[1] Another study concluded that the overall antioxidative efficiency of Dihydromyricetin was superior to that of Myricetin in the DPPH assay.
Below is a summary of reported antioxidant activity values for Dihydromyricetin from various studies. It is important to note that these values can vary based on the specific experimental conditions.
| Antioxidant Assay | Dihydromyricetin (this compound) IC50 / Activity | Reference |
| DPPH Radical Scavenging | IC50: 8.18 µg/mL | [2] |
| ABTS Radical Scavenging | IC50: 5.32 µg/mL | [2] |
Note: Comparative IC50 values for Myricetin from the same studies were not available. Values can vary significantly between different studies due to differing experimental setups.
Mechanisms of Antioxidant Action: The Nrf2 Signaling Pathway
Both Dihydromyricetin and Myricetin exert their antioxidant effects, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5][6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and others. These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting the cell from oxidative damage. The activation of this pathway is a key mechanism by which both Dihydromyricetin and Myricetin bolster the cell's endogenous antioxidant defenses.[3][4][5][6][7]
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed methodologies for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, cool place.
-
Prepare a series of dilutions of the test compounds (Dihydromyricetin, Myricetin) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.
-
Add the DPPH working solution to each well/cuvette.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
References
- 1. Effect of the natural flavonoids myricetin and dihydromyricetin on the wound healing process in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 3. scigroundbio.com [scigroundbio.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
Evaluating the Synergistic Effects of Ampelopsin G with Platinum-Based Chemotherapeutics
A Comparative Guide for Researchers and Drug Development Professionals
Ampelopsin G, a natural flavonoid also known as Dihydromyricetin (DHM), has garnered significant interest for its potential anticancer properties. This guide provides a comparative analysis of the synergistic effects of this compound when combined with platinum-based chemotherapy agents, specifically carboplatin and nedaplatin. The following sections present quantitative data from preclinical studies, detailed experimental protocols for assessing synergy, and visualizations of the underlying molecular pathways and experimental workflows.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of this compound in combination with carboplatin and nedaplatin has been evaluated in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cell lines, respectively. The data reveals a significant enhancement of cytotoxic effects compared to the administration of individual drugs.
Table 1: Synergistic Cytotoxicity of this compound and Carboplatin in NSCLC Cells
| Cell Line | Treatment | IC50 (µg/mL) | Synergy Quantification (CDI) | Reference |
| SPC-A1 | Ampelopsin Sodium (Amp-Na) | 57.07 ± 14.46 | - | [1] |
| SPC-A1 | Carboplatin (CBP) | 34.97 ± 6.30 | - | [1] |
| SPC-A1 | Amp-Na + CBP (various concentrations) | - | < 1 (Significant Synergy) | [1] |
IC50: Half-maximal inhibitory concentration. CDI: Coefficient of Drug Interaction. A CDI value < 1 indicates a synergistic effect.
Table 2: Synergistic Effects of this compound (DHM) and Nedaplatin in HCC Cells
| Cell Line | Treatment | IC50 (µM) - 48h (Approx. from graph) | Observed Synergistic Outcome | Reference |
| QGY7701 | Dihydromyricetin (DHM) | ~100 | - | [2] |
| QGY7701 | Nedaplatin (NDP) | ~25 | - | [2] |
| QGY7701 | DHM (50 µM) + NDP (12.5 µM) | - | Enhanced inhibition of colony formation and increased apoptosis | [2] |
| SMMC7721 | Dihydromyricetin (DHM) | ~120 | - | [2] |
| SMMC7721 | Nedaplatin (NDP) | ~30 | - | [2] |
| SMMC7721 | DHM (60 µM) + NDP (15 µM) | - | Enhanced inhibition of colony formation and increased apoptosis | [2] |
Note: IC50 values for the DHM and NDP study are estimated from the graphical data presented in the publication. The study demonstrated synergy through enhanced apoptosis and reduced colony formation in combined treatment groups compared to single-agent treatments.[2]
Experimental Protocols
The assessment of synergistic interactions requires specific and robust methodologies. The following protocols are based on the methodologies cited in the studies of this compound combinations.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds and to assess the cytotoxicity of the combination therapy.
-
Cell Seeding: Plate cells (e.g., SPC-A1, QGY7701, SMMC7721) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the partner compound (carboplatin or nedaplatin), and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 values are determined by plotting cell viability against drug concentration.
Synergy Quantification: Coefficient of Drug Interaction (CDI)
The CDI is calculated to quantitatively determine the nature of the drug interaction.
-
Calculation Formula: CDI = AB / (A × B), where AB is the ratio of the absorbance of the combination group to the control group, and A and B are the ratios of the absorbance of the individual drug groups to the control group.
-
Interpretation:
-
CDI < 1: Synergistic effect
-
CDI = 1: Additive effect
-
CDI > 1: Antagonistic effect
-
A CDI value < 0.7 indicates significant synergism.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the drug combination on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at 4°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then determined.
Western Blot Analysis
This technique is employed to investigate the changes in protein expression levels within specific signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against the target proteins (e.g., p53, p21, Bcl-2, Bax, CDK2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Key Processes and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating synergy and the signaling pathways implicated in the synergistic action of this compound with platinum-based drugs.
Figure 1. Experimental workflow for evaluating synergistic effects.
Figure 2. Signaling pathway for this compound and Carboplatin synergy.
Figure 3. Signaling pathway for this compound and Nedaplatin synergy.
References
A Comparative Analysis of Ampelopsin G and Related Oligostilbenes from Ampelopsis Species
This guide provides a comparative analysis of Ampelopsin G, an oligostilbene found in Ampelopsis species, with a focus on its biological activities and comparison with other related compounds. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of phytochemicals from the Ampelopsis genus.
Introduction to this compound and Ampelopsis Species
The genus Ampelopsis encompasses a variety of climbing shrubs that are rich sources of bioactive compounds, including flavonoids and stilbenoids. Among these, this compound, a resveratrol tetramer, has been isolated from the roots of Ampelopsis brevipedunculata var. hancei. While research on this compound is still emerging, other stilbenoid compounds from Ampelopsis species have demonstrated significant pharmacological potential, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide aims to synthesize the available data on this compound and provide a comparative perspective with other oligostilbenes from the same genus to inform future research and drug discovery efforts.
It is crucial to distinguish this compound, an oligostilbene, from Ampelopsin, also known as Dihydromyricetin (DHM), which is a flavonoid predominantly found in Ampelopsis grossedentata. While both are sourced from Ampelopsis species, they belong to different classes of polyphenols with distinct chemical structures and biological activities.
Comparative Analysis of Biological Activity
Direct comparative studies on the biological activity of this compound from different Ampelopsis species are currently limited in the scientific literature. However, a study on various oligostilbenes isolated from Ampelopsis brevipedunculata var. hancei provides a valuable framework for comparing the anti-inflammatory potential of these related compounds.
Table 1: Comparison of Anti-inflammatory Activity of Oligostilbenes from Ampelopsis brevipedunculata var. hancei
| Compound | Type of Oligostilbene | Key Anti-inflammatory Findings | Source |
| This compound | Resveratrol Tetramer | Structure established; biological activity data is limited in publicly available research. | Ampelopsis brevipedunculata var. hancei |
| Vitisinol A | Resveratrol Dimer | Demonstrated significant anti-inflammatory effects by reducing nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 cells. It also showed anti-inflammatory effects in a mouse model of ear edema.[1] | Ampelopsis brevipedunculata var. hancei |
| (+)-ε-Viniferin | Resveratrol Dimer | Exhibited anti-inflammatory activity, though comparatively less potent than Vitisinol A in the reported study.[1] | Ampelopsis brevipedunculata var. hancei |
| (+)-Vitisin A | Resveratrol Tetramer | Showed anti-inflammatory properties.[1] | Ampelopsis brevipedunculata var. hancei |
| (-)-Vitisin B | Resveratrol Tetramer | Displayed anti-inflammatory activity.[1] | Ampelopsis brevipedunculata var. hancei |
| (+)-Hopeaphenol | Resveratrol Tetramer | Demonstrated anti-inflammatory effects.[1] | Ampelopsis brevipedunculata var. hancei |
Note: The table highlights the lack of extensive biological data for this compound in comparison to other oligostilbenes from the same plant source.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following are generalized methodologies for the extraction, isolation, and biological activity assessment of oligostilbenes from Ampelopsis species, which can be adapted for the study of this compound.
Extraction and Isolation of this compound and Related Oligostilbenes
This protocol is based on methods used for the isolation of stilbenoids from Ampelopsis species.
-
Plant Material Collection and Preparation: Collect fresh roots of the desired Ampelopsis species. Clean, air-dry, and pulverize the plant material into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 2-3 weeks). Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatographic Separation: Subject the ethyl acetate fraction, which is typically rich in stilbenoids, to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate.
-
Further Purification: Further purify the fractions containing the compounds of interest using repeated column chromatography on silica gel and Sephadex LH-20. Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their identity as this compound or other oligostilbenes.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol assesses the ability of the isolated compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds (e.g., this compound) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay): Measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated wells with the LPS-only control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of this compound from different Ampelopsis species.
Hypothetical Signaling Pathway for Investigation
Based on the known activities of related stilbenoids like Ampelopsin A, which has been shown to modulate the CREB/BDNF pathway, a similar signaling cascade could be a target for investigation for this compound's potential neuroprotective effects.
Conclusion and Future Directions
This compound represents a promising but understudied oligostilbene from the Ampelopsis genus. While direct comparative data for this compound across different species is lacking, the analysis of related compounds from Ampelopsis brevipedunculata var. hancei suggests that it may possess significant biological activities. Future research should focus on the systematic evaluation of this compound content in a wider range of Ampelopsis species and a thorough investigation of its pharmacological properties, including its mechanisms of action at the molecular level. The experimental protocols and hypothetical frameworks provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound.
References
Independent Verification of Published Ampelopsin G Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ampelopsin G, also known as Ampelopsin or Dihydromyricetin (DHM), with alternative compounds, supported by experimental data from published research. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.
Key Research Findings
Ampelopsin, a flavonoid extracted from plants of the Ampelopsis genus, has garnered significant attention for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a hepatoprotective, anti-inflammatory, and antioxidant agent.[1] Research suggests that Ampelopsin's therapeutic effects are mediated through the modulation of various signaling pathways, including the mTOR and NF-κB pathways.[2][3]
Data Presentation
The following tables summarize the quantitative data from key research findings on Ampelopsin's hepatoprotective, anti-adiposity, and anti-inflammatory effects, comparing it with other relevant compounds where data is available.
Hepatoprotective Effects
Table 1: Comparison of Hepatoprotective Effects of Ampelopsin and Other Agents
| Compound | Animal Model | Inducing Agent | Dosage | Key Findings | Reference |
| Ampelopsin | Rats | D-galactosamine | 0.1% in diet | Markedly suppressed the increase of LDH, ALT, and AST levels. | [4] |
| Ampelopsin | Alcohol diet-fed mice | Alcohol | 250 mg/kg | Significantly decreased GPT and liver Triglyceride (TG) levels. | [5] |
| Curcumin | Alcohol diet-fed mice | Alcohol | 250 mg/kg | Significantly decreased GPT and liver TG levels. | [5] |
| Silymarin | Rats with Type 2 Diabetes | - | 60 and 120 mg/kg | Significantly reduced liver injury markers (ALT, AST, ALP). |
Anti-Adiposity Effects
Table 2: Comparison of Anti-Adiposity Effects of Ampelopsin and Orlistat
| Compound | Model | Key Parameter | Concentration/Dosage | Inhibition/Effect | Reference |
| Ampelopsin | Pancreatic Lipase Activity | Inhibition | 10-100 µg/mL | Significant dose-dependent inhibition. | [5] |
| Orlistat | Pancreatic Lipase Activity | Inhibition | Not specified | Strong inhibitory effects. | [5] |
| Ampelopsin | Olive oil-loaded mice | Serum TG levels | 250 mg/kg | Significant decrease 2 hours after loading. | [5] |
| Orlistat | Olive oil-loaded mice | Serum TG levels | 20 mg/kg | Significant inhibition at 2, 4, and 6 hours after loading. | [5] |
Anti-inflammatory Effects
Table 3: Anti-inflammatory Effects of Ampelopsis grossedentata Extract (APG) Containing Dihydromyricetin
| Treatment | Model | Key Parameter | Concentration | % Inhibition/Reduction | Reference |
| APG | PHA-stimulated PBMCs | IFNγ production | 50 µg/mL | 99% | [6] |
| APG | PHA-stimulated PBMCs | IL-12 production | 50 µg/mL | 61% | [6] |
| APG | PHA-stimulated PBMCs | IL-17a production | 50 µg/mL | 94% | [6] |
| APG | PHA-stimulated PBMCs | IL-2 production | 50 µg/mL | 80% | [6] |
| APG | LPS-stimulated PBMCs | NF-κB p65 phosphorylation | 50 µg/mL | 36.3% | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Hepatoprotective Activity in D-galactosamine-Induced Liver Injury in Rats
-
Animal Model: Male Wistar rats.
-
Inducing Agent: D-galactosamine (GalN).
-
Treatment: A diet containing 1% of a 50% ethanolic extract of Ampelopsis grossedentata or 0.1% Ampelopsin was administered.
-
Assays: Serum levels of lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) were measured to assess liver damage.[4]
Anti-Adiposity Studies in Mice
-
High-Fat Diet (HFD)-Induced NAFLD Model:
-
Animal Model: Mice fed a high-fat diet.
-
Treatment: Ampelopsin administered at doses of 250 and 500 mg/kg.
-
Parameters Measured: Body weight, liver weight, epididymal fat, perirenal fat, serum triglycerides (TG), and total cholesterol.[5]
-
-
Alcohol-Induced Fatty Liver Model:
-
Animal Model: Mice fed an alcohol-containing diet.
-
Treatment: Ampelopsin administered at a dose of 250 mg/kg.
-
Parameters Measured: Blood ethanol concentration, glutamic oxaloacetic transaminase (GOT), glutamic pyruvic transaminase (GPT), and liver TG content.[5]
-
-
Olive Oil-Loaded Mice Model:
-
Animal Model: Mice administered olive oil to induce hyperlipidemia.
-
Treatment: Ampelopsin administered at a dose of 250 mg/kg.
-
Parameter Measured: Serum TG levels at 2, 4, and 6 hours post-administration.[5]
-
In Vitro Anti-inflammatory and Antioxidant Assays
-
Cell Models:
-
Human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA) or lipopolysaccharide (LPS).[6]
-
-
Cytokine Measurement:
-
Supernatants from cell cultures were collected to measure cytokine secretion using Human Custom ProcartaPlex assays.[6]
-
-
NF-κB Activation Assay:
-
The phosphorylation of NF-κB p65 was examined in LPS-stimulated PBMCs treated with Ampelopsis grossedentata extract (APG).[6]
-
-
DPPH Radical Scavenging Assay:
-
A standard protocol involves preparing a DPPH radical solution in an organic solvent like methanol or ethanol. The antioxidant sample is added, and the decrease in absorbance at 517 nm is measured to determine the radical scavenging activity.[7]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by Ampelopsin, as described in the scientific literature.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Ampelopsin suppresses breast carcinogenesis by inhibiting the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective activity of tocha, the stems and leaves of Ampelopsis grossedentata, and ampelopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of Ampelopsis grossedentata Leaf Extract as an Anti-Inflammatory and Antioxidant Agent in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking Ampelopsin G's performance against known enzyme inhibitors.
A Comparative Analysis of Its Inhibitory Performance Against Established Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Ampelopsin G, also known as dihydromyricetin, a natural flavonoid compound, against well-established inhibitors of crucial metabolic enzymes. The data presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Performance Overview: this compound vs. Standard Inhibitors
This compound demonstrates significant inhibitory activity against key enzymes involved in nutrient absorption and drug metabolism. Its performance, as measured by the half-maximal inhibitory concentration (IC50), is comparable to, and in some cases exceeds, that of widely recognized enzyme inhibitors.
Data Summary
The following tables summarize the in vitro inhibitory performance of this compound against pancreatic lipase, α-glucosidase, and major cytochrome P450 isoforms, benchmarked against standard inhibitors.
Table 1: Pancreatic Lipase Inhibition
| Inhibitor | IC50 |
| This compound (Dihydromyricetin) | 34.28 ± 4.63 µM[1] |
| Orlistat | 0.22 µg/ml[2], 1.7 µg/ml, 2.73 µg/ml[3] |
Table 2: α-Glucosidase Inhibition
| Inhibitor | IC50 |
| This compound (Dihydromyricetin) | Not explicitly found, but a related compound from Ampelopsis grossedentata showed an IC50 of 0.21 µM. |
| Acarbose | 11 nM[4], 4.40 ± 0.05 µM[5], 22.0 ± 0.5 µg/mL[6], 25.50 ± 0.45 μg/mL[7], 262.32 µg/mL[8] |
Table 3: Cytochrome P450 (CYP) Isoform Inhibition
| CYP Isoform | This compound (Dihydromyricetin) IC50 | Known Inhibitor | Known Inhibitor IC50 |
| CYP3A4 | 14.75 µM[9][10] | Ketoconazole | 0.00833 and 0.0123 μM[11], 0.04 µM[12] |
| CYP2E1 | 25.74 µM[9][10] | Diethyldithiocarbamate | 9.8-34 µM[13] |
| CYP2D6 | 22.69 µM[9][10] | Quinidine | 0.027-0.4 µM[13], 0.05 µM[12], 0.063 μM[11] |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
Pancreatic Lipase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.
Principle: The assay utilizes a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (PNPB), which is hydrolyzed by pancreatic lipase to produce a colored product, p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to the enzyme's activity. The inhibitory effect of a test compound is determined by the reduction in this rate.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (PNPB)
-
Tris-HCl buffer (e.g., 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2, pH 8.0)
-
Test compound (this compound) and positive control (Orlistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare various concentrations of the test compound and the positive control by serial dilution.
-
In a 96-well plate, add a defined volume of the PPL solution to wells containing the test compound, positive control, or solvent control (for 100% activity).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution (pNPP or PNPB) to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose.
Principle: The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product. The absorbance of p-nitrophenol is measured at 405 nm, and the inhibition of the enzyme is quantified by the decrease in absorbance in the presence of an inhibitor.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound) and positive control (Acarbose)
-
Sodium carbonate (Na2CO3) solution to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare different concentrations of the test compound and positive control.
-
In a 96-well plate, mix the α-glucosidase solution with the test compound, positive control, or buffer (for control).
-
Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Add the pNPG substrate to each well to start the reaction.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the pancreatic lipase assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of specific cytochrome P450 isoforms, which are major enzymes involved in drug metabolism.
Principle: The assay uses human liver microsomes (HLMs) or recombinant CYP enzymes and isoform-specific substrates that are metabolized to produce a specific metabolite. The formation of this metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inhibitory effect of a test compound is determined by the reduction in the rate of metabolite formation.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP3A4, CYP2E1, CYP2D6)
-
NADPH regenerating system (cofactor for CYP activity)
-
Phosphate buffer
-
Isoform-specific substrates (e.g., midazolam for CYP3A4, chlorzoxazone for CYP2E1, dextromethorphan for CYP2D6)
-
Test compound (this compound) and known inhibitors (e.g., ketoconazole, diethyldithiocarbamate, quinidine)
-
Acetonitrile or methanol to stop the reaction
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs or recombinant CYP enzymes, NADPH regenerating system, and phosphate buffer.
-
Add various concentrations of the test compound or a known inhibitor to the reaction mixture.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the isoform-specific substrate.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a cold organic solvent like acetonitrile or methanol.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of the specific metabolite using LC-MS/MS.
-
Calculate the percentage of inhibition and the IC50 value based on the reduction in metabolite formation compared to the control.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Workflow for the pancreatic lipase inhibition assay.
Caption: Inhibition of α-glucosidase by this compound.
Caption: Mechanism of CYP450 inhibition by this compound.
References
- 1. Discovery and Characterization of the Naturally Occurring Inhibitors Against Human Pancreatic Lipase in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential pancreatic lipase inhibitory activity of an endophytic Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acarbose, alpha-glucosidase inhibitor (CAS 56180-94-0) | Abcam [abcam.com]
- 5. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Investigations into the Potential Drug Interactions of Pseudoginsenoside DQ Mediated by Cytochrome P450 and Human Drug Transporters [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. courses.washington.edu [courses.washington.edu]
Safety Operating Guide
Ampelopsin G: Comprehensive Procedures for Safe Disposal
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ampelopsin G, also known as Dihydromyricetin. The following step-by-step guidance is designed to ensure the safe handling and disposal of this flavonoid compound in a laboratory setting, aligning with standard safety protocols and regulatory considerations. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local environmental regulations. All personnel assigned to handle chemical waste must be adequately trained in proper waste management protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.
General Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
II. Quantitative Data Summary for this compound
For proper waste labeling and documentation, key quantitative and qualitative data for this compound (Dihydromyricetin) are summarized below.
| Property | Value |
| Chemical Name | (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one |
| Synonyms | Dihydromyricetin, DHM |
| CAS Number | 27200-12-0 |
| Molecular Formula | C₁₅H₁₂O₈ |
| Molecular Weight | 320.25 g/mol |
| Appearance | Off-white to light yellow powder |
| Solubility | Poorly soluble in water. Soluble in DMSO, ethanol, and methanol. |
| Hazard Classification | May cause skin, eye, and respiratory irritation. Handle as a hazardous substance.[1] |
| Disposal Recommendation | Dispose of as hazardous waste. Do not allow to enter drains or household garbage. Must be handled by a licensed waste disposal service.[1] |
III. Standard Disposal Protocol for Untreated this compound
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired this compound powder in a designated, clearly labeled, and compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Dispose of items such as gloves, weighing paper, and pipette tips that are contaminated with this compound in a designated solid hazardous waste container.
Step 2: Container Selection and Labeling
-
Use appropriate, leak-proof containers made of materials compatible with this compound and any solvents used.
-
Ensure containers are in good condition with secure, tight-fitting lids.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound (Dihydromyricetin)," and the approximate concentration and quantity.
Step 3: Storage
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Store according to chemical compatibility to prevent dangerous reactions. Keep away from strong oxidizing agents and bases.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed professional waste disposal company.
-
Ensure all required documentation for waste disposal is completed accurately.
IV. Experimental Protocol for Chemical Degradation of this compound Waste
For laboratories equipped to perform chemical neutralization, the following protocol for alkaline hydrolysis can be employed to degrade this compound in aqueous waste streams prior to collection. This procedure is based on the known instability of dihydromyricetin in alkaline conditions.
Objective: To degrade this compound in a waste solution to less complex phenolic compounds, rendering it suitable for collection as aqueous hazardous waste.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH), 1 M and 10 M solutions
-
Hydrochloric acid (HCl), 1 M solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation:
-
Perform this procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn.
-
Place the beaker or flask containing the this compound waste solution on a stir plate and add a stir bar. Begin gentle stirring.
-
-
Alkalinization:
-
Slowly add 10 M sodium hydroxide (NaOH) solution dropwise to the stirring waste solution.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding NaOH until the pH of the solution is between 12 and 13. Dihydromyricetin is known to be unstable and prone to degradation in alkaline environments.
-
-
Degradation Reaction:
-
Allow the alkaline solution to stir at room temperature for a minimum of 24 hours. This will facilitate the hydrolytic degradation of the flavonoid structure.
-
-
Neutralization:
-
After the 24-hour degradation period, slowly and carefully neutralize the solution by adding 1 M hydrochloric acid (HCl) dropwise.
-
Monitor the pH continuously. The addition of acid to a strong base is an exothermic reaction; add the acid slowly to control the temperature.
-
Continue adding HCl until the pH of the solution is between 6 and 8.
-
-
Final Disposal:
-
The resulting neutralized solution should be collected in a designated aqueous hazardous waste container.
-
Label the container appropriately, indicating the contents as "Neutralized this compound (Dihydromyricetin) Waste" and listing the final components (water, sodium chloride, and degradation products).
-
Arrange for disposal through your institution's EHS department or a licensed waste contractor.
-
Safety Note: The reaction of a strong base with acid can generate heat. It is crucial to perform the neutralization step slowly and with caution.
V. Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
Diagram 2: Logical Relationship for Chemical Degradation
Caption: Logical steps for the chemical degradation of this compound.
References
Essential Safety and Operational Guide for Handling Ampelopsin G
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ampelopsin G, also known as Dihydromyricetin.[1][2] The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1] However, it is a pharmaceutically active ingredient and should be handled by personnel trained in dealing with potent compounds.[3] It may cause moderate to severe irritation to the skin and eyes.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to prevent exposure during handling. The recommended PPE for handling this compound is outlined below.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use. | To prevent skin contact with the compound. |
| Body Protection | A lab coat or coveralls. For larger quantities or when there is a risk of significant exposure, chemical-resistant clothing may be necessary. | To protect the skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions. If dust is generated, a NIOSH-approved N95 or P1 dust mask should be used. For firefighting or major spills, a self-contained breathing apparatus (SCBA) is necessary.[1][3] | To prevent inhalation of airborne particles. |
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound. It's important to note that while the acute oral toxicity is low, repeated or prolonged exposure should be avoided.
| Toxicity Metric | Value | Species |
| Oral LD50 | >5 g/kg | Mouse[4] |
| Intraperitoneal LD50 | 1,410 mg/kg | Mouse[4] |
No specific Occupational Exposure Limits (OELs) have been established for this compound.
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for minimizing risk. The following diagram illustrates the key steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling and emergency response for this compound.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1] Take off immediately all contaminated clothing.
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1] Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1]
Disposal Plan
There are no specific disposal guidelines for this compound. Therefore, general laboratory procedures for chemical waste should be followed.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container for chemical waste disposal.
-
Liquid Waste: Solutions containing this compound should also be collected in a labeled, sealed container for chemical waste. Do not pour down the drain unless it is in compliance with local regulations and in very dilute concentrations.[5]
-
Contaminated Materials: Used PPE, weighing papers, and other contaminated disposable materials should be placed in a sealed bag and disposed of as chemical waste.
Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Accidental Release Measures
In case of a spill, avoid dust formation.[1] For non-emergency personnel, avoid inhalation of dust and evacuate the area. Emergency responders should wear appropriate PPE, including respiratory protection, to clean up the spill. Collect the spilled material and place it in a suitable container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards: this compound may emit toxic fumes, such as carbon monoxide, under fire conditions.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing.[1][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
